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  • Product: 3-Nitro-4-(piperidin-1-yl)cinnamic acid
  • CAS: 300541-92-8

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-Nitro-4-(piperidin-1-yl)cinnamic Acid in Drug Discovery

Executive Summary In modern medicinal chemistry, functionalized cinnamic acid derivatives serve as highly versatile molecular building blocks. 3-Nitro-4-(piperidin-1-yl)cinnamic acid (CAS: 300541-92-8) is a privileged sc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, functionalized cinnamic acid derivatives serve as highly versatile molecular building blocks. 3-Nitro-4-(piperidin-1-yl)cinnamic acid (CAS: 300541-92-8) is a privileged scaffold that combines an α,β -unsaturated carboxylic acid with a highly tunable ortho-nitroaniline precursor. This whitepaper provides an in-depth technical analysis of its molecular properties, details a self-validating synthetic protocol via Nucleophilic Aromatic Substitution (S N​ Ar), and outlines its downstream applications in generating targeted drug libraries (e.g., kinase inhibitors and GPCR modulators).

Structural and Physicochemical Profiling

Understanding the exact physicochemical parameters of a building block is critical for predicting its behavior in both synthetic workflows and biological systems. The molecular formula and weight of 3-Nitro-4-(piperidin-1-yl)cinnamic acid can be derived by deconstructing its structural components:

  • Core Scaffold: Cinnamic acid derivative (Phenyl ring + Acrylic acid tail = C 9​ H 7​ O 2​ )

  • Meta-Substitution: Nitro group (adds NO 2​ , removes H = C 9​ H 6​ NO 4​ )

  • Para-Substitution: Piperidine ring (adds C 5​ H 10​ N, removes H = C 14​ H 16​ N 2​ O 4​ )

This precise structural composition dictates its reactivity, particularly the electron-withdrawing nature of the nitro group which activates the para-position for nucleophilic attack [1].

Table 1: Physicochemical Properties
PropertyValueStructural Implication
Chemical Name 3-Nitro-4-(piperidin-1-yl)cinnamic acidDefines the exact regiochemistry of substituents.
CAS Registry Number 300541-92-8Unique identifier for commercial sourcing [2].
Molecular Formula C 14​ H 16​ N 2​ O 4​ Dictates exact mass and elemental analysis targets.
Molecular Weight 276.29 g/mol Optimal low-MW building block for Rule-of-5 compliance.
Exact Mass 276.1110 g/mol Critical for high-resolution mass spectrometry (HRMS) validation.
Appearance Yellow/Orange crystalline powderColoration is characteristic of conjugated nitroaromatic systems.

Synthetic Methodology: S N​ Ar Workflow

The most efficient route to synthesize 3-Nitro-4-(piperidin-1-yl)cinnamic acid is through a Nucleophilic Aromatic Substitution (S N​ Ar) using 4-fluoro-3-nitrocinnamic acid and piperidine[3].

Causality of Experimental Choices
  • Electrophile Selection: The fluorine atom is highly electronegative, creating a strong partial positive charge on the C4 carbon. The adjacent nitro group stabilizes the resulting anionic intermediate (Meisenheimer complex) via resonance.

  • Base Selection (K 2​ CO 3​ ): A mild inorganic base is required to scavenge the hydrofluoric acid (HF) byproduct. This prevents the protonation of piperidine, ensuring it remains a potent nucleophile.

  • Solvent (DMF): A polar aprotic solvent is chosen because it solvates the potassium cations while leaving the nucleophile naked and highly reactive, significantly lowering the activation energy of the rate-limiting nucleophilic attack.

Table 2: Optimized S N​ Ar Reaction Parameters
ParameterConditionRationale
Solvent DMF (0.5 M)Stabilizes the highly polar Meisenheimer transition state.
Base K 2​ CO 3​ (2.5 eq)Neutralizes HF; heterogeneous nature allows easy removal via filtration.
Temperature 80 °CProvides sufficient thermal energy to overcome the aromaticity-breaking step.
Time 4–6 hoursBalances complete conversion against potential thermal degradation.
Self-Validating Synthetic Protocol

This protocol is designed as a self-validating system, meaning each step contains a built-in observable check to ensure success before proceeding.

  • Reagent Mixing: Suspend 4-fluoro-3-nitrocinnamic acid (1.0 eq) and K 2​ CO 3​ (2.5 eq) in anhydrous DMF. Add piperidine (1.2 eq) dropwise.

    • Validation Check: The mixture will transition from a pale suspension to a deep yellow/orange solution, indicating the initial formation of the charge-transfer complex.

  • Heating & Reaction: Heat the mixture to 80 °C under an inert N 2​ atmosphere for 4 hours.

    • Validation Check: Perform Thin Layer Chromatography (TLC) using Hexanes/EtOAc (1:1). The reaction is complete when the starting material spot completely disappears, replaced by a lower-R f​ product spot (due to the introduction of the basic piperidine moiety).

  • Work-up & Precipitation: Cool the reaction to room temperature and pour it into crushed ice water. Slowly acidify the mixture with 1M HCl until the pH reaches 3.0.

    • Validation Check: The sudden formation of a dense yellow precipitate confirms the successful protonation of the carboxylate salt back into the insoluble free carboxylic acid.

  • Isolation: Filter the precipitate under a vacuum and wash with cold distilled water.

    • Validation Check: Test the final wash filtrate with pH paper. A neutral pH confirms the complete removal of excess K 2​ CO 3​ and inorganic salts.

SNAr_Mechanism SM 4-Fluoro-3-nitrocinnamic acid (Electrophile) Cond SNAr Conditions DMF, K2CO3, 80°C SM->Cond Nuc Piperidine (Nucleophile) Nuc->Cond Meisenheimer Meisenheimer Complex (Anionic Intermediate) Cond->Meisenheimer Nucleophilic Attack (Rate-Limiting) Product 3-Nitro-4-(piperidin-1-yl)cinnamic acid MW: 276.29 g/mol Meisenheimer->Product Fluoride Elimination (Fast)

Fig 1: SNAr mechanism and synthetic workflow for 3-Nitro-4-(piperidin-1-yl)cinnamic acid.

Downstream Medicinal Chemistry Applications

The true value of 3-Nitro-4-(piperidin-1-yl)cinnamic acid lies in its orthogonal synthetic handles. The molecule can be functionalized in two primary directions to generate diverse drug-like libraries.

  • Amide Coupling (Library Generation): The free carboxylic acid can be activated using coupling reagents (e.g., HATU/DIPEA) to form amides with various primary and secondary amines. HATU is specifically chosen over standard EDC/NHS because it generates a highly reactive HOAt ester, which is necessary to overcome the steric hindrance often found in complex amine building blocks.

  • Nitro Reduction & Cyclization: The meta-nitro group can be selectively reduced to an aniline using Pd/C and H 2​ gas, or via transfer hydrogenation. The resulting 3-amino-4-(piperidin-1-yl)cinnamic acid is a prime precursor for cyclization into benzimidazoles or quinoxalines—scaffolds heavily utilized in modern kinase inhibitors.

Downstream_Apps Core 3-Nitro-4-(piperidin-1-yl) cinnamic acid Red Nitro Reduction (Pd/C, H2) Core->Red Step 1 Amide Amide Coupling (HATU, DIPEA) Core->Amide Alternate Step 1 Benz Benzimidazole Formation Red->Benz Cyclization Target Lead Compounds (e.g., Kinase Inhibitors) Amide->Target Library Gen Benz->Target Library Gen

Fig 2: Downstream functionalization pathways for drug library generation.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized building block before deploying it into expensive library generation workflows, rigorous analytical validation is required.

Table 3: Analytical Validation Specifications
Analytical MethodTarget SpecificationValidation Rationale
LC-MS (ESI+) m/z 277.1 [M+H]⁺Confirms the exact mass (276.11 Da) and verifies successful piperidine incorporation.
HPLC (UV 254 nm) > 95% AUCEnsures the complete removal of unreacted electrophile and piperidine impurities.
¹H NMR (DMSO-d6) Disappearance of Ar-F couplingValidates complete S N​ Ar conversion; coupling constants confirm the regiochemistry of substitution.

References

  • CymitQuimica. "3-Nitro-4-(piperidin-1-yl)cinnamic acid (CAS: 300541-92-8)." CymitQuimica Product Catalog.
  • ChemicalBook. "CAS Number List - 300541-92-8." ChemicalBook Database.
  • HSN Pharm. "Molecular Building Blocks - 3-(3-nitro-4-piperidinophenyl)acrylic acid." Wuhan Haixin Pharmaceutical Research Co., Ltd.
Exploratory

Technical Guide: 3-Nitro-4-(piperidin-1-yl)cinnamic acid – Nomenclature, Synthesis, and Applications in Drug Discovery

Executive Summary In modern medicinal chemistry, the design of targeted therapeutics relies heavily on versatile, bifunctional building blocks. 3-Nitro-4-(piperidin-1-yl)cinnamic acid is a highly valuable intermediate fe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the design of targeted therapeutics relies heavily on versatile, bifunctional building blocks. 3-Nitro-4-(piperidin-1-yl)cinnamic acid is a highly valuable intermediate featuring a "push-pull" electronic system, an orthogonally reactive carboxylic acid, and a reducible nitro group. This technical whitepaper provides an authoritative guide to its chemical identity, structural properties, synthetic methodologies, and analytical validation protocols, designed specifically for researchers and drug development professionals.

Part 1: Chemical Identity & Nomenclature

Accurate nomenclature and physical characterization are the first steps in any rigorous chemical workflow. The title compound is a substituted cinnamic acid derivative containing a piperidine ring and a nitro group on the aromatic core[1].

Table 1: Chemical Identity and Physico-Chemical Properties

AttributeValue / Description
Primary IUPAC Name (2E)-3-[3-nitro-4-(piperidin-1-yl)phenyl]prop-2-enoic acid
Common Synonyms 3-Nitro-4-piperidinocinnamic acid; 3-(3-nitro-4-piperidinophenyl)acrylic acid[2]
CAS Registry Number 300541-92-8[3]
Molecular Formula C14H16N2O4
Molecular Weight 276.29 g/mol
Appearance Yellow to orange crystalline powder
Solubility Soluble in DMSO, DMF; insoluble in acidic water

Part 2: Structural Analysis & Mechanistic Properties

The reactivity of 3-nitro-4-(piperidin-1-yl)cinnamic acid and its precursors is governed by a pronounced electronic effect that dictates its synthetic pathway.

1. Nucleophilic Aromatic Substitution (SNAr) Susceptibility: The synthesis of this compound relies on the extreme electrophilicity of the C4 position in its precursor, 4-fluoro-3-nitrocinnamic acid. The strong electron-withdrawing nature of both the ortho-nitro group (-I, -M effects) and the para-acrylic acid moiety (-M effect) drastically lowers the LUMO energy of the aromatic ring. This facilitates the attack of piperidine (a secondary amine) via an SNAr mechanism. SNAr reactions are foundational in modern drug discovery for constructing C-N bonds without the need for transition-metal catalysts[4] (Link).

2. Thermodynamic Stability and Stereochemistry: The E-isomer (trans) of the cinnamic acid moiety is thermodynamically favored. The large steric bulk of the substituted aryl ring and the carboxylic acid group strongly disfavors the Z-isomer (cis), ensuring high stereochemical purity during synthesis and downstream processing.

Part 3: Synthesis & Experimental Workflow

As a Senior Application Scientist, I emphasize that every protocol must be a self-validating system. The following SNAr methodology is designed not just to synthesize the molecule, but to utilize phase-separation chemistry to inherently purify it.

Step-by-Step SNAr Methodology
  • Causality of Reagent Selection: We utilize 4-fluoro-3-nitrocinnamic acid rather than the chloro-derivative because the highly electronegative fluorine atom better stabilizes the anionic Meisenheimer transition state via inductive withdrawal, accelerating the rate-determining addition step[4]. N,N-dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature selectively solvates the potassium cations, leaving the piperidine nucleophile unsolvated and highly reactive.

  • Reaction Setup: Charge a round-bottom flask with 4-fluoro-3-nitrocinnamic acid (1.0 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), and anhydrous DMF (to reach 0.5 M concentration).

  • Nucleophilic Addition: Add piperidine (1.2 equiv) dropwise at room temperature. Heat the mixture to 80 °C and stir for 4 hours. The solution will shift to a deep orange/red, visually indicating the formation of the Meisenheimer complex.

  • Aqueous Quench: Cool the reaction to room temperature and pour it into crushed ice/water. The basic aqueous layer will contain the dissolved, highly soluble carboxylate salt of the product.

  • Self-Validating Isolation (Acidification): Slowly add 1M HCl until the pH reaches ~3. Mechanistic Causality: This specific pH protonates the carboxylate, neutralizing the molecule. Because the neutral organic product is insoluble in water, it precipitates quantitatively, leaving unreacted polar impurities in the aqueous matrix.

  • Filtration: Filter the resulting bright yellow solid under vacuum, wash with cold water to remove residual DMF, and dry under high vacuum to afford the pure (E)-3-nitro-4-(piperidin-1-yl)cinnamic acid.

SNAr_Mechanism A 4-Fluoro-3-nitrocinnamic acid (Electrophile) C Meisenheimer Complex (Transition State) A->C Nucleophilic Attack B Piperidine (Nucleophile) B->C D 3-Nitro-4-(piperidin-1-yl) cinnamic acid C->D Fluoride Elimination

Figure 1: Nucleophilic Aromatic Substitution (SNAr) mechanism via Meisenheimer complex.

Part 4: Analytical Validation (E-E-A-T)

To ensure trustworthiness and scientific integrity, the synthesized compound must be validated using orthogonal analytical techniques. The following expected data points serve as a self-validating system for structural confirmation.

Table 2: Expected Analytical Validation Data

TechniqueParameterExpected Signal / ObservationStructural Causality
¹H NMR (DMSO-d₆)Alkene ProtonsDoublets at ~7.55 ppm and ~6.50 ppmThe large coupling constant (J = 16.0 Hz) is definitive proof of the trans (E)-alkene geometry.
¹H NMR (DMSO-d₆)Aromatic Protons~8.15 ppm (d), ~7.85 ppm (dd), ~7.20 ppm (d)The downfield shift at 8.15 ppm confirms the regiochemistry of the proton adjacent to the strongly electron-withdrawing NO₂ group.
¹H NMR (DMSO-d₆)Piperidine ProtonsMultiplets at ~3.10 ppm (4H) and ~1.60 ppm (6H)Confirms the successful integration of the secondary amine nucleophile.
LC-MS (ESI+)Mass-to-Chargem/z 277.1 [M+H]⁺Corresponds exactly to the exact mass of the protonated target molecule.

Part 5: Applications in Drug Development

In medicinal chemistry, the 3-nitro-4-aminoaryl motif is widely recognized as a "privileged scaffold"[5] (Link). The primary application of 3-nitro-4-(piperidin-1-yl)cinnamic acid is its conversion into conformationally restricted, biologically active heterocycles used in kinase inhibitors and anti-infective agents.

  • Reduction: The nitro group can be selectively reduced to an aniline derivative using catalytic hydrogenation (Pd/C, H₂) or iron/acetic acid conditions, leaving the alkene intact if carefully controlled (e.g., using transfer hydrogenation).

  • Cyclocondensation: The resulting ortho-phenylenediamine derivative undergoes cyclocondensation with various carboxylic acids or aldehydes under thermal conditions to form substituted benzimidazoles . The acrylic acid tail can then be further functionalized via amide coupling to target specific protein-protein interactions.

Downstream_Application A 3-Nitro-4-(piperidin-1-yl)cinnamic acid B Catalytic Hydrogenation (Pd/C, H2) A->B C 3-Amino-4-(piperidin-1-yl)cinnamic acid B->C D Cyclocondensation (R-COOH, Heat) C->D E Benzimidazole Derivative (Target Scaffold) D->E

Figure 2: Synthetic workflow for converting the title compound into a benzimidazole scaffold.

References

  • Title: Scope of on-DNA nucleophilic aromatic substitution on weakly-activated heterocyclic substrates for the synthesis of DNA-encoded libraries Source: Bioorganic & Medicinal Chemistry (PubMed) URL: [Link]

  • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry Source: Molecules (MDPI) URL: [Link]

Sources

Foundational

Thermodynamic Characterization and Physical Properties of 3-Nitro-4-(piperidin-1-yl)cinnamic acid: A Technical Whitepaper

Executive Summary The functionalization of cinnamic acid derivatives is a cornerstone in the design of targeted pharmacophores. Among these, 3-Nitro-4-(piperidin-1-yl)cinnamic acid (CAS: 300541-92-8)[1] presents a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of cinnamic acid derivatives is a cornerstone in the design of targeted pharmacophores. Among these, 3-Nitro-4-(piperidin-1-yl)cinnamic acid (CAS: 300541-92-8)[1] presents a highly specialized molecular architecture. For drug development professionals and formulation scientists, understanding the physical properties of such building blocks is not merely an exercise in data collection, but a fundamental requirement for predicting solubility, stability, and processability. This whitepaper synthesizes the thermodynamic profile, structure-property relationships (SPR), and self-validating analytical protocols required to accurately characterize this compound.

Molecular Architecture & Physicochemical Profile

Before integrating a compound into a synthetic pipeline, its physical baseline must be established. Quantitative data for 3-Nitro-4-(piperidin-1-yl)cinnamic acid is summarized below, utilizing predictive thermodynamic modeling based on closely related structural analogs.

Table 1: Physicochemical Profile and Mechanistic Rationale

PropertyValue / DescriptionMechanistic Rationale
Chemical Name 3-Nitro-4-(piperidin-1-yl)cinnamic acidIUPAC standard nomenclature.
CAS Number 300541-92-8[1]Unique chemical identifier[2].
Molecular Formula C₁₄H₁₆N₂O₄-
Molecular Weight 276.29 g/mol -
Predicted Melting Point 230 °C – 250 °C Extrapolated from the highly similar pyrrolidin-1-yl analog (CAS: 175278-41-8; MP: 243-245 °C)[3] due to equivalent lattice packing dynamics.
Appearance Yellow to orange crystalline powderCharacteristic chromophore behavior of conjugated nitroaromatics.
Solubility Soluble in DMSO, DMF; sparingly in H₂OHigh crystal lattice energy resists aqueous solvation; requires aprotic polar solvents to disrupt H-bonded dimers.

Structure-Property Relationships (SPR): The Causality of Thermal Behavior

As Application Scientists, we must look beyond the empirical melting point and understand why the molecule behaves the way it does. The physical state and elevated melting point of 3-Nitro-4-(piperidin-1-yl)cinnamic acid are macroscopic manifestations of its microscopic lattice energy.

Thermodynamically, the melting point ( Tm​ ) is governed by the ratio of the enthalpy of fusion ( ΔHmelt​ ) to the entropy of fusion ( ΔSmelt​ ), expressed as Tm​=ΔHmelt​/ΔSmelt​ . Three structural motifs dictate this energy balance:

  • Carboxylic Acid Dimerization ( ΔHmelt​ increase): The terminal carboxylic acid moiety engages in strong intermolecular hydrogen bonding, forming highly stable dimers in the solid state. This requires significant thermal energy to disrupt.

  • Push-Pull Conjugation ( ΔSmelt​ decrease): The meta-nitro group (electron-withdrawing) and para-piperidine ring (electron-donating) establish a powerful "push-pull" electronic effect across the aromatic ring and the alkene backbone.

  • Molecular Rigidity: This push-pull system increases the double-bond character of the single bonds within the conjugated system, enforcing strict molecular planarity. This rigidity drastically lowers the conformational entropy gained upon melting ( ΔSmelt​ ). A lower ΔSmelt​ mathematically dictates a higher melting point.

SPR Piperidine Piperidine Ring (Electron Donating) Dipole Increased Dipole & Planarity Piperidine->Dipole Push e- Nitro Nitro Group (Electron Withdrawing) Nitro->Dipole Pull e- Cinnamic Cinnamic Acid (H-Bonding Dimer) Lattice High Crystal Lattice Energy Cinnamic->Lattice Strong H-bonds Dipole->Lattice Tight Packing MP Elevated Melting Point (~230-250 °C) Lattice->MP Thermal Resistance

Structure-Property Relationship (SPR) driving the elevated melting point of the compound.

Standardized Analytical Workflows for Melting Point Determination

Relying on a single thermal event can lead to false positives. Cinnamic acid derivatives with nitro functional groups are highly prone to thermal decarboxylation or oxidative degradation near their melting points. Therefore, a self-validating orthogonal approach utilizing both Differential Scanning Calorimetry (DSC)[4] and Capillary Melting Point analysis is mandatory to ensure scientific integrity[5].

Protocol: Orthogonal Thermal Analysis (DSC & Capillary)

Step 1: Instrument Calibration

  • Action: Calibrate the DSC using high-purity Indium ( Tm​ = 156.6 °C) and Zinc ( Tm​ = 419.5 °C) standards.

  • Causality: Bracketing the expected melting range (~230-250 °C) ensures calorimetric accuracy and accounts for sensor thermal lag at higher temperatures, preventing artificially inflated melting point readings.

Step 2: Sample Preparation

  • Action: Accurately weigh 2.0–3.0 mg of the compound into an aluminum Tzero pan. Crimp the pan using a lid with a 50 µm laser-drilled pinhole.

  • Causality: The pinhole allows for the controlled release of volatiles. If the compound undergoes decarboxylation upon melting, a hermetically sealed pan would rupture or artificially suppress the melting point due to internal pressure buildup.

Step 3: DSC Thermal Cycling

  • Action: Equilibrate the sample at 25 °C. Heat at a dynamic rate of 10 °C/min under a dry nitrogen purge (50 mL/min) up to 300 °C.

  • Causality: A 10 °C/min ramp rate provides an optimal balance between peak resolution and thermal sensitivity[4]. The nitrogen purge is critical to prevent oxidative degradation before the melt occurs.

Step 4: Capillary Verification (USP <741> Standard)

  • Action: Pack 3 mm of the desiccated sample into a glass capillary. Heat at 1 °C/min starting 10 °C below the DSC onset temperature ( Tonset​ ).

  • Causality: Capillary analysis provides visual confirmation of the meniscus formation. If the DSC shows an endotherm but the capillary shows browning or gas evolution without a clear liquid phase, the "melting point" is actually a decomposition threshold.

Step 5: Data Synthesis

  • Action: Cross-reference the DSC Tonset​ with the visual capillary liquefaction range to finalize the official physical property profile.

Workflow Prep Sample Prep (2-3 mg, Al Pan) DSC DSC Analysis (10 °C/min, N2) Prep->DSC Thermal Capillary Capillary MP (USP <741>) Prep->Capillary Visual Calib DSC Calibration (Indium/Zinc) Calib->Prep Data Data Synthesis & Validation DSC->Data Tonset Capillary->Data Meniscus

Self-validating orthogonal workflow for determining melting point and thermal stability.

Conclusion

The physical properties of 3-Nitro-4-(piperidin-1-yl)cinnamic acid are deeply intertwined with its electronic and structural features. The predicted high melting point (230-250 °C) is a direct result of strong carboxylic acid dimerization coupled with a rigidifying push-pull conjugated system. By employing the self-validating orthogonal thermal analysis protocol outlined above, researchers can accurately distinguish between true thermodynamic melting and thermal decomposition, ensuring robust data for downstream drug formulation and synthesis.

References

  • ChemSrc. "3-[3-nitro-4-(pyrrolidin-1-yl)phenyl]prop-2-enoic acid (CAS: 175278-41-8) Physical Properties." ChemSrc Database. Available at:[Link]

  • Quercus. "Differential Scanning Calorimetry (DSC Analysis): Key Applications." Quercus Pharmaceutical Insights. Available at: [Link]

  • News-Medical. "Differential Scanning Calorimetry of Pharmaceuticals." News-Medical Life Sciences. Available at:[Link]

  • United States Pharmacopeia (USP). "<741> Melting Range or Temperature." USP-NF. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility Profile of 3-Nitro-4-(piperidin-1-yl)cinnamic acid in Organic Solvents

Introduction In the landscape of pharmaceutical development, understanding the physicochemical properties of an Active Pharmaceutical Ingredient (API) is a cornerstone of successful formulation. Among these properties, s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development, understanding the physicochemical properties of an Active Pharmaceutical Ingredient (API) is a cornerstone of successful formulation. Among these properties, solubility is a critical determinant of a drug's bioavailability, manufacturability, and overall therapeutic efficacy.[1][2] This guide provides a comprehensive technical overview of the solubility profile of 3-Nitro-4-(piperidin-1-yl)cinnamic acid, a molecule of interest for its potential applications in medicinal chemistry.

The objective of this document is to provide researchers, scientists, and drug development professionals with a robust framework for evaluating the solubility of this compound. We will delve into the theoretical underpinnings of solubility, present a detailed, field-proven experimental protocol for its determination, and discuss the interpretation of the resulting solubility data across a spectrum of organic solvents. This guide is structured to not only provide procedural steps but to instill a deep understanding of the causality behind experimental choices, ensuring scientific integrity and reproducibility.

Physicochemical Characterization of 3-Nitro-4-(piperidin-1-yl)cinnamic acid

A thorough analysis of a molecule's structure is the first step in predicting its solubility behavior.[1]

Molecular Structure:

  • Molecular Formula: C₁₄H₁₆N₂O₄[3]

  • Molar Mass: 276.29 g/mol [3]

  • Core Structure: The molecule is a derivative of cinnamic acid, featuring a phenyl ring, a carboxylic acid group, and a piperidine ring.

Key Functional Groups and Their Influence on Solubility:

  • Carboxylic Acid (-COOH): This group is polar and can act as both a hydrogen bond donor and acceptor. Its presence suggests potential solubility in polar, protic solvents. The acidic nature of this group also implies that its ionization state, and therefore solubility, will be highly dependent on the pH in aqueous or protic systems.

  • Nitro Group (-NO₂): This is a strongly electron-withdrawing and polar group, contributing to the molecule's overall polarity.

  • Piperidine Ring: A saturated heterocyclic amine, the piperidine moiety adds a degree of non-polar, lipophilic character to the molecule. The tertiary amine within this ring can act as a hydrogen bond acceptor.

  • Aromatic Ring: The phenyl ring is non-polar and will favor interactions with non-polar or semi-polar solvents.

The interplay of these functional groups—the polar, hydrogen-bonding carboxylic acid and nitro groups, and the more non-polar aromatic and piperidine rings—creates a molecule with a complex solubility profile. It is neither extremely polar nor entirely non-polar, suggesting that its solubility will vary significantly across different organic solvents.[4][5]

Theoretical Principles of Solubility

The adage "like dissolves like" is the fundamental principle governing solubility.[4][5][6] Dissolution occurs when the adhesive forces between the solute (3-Nitro-4-(piperidin-1-yl)cinnamic acid) and the solvent molecules are strong enough to overcome the cohesive forces holding the solute molecules together in the crystal lattice and the cohesive forces between the solvent molecules.[4]

Solvent Polarity: Solvents can be broadly categorized as polar, semi-polar, or non-polar.

  • Polar Solvents: These solvents have large dipole moments and high dielectric constants. They are effective at dissolving polar and ionic compounds. Polar protic solvents (e.g., methanol, ethanol) can donate hydrogen bonds, which would favorably interact with the carboxylic acid and nitro groups of the target molecule. Polar aprotic solvents (e.g., DMSO, acetonitrile) are polar but cannot donate hydrogen bonds.

  • Semi-polar Solvents: Solvents like alcohols and ketones can induce a degree of polarity in non-polar molecules and can act as intermediates to improve miscibility.[4][6]

  • Non-polar Solvents: These solvents have low dipole moments and low dielectric constants (e.g., hexane, toluene). They dissolve non-polar solutes primarily through weak van der Waals forces.[6]

Given its structure, 3-Nitro-4-(piperidin-1-yl)cinnamic acid is expected to exhibit higher solubility in polar and semi-polar solvents and lower solubility in non-polar solvents.

Experimental Determination of Thermodynamic Solubility

To ensure accuracy and reproducibility, the determination of equilibrium or thermodynamic solubility is paramount. The saturation shake-flask method is considered the gold standard for this purpose due to its reliability.[7][8][9] This method involves allowing an excess of the solid compound to equilibrate with the solvent over a set period, ensuring that the resulting solution is truly saturated.

The Saturation Shake-Flask Protocol

This protocol is designed as a self-validating system, incorporating steps to confirm that equilibrium has been reached.

Materials:

  • 3-Nitro-4-(piperidin-1-yl)cinnamic acid (solid)

  • Selected organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Acetone, Ethyl Acetate, Toluene, Heptane)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • HPLC or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 3-Nitro-4-(piperidin-1-yl)cinnamic acid to a series of vials. The key is to have undissolved solid remaining at the end of the experiment, which visually confirms that saturation has been achieved.[8]

  • Solvent Addition: Add a known volume (e.g., 2 mL) of each selected organic solvent to the respective vials.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

    • Causality Check: Temperature control is critical as solubility is temperature-dependent.[9][10] Agitation ensures a uniform distribution of the solid within the solvent, facilitating the dissolution process.

  • Equilibrium Confirmation: To ensure thermodynamic equilibrium has been reached, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration of the solute does not change between subsequent time points. For many compounds, 24-48 hours is sufficient.[11]

  • Sample Collection and Preparation:

    • Stop the shaker and allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Dilution: Accurately dilute the filtered saturate with a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the concentration of the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Analytical Quantification by HPLC

HPLC is a precise and widely used technique for quantifying the concentration of organic compounds.[12][13]

Typical HPLC Method Parameters:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[14]

  • Mobile Phase: A mixture of an acidic buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent like acetonitrile. The gradient or isocratic conditions would be optimized to achieve good peak shape and separation.[14]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detector set at a wavelength of maximum absorbance for 3-Nitro-4-(piperidin-1-yl)cinnamic acid (e.g., 210-220 nm for the carboxyl group or a higher wavelength corresponding to the conjugated system).[12]

  • Calibration: Prepare a series of standard solutions of known concentrations and generate a calibration curve to correlate peak area with concentration.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the solubility determination process.

G cluster_prep Phase 1: Preparation & Equilibration cluster_sampling Phase 2: Sampling cluster_analysis Phase 3: Analysis & Quantification A Add Excess API to Vials B Add Known Volume of Solvent A->B C Equilibrate on Shaker (Constant Temp, 24-72h) B->C D Allow Sedimentation C->D Confirm Equilibrium E Withdraw Supernatant D->E F Filter through 0.22µm Syringe Filter E->F G Prepare Serial Dilutions F->G H Analyze via Validated HPLC-UV Method G->H I Calculate Concentration (vs. Calibration Curve) H->I J Report Solubility Data (e.g., mg/mL) I->J

Caption: Experimental workflow for determining thermodynamic solubility.

Solubility Profile Data

The following table presents a representative solubility profile for 3-Nitro-4-(piperidin-1-yl)cinnamic acid in a range of common organic solvents, categorized by their properties. (Note: These are illustrative values based on the chemical structure and general principles).

SolventSolvent ClassPolarity IndexExpected Solubility (mg/mL)
HeptaneNon-polar0.1< 0.1
TolueneNon-polar (aromatic)2.40.1 - 0.5
Ethyl AcetateSemi-polar, aprotic4.45 - 15
AcetoneSemi-polar, aprotic5.120 - 50
AcetonitrilePolar, aprotic5.810 - 30
EthanolPolar, protic4.350 - 100
MethanolPolar, protic5.1> 100
Dimethyl Sulfoxide (DMSO)Polar, aprotic7.2> 200

Analysis of Trends:

  • Low Solubility in Non-polar Solvents: As predicted, the solubility in non-polar solvents like heptane and toluene is very low. The polar functional groups of the molecule do not interact favorably with these solvents.

  • Moderate to Good Solubility in Semi-polar Solvents: The solubility increases in semi-polar aprotic solvents like ethyl acetate and acetone. These solvents can engage in dipole-dipole interactions with the polar parts of the molecule.

  • High Solubility in Polar Protic Solvents: The highest solubility is observed in polar protic solvents like methanol and ethanol. These solvents can form strong hydrogen bonds with the carboxylic acid group, significantly enhancing dissolution.

  • Exceptional Solubility in DMSO: DMSO is a highly polar aprotic solvent with a strong ability to act as a hydrogen bond acceptor, leading to excellent solubilization of a wide range of compounds.

Conclusion

The solubility profile of 3-Nitro-4-(piperidin-1-yl)cinnamic acid is a direct reflection of its molecular structure, which contains both polar, hydrogen-bonding moieties and non-polar regions. The compound exhibits poor solubility in non-polar organic solvents and progressively higher solubility in semi-polar and polar solvents, with a particular affinity for polar protic solvents capable of hydrogen bonding.

This in-depth guide provides a robust theoretical and practical framework for determining and understanding this profile. By employing a rigorous methodology like the saturation shake-flask method coupled with precise HPLC quantification, researchers can generate reliable and reproducible data. This information is indispensable for guiding formulation development, enabling the selection of appropriate solvent systems for crystallization, purification, and the creation of effective drug delivery systems.

References

  • Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs. Retrieved from [Link]

  • Ghendov-Mosanu, A., et al. (2010). HPLC Organic Acid Analysis in Different Citrus Juices under Reversed Phase Conditions. Retrieved from [Link]

  • Lopes, T., et al. (2010). HPLC-DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples. Journal of Separation Science. Retrieved from [Link]

  • Kumar, R., & Kumar, V. (2020). Solubility: An overview. Int J Pharm Chem Anal. Retrieved from [Link]

  • Wang, X., et al. (2019). Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods. MDPI. Retrieved from [Link]

  • Shmeis, R., et al. (2025). Laser Microinterferometry for API Solubility and Phase Equilibria: Darunavir as a Case Example. MDPI. Retrieved from [Link]

  • Al-Rawi, D., et al. (2022). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. MDPI. Retrieved from [Link]

  • Dow Development Labs. (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

  • Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Organic Acids. Retrieved from [Link]

  • USP-NF. (2016). <1236> Solubility Measurements. Retrieved from [Link]

  • Al-Ghananeem, A. (n.d.). Solubility and Distribution Phenomena. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • Musial-Kulik, M., et al. (2025). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. ACS Publications. Retrieved from [Link]

  • Sravani, G., et al. (2022). Solubility: The Important Phenomenon in Pharmaceutical Analysis. Research and Reviews: A Journal of Pharmaceutical Science. Retrieved from [Link]

  • Hitz, T., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Emmace. (n.d.). Solubility and chemical quantification of APIs/drugs. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]

  • ChemBK. (n.d.). 3-NITRO-4-PIPERIDINOCINNAMIC ACID. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Electronic Properties of Nitro-Substituted Cinnamic Acid Derivatives

Introduction: The Significance of Electron Perturbation in a Bioactive Scaffold Cinnamic acid and its derivatives are a well-established class of naturally occurring compounds, recognized for their diverse pharmacologica...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Electron Perturbation in a Bioactive Scaffold

Cinnamic acid and its derivatives are a well-established class of naturally occurring compounds, recognized for their diverse pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The core structure, featuring a phenyl group attached to an α,β-unsaturated carboxylic acid, serves as a versatile scaffold for chemical modification in drug discovery.[4][5] The introduction of substituents onto the phenyl ring is a key strategy to modulate the molecule's physicochemical and biological properties.

Among the most powerful substituents for this purpose is the nitro group (-NO₂). As a potent electron-withdrawing group, it dramatically alters the electronic landscape of the entire molecule through both inductive and resonance effects.[6][7] This perturbation of electron density directly influences the molecule's reactivity, spectroscopic signatures, and electrochemical behavior. Understanding these electronic properties is paramount for researchers and drug development professionals aiming to rationally design novel therapeutic agents with enhanced efficacy and targeted activity.[8]

This guide provides a comprehensive exploration of the electronic properties of nitro-substituted cinnamic acid derivatives. We will delve into the theoretical underpinnings of the nitro group's influence, detail the experimental and computational methodologies used for characterization, and connect these fundamental properties to their broader applications.

Synthesis of Nitro-Substituted Cinnamic Acid Derivatives

The preparation of these derivatives can be achieved through several established synthetic routes. While classical methods like the Perkin reaction exist, the Knoevenagel condensation offers a milder and often higher-yielding alternative.[1] This reaction involves the condensation of a substituted benzaldehyde (in this case, a nitrobenzaldehyde) with a compound containing an active methylene group, such as malonic acid, typically catalyzed by a weak base like pyridine with piperidine.[1]

graph SynthesisWorkflow { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

// Nodes Start [label="Starting Materials:\n- Nitrobenzaldehyde\n- Malonic Acid"]; Reagents [label="Reagents:\n- Pyridine (Solvent)\n- Piperidine (Catalyst)"]; Reaction [label="Knoevenagel Condensation", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Heating [label="Heat at 110°C\n(1.5 - 3 hours)"]; Workup [label="Acidic Workup\n(Dilute HCl)"]; Precipitation [label="Precipitation of\nCrude Product"]; Purification [label="Purification\n(Recrystallization)"]; FinalProduct [label="Pure Nitro-Substituted\nCinnamic Acid", shape=Mdiamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reaction; Reagents -> Reaction; Reaction -> Heating [label="Initiate"]; Heating -> Workup [label="After Reaction"]; Workup -> Precipitation; Precipitation -> Purification; Purification -> FinalProduct; }

Figure 1: General workflow for the synthesis of nitro-substituted cinnamic acids via Knoevenagel condensation.
Experimental Protocol: Knoevenagel Condensation

This protocol provides a representative method for synthesizing a nitro-substituted cinnamic acid.

Materials:

  • p-Nitrobenzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • Dilute Hydrochloric Acid (HCl)

  • Round-bottom flask (25 mL)

  • Oil bath and heating mantle

  • Filtration apparatus (Büchner funnel)

Procedure:

  • In a 25 mL round-bottom flask, dissolve the substituted nitrobenzaldehyde (e.g., 3.7 mmol) and malonic acid (3.7 mmol) in pyridine (6.0 mL).

  • Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.

  • Place the flask in a preheated oil bath set to 110°C.

  • Allow the reaction to proceed for 1.5 to 2 hours, monitoring for the cessation of CO₂ evolution.

  • After cooling, pour the reaction mixture into a beaker containing a mixture of crushed ice and dilute hydrochloric acid. This neutralizes the pyridine and causes the product to precipitate.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the solid product with cold water to remove any remaining impurities.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to yield the pure nitro-substituted cinnamic acid.[1]

Theoretical Framework: The Hammett Equation

To quantify the electronic influence of the nitro group, we can turn to the principles of physical organic chemistry, specifically the Hammett equation.[9] This linear free-energy relationship provides a framework for understanding how a substituent on an aromatic ring affects reaction rates and equilibria. The equation is given by:

log (K/K₀) = σρ or log (k/k₀) = σρ

Where K and k are the equilibrium and rate constants for the substituted reactant, and K₀ and k₀ are the constants for the unsubstituted reference compound. The reaction constant, ρ (rho), depends on the nature of the reaction, while the substituent constant, σ (sigma), depends only on the specific substituent and its position (meta or para).[9]

The nitro group is one of the strongest electron-withdrawing groups, characterized by large, positive σ values. This is due to a combination of:

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma bonds.

  • Resonance Effect (-M): The nitro group can delocalize electron density from the ring onto itself via resonance, particularly when positioned ortho or para to the cinnamic side chain.[6]

graph ElectronicEffects { graph [rankdir="LR", splines=true, nodesep=0.5, fontname="Arial"]; node [shape=plaintext, fontname="Arial"]; edge [color="#5F6368"];

}

Figure 2: Electronic effects of the nitro group at para (resonance and inductive) vs. meta (inductive only) positions.
Substituentσ_meta (σ_m)σ_para (σ_p)
-NO₂0.710.78
Table 1: Hammett substituent constants for the nitro group. These positive values signify strong electron-withdrawing character.

This strong electron-withdrawing nature stabilizes negative charges that develop during a reaction, increasing the acidity of the carboxylic acid compared to the unsubstituted parent compound.[9]

Experimental Characterization of Electronic Properties

UV-Visible Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing insights into its electronic transitions. Cinnamic acid itself has a strong absorption band in the UV region due to π→π* transitions within its conjugated system (phenyl ring, double bond, and carbonyl group).[10][11]

The introduction of a nitro group, acting as a powerful auxochrome, modifies this absorption. It extends the conjugation of the π-system, which lowers the energy required for the π→π* transition.[12][13] This results in a bathochromic shift (a shift to longer wavelengths, also known as a red shift) of the maximum absorption wavelength (λ_max).[10] The effect is most pronounced for para-nitro substitution due to the strong resonance effect.

Compoundλ_max (nm)Solvent
trans-Cinnamic Acid~273Methanol[10]
o-Nitro-cinnamic acid~255, 305Methanol
m-Nitro-cinnamic acid~260Methanol
p-Nitro-cinnamic acid~308Methanol
Table 2: Typical UV-Visible absorption maxima (λ_max) for cinnamic acid and its nitro-substituted derivatives. Note the significant red shift for the para-substituted derivative.
  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a stock solution of the nitro-cinnamic acid derivative in a UV-grade solvent (e.g., methanol or ethanol) at a concentration of approximately 1 mM. From this, prepare a dilute solution (e.g., 5-10 µM) to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).

  • Cuvettes: Use a matched pair of 1 cm path length quartz cuvettes. One will be for the sample and the other for the solvent blank.

  • Baseline Correction: Fill both cuvettes with the pure solvent and run a baseline correction over the desired wavelength range (e.g., 200-400 nm) to zero the instrument.

  • Data Acquisition: Empty the sample cuvette, rinse it with a small amount of the sample solution, and then fill it with the sample solution. Place it back in the spectrophotometer and record the UV-Vis spectrum over the 200-400 nm range.[10][14]

  • Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to study the redox behavior of molecules.[15][16] It provides information on oxidation and reduction potentials, the stability of redox species, and the kinetics of electron transfer. The nitroaromatic group is well-known to be electrochemically active, typically undergoing a multi-electron, irreversible reduction in protic media to the corresponding hydroxylamine and then further to the amine.[17]

A typical cyclic voltammogram for a nitroaromatic compound will show a distinct cathodic (reduction) peak on the initial forward scan. The potential at which this peak occurs is a key electronic property, indicating the ease with which the molecule accepts an electron. The strong electron-withdrawing nature of the nitro group makes it relatively easy to reduce.

  • Instrumentation: A potentiostat with a three-electrode cell setup.

    • Working Electrode: Glassy Carbon Electrode (GCE) or Platinum (Pt) disc electrode.

    • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

    • Counter (Auxiliary) Electrode: Platinum wire.

  • Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in an appropriate solvent (e.g., acetonitrile or DMF). The electrolyte is essential to ensure conductivity.

  • Analyte Preparation: Dissolve the nitro-cinnamic acid derivative in the electrolyte solution to a final concentration of approximately 1-5 mM.

  • Cell Setup & Degassing: Assemble the three-electrode cell. Before running the experiment, purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which is electroactive and can interfere with the measurement. Maintain a blanket of inert gas over the solution during the experiment.

  • Data Acquisition:

    • Polish the working electrode with alumina slurry, rinse thoroughly, and dry before each experiment.[18]

    • Set the potential window to scan from an initial potential where no reaction occurs towards negative potentials (for reduction) and then reverse the scan. A typical range might be +0.5 V to -1.5 V vs. Ag/AgCl.

    • Perform the cyclic scan at a set scan rate (e.g., 100 mV/s). Record several cycles to ensure the voltammogram is stable.[19]

  • Analysis: Identify the peak potential (E_pc) of the primary reduction wave. This value reflects the electronic susceptibility of the nitro group to reduction.

Computational Modeling: Density Functional Theory (DFT)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating electronic properties.[20][21] DFT calculations can predict molecular geometries, orbital energies, and spectroscopic properties, providing a powerful complement to experimental data.[22][23]

Frontier Molecular Orbitals (FMO)

Two of the most important outputs from DFT calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[20]

  • HOMO: Represents the orbital from which an electron is most easily donated (related to the ionization potential).

  • LUMO: Represents the orbital to which an electron is most easily accepted (related to the electron affinity).

The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE) , is a critical descriptor of a molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies that the molecule is more reactive and requires less energy to become excited.[20][24]

The electron-withdrawing nitro group significantly lowers the energy of the LUMO, which is often localized over the nitroaromatic part of the molecule. This lowering of the LUMO energy reduces the HOMO-LUMO gap, consistent with the bathochromic shift observed in UV-Vis spectroscopy and the ease of reduction seen in cyclic voltammetry.

graph HOMO_LUMO { graph [fontname="Arial"]; node [shape=plaintext, fontname="Arial"]; edge [arrowhead=none, style=dashed, color="#5F6368"];

}

Figure 3: The nitro group lowers the LUMO energy, reducing the HOMO-LUMO gap (ΔE).
CompoundHOMO (eV)LUMO (eV)ΔE (eV)
Cinnamic Acid-6.5-1.55.0
p-Nitro-cinnamic acid-7.2-2.84.4
Table 3: Representative DFT-calculated frontier molecular orbital energies. The nitro group lowers both HOMO and LUMO energies and decreases the energy gap, indicating increased reactivity. (Values are illustrative, based on typical trends).
Conceptual Workflow for DFT Calculations
  • Structure Building: Construct the 3D structure of the nitro-substituted cinnamic acid derivative using molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization calculation (e.g., using the B3LYP functional and a basis set like 6-311++G(d,p)) to find the lowest energy conformation of the molecule.[22][24]

  • Frequency Calculation: Run a frequency calculation on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies).

  • Property Calculation: Using the optimized geometry, perform single-point energy calculations to obtain electronic properties like HOMO/LUMO energies.

  • Spectrum Simulation (Optional): Use Time-Dependent DFT (TD-DFT) to simulate the UV-Vis absorption spectrum, which can be directly compared with experimental results.[14]

Conclusion: A Unified View of Electronic Properties

The introduction of a nitro group profoundly reshapes the electronic character of the cinnamic acid scaffold. This is not an abstract concept but a measurable reality, validated through a synergistic combination of experimental and computational techniques.

graph IntegratedWorkflow { graph [splines=true, nodesep=0.7, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

}

Figure 4: An integrated workflow for the comprehensive electronic characterization of novel derivatives.

The bathochromic shift observed in UV-Vis spectroscopy, the cathodic shift in reduction potential measured by cyclic voltammetry, and the decreased HOMO-LUMO gap calculated by DFT are all manifestations of the same fundamental principle: the powerful electron-withdrawing nature of the nitro group. For researchers in drug development, this understanding is critical. These electronic modifications influence molecular properties such as lipophilicity, receptor binding affinity, and metabolic stability, ultimately shaping the compound's biological activity.[25][26] By mastering these analytical and computational tools, scientists can move beyond trial-and-error and towards the rational design of next-generation cinnamic acid-based therapeutics.

References

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  • Adesina, A. S., et al. (2022). DFT Study of the Molecular Structure, Conformational Preference, Spectroscopic and Vibrational Analysis of Cinnamic Acid and Cinnamaldehyde. Journal of the Mexican Chemical Society. [Link]

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  • Scribd. (n.d.). Hammett Substituent Constants Table. Scribd. [Link]

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  • Martin, S. A., et al. (2018). Hammett σI constants for N‐azolyl substituents in comparison with nitro group. Journal of Physical Organic Chemistry. [Link]

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Exploratory

A Literature Review of Piperidinyl Cinnamic Acid Derivatives in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction Piperidinyl cinnamic acid derivatives represent a privileged scaffold in medicinal chemistry, forming the structura...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidinyl cinnamic acid derivatives represent a privileged scaffold in medicinal chemistry, forming the structural core of numerous compounds with significant therapeutic potential. The piperidine ring, a ubiquitous nitrogen-containing heterocycle, is found in over twenty classes of pharmaceuticals and a vast number of natural alkaloids.[1][2] When conjugated with a cinnamic acid framework—an aromatic ring linked to an acrylic acid moiety—the resulting hybrid molecule often exhibits a broad spectrum of pharmacological activities. These activities include anticancer, anti-inflammatory, antioxidant, antimicrobial, and neuroprotective effects, making this class of compounds a fertile ground for drug discovery and development.[3][4][5]

This technical guide provides a comprehensive review of the primary synthetic methodologies for preparing piperidinyl cinnamic acid derivatives. It delves into the mechanistic underpinnings of key reactions, offers detailed experimental protocols, and explores the structure-activity relationships that govern the diverse biological functions of these molecules. By synthesizing technical accuracy with field-proven insights, this document aims to serve as an authoritative resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Core Synthetic Strategies for the Cinnamic Acid Backbone

The construction of the α,β-unsaturated carbonyl system of cinnamic acid is the cornerstone of synthesizing its derivatives. Several classical and modern name reactions are routinely employed, each with its own advantages regarding substrate scope, reaction conditions, and stereoselectivity.

The Knoevenagel Condensation

The Knoevenagel condensation is a highly versatile and fundamental method for forming carbon-carbon double bonds.[6] It involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid, catalyzed by a weak base.[7] Piperidine itself is frequently used as the catalyst, making this reaction particularly relevant to the topic.[8][9]

Mechanism and Rationale

The reaction proceeds through a three-step sequence:

  • Deprotonation: The basic catalyst (e.g., piperidine) deprotonates the active methylene compound (e.g., malonic acid) to generate a nucleophilic enolate.[8]

  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of the aromatic aldehyde (e.g., a piperidine-substituted benzaldehyde), forming a tetrahedral intermediate.[8]

  • Dehydration & Decarboxylation: A subsequent dehydration reaction (elimination of a water molecule) forms the α,β-unsaturated product.[7] When malonic acid is used, a final decarboxylation step upon heating yields the desired cinnamic acid derivative.[9]

The use of piperidine as a catalyst in pyridine as a solvent is a common variation known as the Doebner modification, which is highly effective for synthesizing cinnamic acids.[9][10]

Knoevenagel_Mechanism Knoevenagel Condensation Mechanism cluster_start Step 1: Enolate Formation cluster_attack Step 2: Nucleophilic Attack cluster_end Step 3: Dehydration & Decarboxylation A Active Methylene (e.g., Malonic Acid) Enolate Nucleophilic Enolate A->Enolate + Catalyst - H+ Cat Base Catalyst (e.g., Piperidine) Intermediate Tetrahedral Intermediate Enolate->Intermediate + Aldehyde Aldehyde Aromatic Aldehyde Unsaturated α,β-Unsaturated Acid Intermediate->Unsaturated - H₂O Product Cinnamic Acid Derivative Unsaturated->Product - CO₂ (if from malonic acid)

Caption: Mechanism of the Knoevenagel Condensation.

Experimental Protocol: Knoevenagel-Doebner Synthesis [11]
  • Setup: To a round-bottom flask, add the substituted benzaldehyde (1.0 eq.), malonic acid (1.0-1.2 eq.), and pyridine (as solvent).

  • Catalysis: Add a catalytic amount of piperidine (e.g., 2 drops).

  • Reaction: Heat the mixture in an oil bath (typically 90-110 °C) for 1.5-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and pour it into a beaker of ice-cold water.

  • Acidification: Acidify the mixture by slowly adding dilute hydrochloric acid (HCl) until the pH reaches 4-5. This will precipitate the crude product.

  • Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove residual pyridine and salts.[12]

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure cinnamic acid derivative.

Green Chemistry Approaches

In recent years, significant efforts have been made to develop more environmentally friendly Knoevenagel condensation protocols. These include:

  • Solvent-Free Reactions: Performing the condensation by heating the neat reactants in the presence of a benign catalyst like ammonium bicarbonate, which avoids the use of toxic solvents like pyridine.[6][13]

  • Aqueous Conditions: Using water as a solvent, often with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) and microwave irradiation, to accelerate the reaction and simplify work-up.[10]

The Perkin Reaction

Discovered by William Henry Perkin, this reaction is a classic method for synthesizing α,β-unsaturated aromatic acids.[14][15] It involves the condensation of an aromatic aldehyde with an acid anhydride, using an alkali salt of the corresponding acid as a base catalyst.[12][16]

Mechanism and Rationale

The Perkin reaction proceeds via an aldol-type condensation:

  • Carbanion Formation: The base (e.g., sodium acetate) deprotonates the acid anhydride at the α-carbon, forming a carbanion (enolate).[14]

  • Nucleophilic Attack: This carbanion attacks the carbonyl carbon of the aromatic aldehyde.[14]

  • Intermediate Formation: A series of steps involving proton transfer and elimination of a hydroxyl group yields an unsaturated mixed anhydride.[14]

  • Hydrolysis: The final hydrolysis of this intermediate produces the α,β-unsaturated acid (cinnamic acid derivative).[14]

Perkin_Mechanism Perkin Reaction Mechanism Anhydride Acid Anhydride Carbanion Carbanion (Enolate) Anhydride->Carbanion + Base Base Base Catalyst (e.g., NaOAc) Intermediate Aldol-type Intermediate Carbanion->Intermediate + Aldehyde Aldehyde Aromatic Aldehyde Unsat_Anhydride Unsaturated Anhydride Intermediate->Unsat_Anhydride - H₂O Product Cinnamic Acid Derivative Unsat_Anhydride->Product Hydrolysis

Caption: Simplified mechanism of the Perkin Reaction.

Experimental Protocol: Synthesis via Perkin Reaction [17]
  • Setup: In a flask equipped with a reflux condenser, combine the aromatic aldehyde (1.0 eq.), acetic anhydride (1.5 eq.), and anhydrous sodium acetate (0.6 eq.).[17]

  • Reaction: Heat the mixture under reflux (typically 160-180 °C) for 4-8 hours.

  • Work-up: Cool the mixture and add a saturated solution of sodium carbonate to hydrolyze the excess acetic anhydride and neutralize the acetic acid formed.[12]

  • Purification: Remove any unreacted aldehyde by steam distillation.[12] The resulting solution contains the sodium salt of the cinnamic acid.

  • Decolorization: If necessary, decolorize the solution by adding activated charcoal and filtering while hot.[12]

  • Isolation: Cool the filtrate and acidify with concentrated HCl to precipitate the free cinnamic acid. Collect the crystals by vacuum filtration and wash with cold water.[12]

Modern variations often employ sonochemistry or microwave irradiation to reduce the long reaction times and high temperatures typically required.[17]

The Mizoroki-Heck Reaction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene.[18] It is an invaluable tool for synthesizing a wide variety of substituted cinnamic acids with high stereoselectivity, typically favoring the E-isomer.[18][19]

Catalytic Cycle and Rationale

The reaction follows a well-established catalytic cycle involving a palladium(0) species:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X) to form a Pd(II) complex.[18]

  • Alkene Coordination and Insertion: The alkene (e.g., acrylic acid or an acrylate ester) coordinates to the palladium center, followed by migratory insertion into the Pd-Aryl bond.[18]

  • Syn β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species. This step establishes the trans stereochemistry of the product.[18]

  • Reductive Elimination & Catalyst Regeneration: In the presence of a base, the palladium-hydride species undergoes reductive elimination to regenerate the Pd(0) catalyst, which re-enters the cycle.[18]

Heck_Cycle Mizoroki-Heck Catalytic Cycle Pd0 Pd(0)L₂ PdII_ArX L₂Pd(II)(Ar)(X) Pd0->PdII_ArX Oxidative Addition (+ Ar-X) PdII_Alkene [L₂Pd(II)(Ar)(Alkene)]⁺X⁻ PdII_ArX->PdII_Alkene Coordination (+ Alkene) PdII_Insertion L₂Pd(II)-Alkyl PdII_Alkene->PdII_Insertion Migratory Insertion Pd_Hydride [L(H)Pd(II)(Product)]⁺X⁻ PdII_Insertion->Pd_Hydride syn-β-Hydride Elimination Pd_Hydride->Pd0 Reductive Elimination (+ Base, - BHX)

Caption: Catalytic cycle of the Mizoroki-Heck Reaction.

Experimental Protocol: Biphasic Heck Reaction [20][21]

This protocol describes an aqueous-biphasic system that facilitates easy separation of the catalyst from the product.

  • Organic Phase: In a suitable reaction vessel (e.g., an autoclave), dissolve the aryl halide (e.g., 4-bromobenzaldehyde, 1.0 eq.) and the palladium catalyst (e.g., a palladacycle, 0.1 mol%) in an organic solvent like toluene.[20]

  • Aqueous Phase: In a separate container, dissolve sodium acrylate (1.1 eq.) and a base (e.g., sodium carbonate, 1.0 eq.) in water.[20]

  • Reaction: Combine the two phases in the reaction vessel. Heat the mixture (e.g., 150 °C) with vigorous stirring for 0.5-2 hours.[20]

  • Separation: After cooling, the mixture will separate into two layers. The organic layer contains the catalyst and can potentially be recycled. The aqueous layer contains the sodium salt of the cinnamic acid derivative.[20]

  • Isolation: Separate the aqueous layer and acidify with dilute HCl. The cinnamic acid derivative will precipitate.[20]

  • Purification: Collect the product by filtration, wash with water, and dry under vacuum.[20]

Synthesis and Characterization

The general workflow for producing piperidinyl cinnamic acid derivatives involves synthesizing the core cinnamic acid structure using a precursor that already contains the piperidine moiety. A common starting material is a piperidine-substituted benzaldehyde, which can then be subjected to reactions like the Knoevenagel condensation.

Synthesis_Workflow General Synthesis Workflow Start Piperidine-Substituted Benzaldehyde Reaction Core Synthetic Reaction (Knoevenagel, Perkin, or Heck) Start->Reaction Reagent Active Methylene Cmpd (e.g., Malonic Acid) or Acid Anhydride or Alkene + Pd Catalyst Reagent->Reaction Product Crude Piperidinyl Cinnamic Acid Derivative Reaction->Product Purification Purification (Recrystallization, Chromatography) Product->Purification Final Pure Product Purification->Final Characterization Spectroscopic Characterization (NMR, IR, MS) Final->Characterization

Sources

Foundational

UV-Vis absorption spectra characteristics of 3-Nitro-4-(piperidin-1-yl)cinnamic acid

An In-Depth Technical Guide to the UV-Vis Absorption Spectra Characteristics of 3-Nitro-4-(piperidin-1-yl)cinnamic Acid Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Dru...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the UV-Vis Absorption Spectra Characteristics of 3-Nitro-4-(piperidin-1-yl)cinnamic Acid

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

The compound 3-Nitro-4-(piperidin-1-yl)cinnamic acid (CAS: 300541-92-8) represents a highly conjugated, multi-substituted aromatic system. Structurally, it is a classic D-π-A (Donor-π-Acceptor) push-pull chromophore. Understanding its UV-Vis absorption characteristics is critical for its application in non-linear optics (NLO), fluorescent probe design, and as a pharmacophore intermediate. This guide provides a comprehensive mechanistic analysis of its spectral behavior, grounded in electronic transition theory, alongside a self-validating experimental protocol for accurate characterization.

Structural Basis of the Chromophore: The Push-Pull Mechanism

To understand the UV-Vis spectrum of 3-Nitro-4-(piperidin-1-yl)cinnamic acid, we must deconstruct its molecular architecture. The optical properties are not merely the sum of its parts, but the result of intense electronic coupling across the molecule [1].

  • The Donor (D): The piperidin-1-yl group at the para position acts as a strong electron donor. The lone pair of electrons on the nitrogen atom participates in +M (mesomeric) resonance, pushing electron density into the aromatic ring.

  • The π-Bridge (π): The central benzene ring and the adjacent alkene bond of the cinnamic acid moiety serve as the conjugated conduit for electron delocalization.

  • The Acceptors (A): The molecule features dual electron-withdrawing groups. The nitro ( −NO2​ ) group at the meta position (relative to the cinnamic tail, ortho to the piperidine) exerts a powerful −M and −I (inductive) effect. Simultaneously, the terminal carboxylic acid ( −COOH ) acts as a secondary acceptor, extending the conjugation pathway [2].

This D-π-A architecture significantly lowers the HOMO-LUMO energy gap compared to unsubstituted cinnamic acid, leading to a pronounced bathochromic shift (red shift) into the visible spectrum.

G D Donor (-NR2) Piperidin-1-yl Pi π-System Benzene Ring D->Pi +M Effect (Electron Push) A1 Primary Acceptor 3-Nitro (-NO2) Pi->A1 Strong -M Effect (Local ICT) A2 Secondary Acceptor Cinnamic Acid Pi->A2 Conjugated Pull (Extended ICT)

Fig 1. Intramolecular Charge Transfer (ICT) pathways in the push-pull chromophore.

Theoretical UV-Vis Absorption Characteristics

Based on the behavior of analogous nitro-piperidinyl and substituted cinnamic acid systems[1, 3], the UV-Vis spectrum of this compound is characterized by three distinct transition bands:

A. The High-Energy Region (260–280 nm)

This band corresponds to the localized π→π∗ transitions of the aromatic ring and the isolated alkene bond. It is typically unaffected by solvent polarity but is highly sensitive to the coplanarity of the molecule.

B. The Mid-Energy Region (310–340 nm)

This region is dominated by the n→π∗ transition of the nitro group. Because this transition is symmetry-forbidden, it exhibits a relatively low molar absorptivity ( ϵ ). In highly polar, protic solvents (like methanol), this peak may undergo a slight hypsochromic (blue) shift due to hydrogen bonding stabilizing the non-bonding ( n ) electrons.

C. The Low-Energy ICT Band (410–450 nm)

This is the defining feature of the molecule. The Intramolecular Charge Transfer (ICT) band arises from the global π→π∗ transition involving the transfer of electron density from the piperidine donor to the nitro/carboxylic acid acceptors.

  • Causality of Solvatochromism: Upon photon absorption, the molecule transitions to an excited state that possesses a significantly larger dipole moment than the ground state. Polar solvents (e.g., DMSO, Acetonitrile) stabilize this highly polar excited state more effectively than the ground state. This differential stabilization lowers the energy required for the transition, resulting in a positive solvatochromism (a red shift as solvent polarity increases).

Quantitative Spectral Summary (Theoretical Model)
Spectral FeatureWavelength Range ( λmax​ )Molar Absorptivity ( ϵ )Transition TypeStructural Origin
Band I (UV) 260 - 280 nm~15,000 - 20,000 M−1cm−1 π→π∗ Benzene ring & Cinnamic double bond
Band II (UV) 310 - 340 nm~10,000 - 15,000 M−1cm−1 n→π∗ Nitro group localized transition
Band III (Vis) 410 - 450 nm~25,000 - 35,000 M−1cm−1 ICT ( π→π∗ )Piperidine (Donor) to Acceptors

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, the UV-Vis characterization must follow a strict, self-validating workflow. The presence of the highly hydrophobic aromatic core combined with polar functional groups makes this compound prone to aggregation (π-π stacking) in aqueous media, which can cause spectral broadening and artifactual peak shifts (exciton coupling).

Methodological Causality:
  • Why use DMSO for the stock solution? DMSO disrupts intermolecular hydrogen bonding and prevents π-π stacking, ensuring the compound exists as solvated monomers.

  • Why use matched quartz cuvettes? Standard glass or plastic cuvettes absorb strongly below 340 nm, completely masking the critical Band I and Band II transitions of the cinnamic acid core [2].

Step-by-Step Protocol
  • System Validation: Power on the double-beam UV-Vis spectrophotometer and allow the deuterium and tungsten lamps to warm up for 30 minutes to ensure baseline stability.

  • Stock Solution Preparation: Weigh exactly 1.0 mg of 3-Nitro-4-(piperidin-1-yl)cinnamic acid. Dissolve in 1.0 mL of spectroscopic-grade DMSO to create a concentrated stock. Vortex until optically clear.

  • Serial Dilution: Dilute the stock solution using the target solvent (e.g., Acetonitrile, Methanol, or PBS buffer) to create a working concentration range of 10 µM to 50 µM. This range ensures the maximum absorbance remains within the linear dynamic range of the detector (0.1 to 1.0 AU), adhering strictly to the Beer-Lambert Law.

  • Baseline Correction: Fill two matched quartz cuvettes (1 cm path length) with the pure diluent solvent. Place them in the reference and sample paths. Run a baseline scan from 600 nm down to 200 nm. This step validates that the solvent and cuvettes introduce no artifactual absorbance.

  • Spectral Acquisition: Replace the solvent in the sample cuvette with the 10 µM working solution. Scan from 600 nm to 200 nm at a scan rate of 200 nm/min with a 1 nm slit width.

  • Data Processing: Record the λmax​ for all three bands. Calculate the molar absorptivity ( ϵ ) using the equation A=ϵ⋅c⋅l .

Workflow Prep 1. Sample Preparation Dissolve in spectroscopic grade DMSO Dilute 2. Serial Dilution Prepare 10 µM - 50 µM working solutions Prep->Dilute Blank 3. System Validation & Blanking Zero with matched quartz cuvettes Dilute->Blank Scan 4. Spectral Acquisition Scan 200-600 nm at 1 nm resolution Blank->Scan Analyze 5. Data Processing Determine λmax, calculate ε via Beer-Lambert Scan->Analyze

Fig 2. Self-validating experimental workflow for UV-Vis spectral acquisition.

Application Insights for Drug Development

In pharmacological assays, the unique spectral signature of 3-Nitro-4-(piperidin-1-yl)cinnamic acid can be leveraged as an intrinsic reporter. Because the ICT band (Band III) is highly sensitive to the local dielectric environment, this compound can be used to probe binding events. If the molecule binds to the hydrophobic pocket of a target protein (e.g., an enzyme active site), the sudden decrease in local polarity will cause a measurable hypsochromic (blue) shift and an increase in fluorescence quantum yield, allowing for real-time, label-free kinetic monitoring [3].

References

  • Title: Variation of the Backbone Conjugation in NLO Model Compounds: Torsion-Angle-Restricted, Biphenyl-Based Push-Pull-Systems Source: ResearchGate URL
  • Title: A Comparative Spectroscopic Analysis of Methyl-Substituted Cinnamic Acids Source: Benchchem URL
  • Title: Responsive Fluorescent Coumarin–Cinnamic Acid Conjugates for α-Glucosidase Detection Source: Frontiers in Chemistry URL
Exploratory

Comprehensive Technical Guide on the Acidity and pKa Determination of 3-Nitro-4-(piperidin-1-yl)cinnamic Acid

Executive Summary In early-stage drug development, accurately determining the dissociation constants (pKa) of an Active Pharmaceutical Ingredient (API) is critical. The pKa dictates the molecule's ionization state at phy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug development, accurately determining the dissociation constants (pKa) of an Active Pharmaceutical Ingredient (API) is critical. The pKa dictates the molecule's ionization state at physiological pH, directly governing its solubility, lipophilicity (logD), and membrane permeability.

3-Nitro-4-(piperidin-1-yl)cinnamic acid is a highly functionalized, amphoteric scaffold. Due to the complex interplay of inductive (-I), resonance (+R/-R), and steric effects, its acidity profile cannot be assumed from simple base structures. This whitepaper systematically deconstructs the mechanistic acidity of this compound, provides predictive pKa modeling grounded in authoritative literature, and outlines self-validating experimental workflows required to empirically measure these values.

Structural Deconstruction & Mechanistic Acidity

The target molecule possesses two distinct ionizable centers: the carboxylic acid moiety (-COOH) and the piperidinyl nitrogen. Understanding the electronic communication across the phenyl ring is essential for predicting their respective pKa values.

The Carboxylic Acid Site (pKa1)

The parent scaffold, cinnamic acid, exhibits a well-documented experimental pKa of 4.44[1], though some variations in coamorphous systems report it at 4.37 depending on the buffering environment[2]. In our target molecule, the introduction of a nitro group at the 3-position (meta to the acrylic acid chain) exerts a strong electron-withdrawing inductive (-I) effect. Concurrently, the piperidinyl group at the 4-position (para to the chain) typically acts as an electron donor via resonance (+R). However, the bulky ortho-nitro group forces the piperidine ring out of coplanarity with the phenyl ring. This steric inhibition of resonance drastically diminishes the nitrogen's ability to donate electron density into the pi-system. Consequently, the electron-withdrawing nature of the nitro group dominates, stabilizing the carboxylate anion and increasing the acidity. We predict the carboxylic acid pKa (pKa1) to shift downward to approximately 3.8 .

The Piperidinyl Nitrogen Site (pKa2)

The basicity of the piperidinyl nitrogen is severely compromised. An isolated N-phenylpiperidine moiety possesses a predicted pKa of 6.22[3]. However, placing a strongly electron-withdrawing nitro group ortho to the amine drastically attenuates its basicity. This is analogous to the dramatic pKa shift observed between aniline (pKa 4.6) and 2-nitroaniline, which drops to an exceptionally low pKa of -0.26[4]. Due to the profound inductive withdrawal and steric hindrance from the adjacent nitro group, the conjugate acid of the piperidinyl moiety in our target compound is expected to be highly acidic, with a predicted pKa2 of ~1.0 .

G Cation Cationic Form (pH < 1.0) [NH+, COOH] Neutral Neutral Form (pH 1.5 - 3.0) [N, COOH] Cation->Neutral pKa2 ~ 1.0 (-H+) Anion Anionic Form (pH > 4.5) [N, COO-] Neutral->Anion pKa1 ~ 3.8 (-H+)

Figure 1: pH-dependent ionization states of 3-Nitro-4-(piperidin-1-yl)cinnamic acid.

Predictive pKa Modeling

To ground our structural analysis, we compare the target compound against well-characterized reference fragments. The table below summarizes the quantitative data driving our predictions.

Compound / MoietyFunctional GroupExperimental pKaPredicted pKaReference
Cinnamic Acid Carboxylic Acid4.44-[1]
N-Phenylpiperidine Amine (Conjugate Acid)6.22-[3]
2-Nitroaniline Amine (Conjugate Acid)-0.26-[4]
Target Compound Carboxylic Acid (pKa1)-~3.8 -
Target Compound Amine (pKa2)-~1.0 -

Experimental Methodologies for pKa Validation

Direct aqueous potentiometric titration of 3-Nitro-4-(piperidin-1-yl)cinnamic acid is fundamentally flawed for two reasons:

  • Aqueous Insolubility: The highly lipophilic nature of the fully protonated and neutral species will cause precipitation during titration, invalidating Nernstian equilibrium.

  • Extreme Acidic pKa: The predicted pKa2 (~1.0) falls within a pH range where glass electrode error (acid error) is highly significant due to the high concentration of hydronium ions.

To ensure rigorous, self-validating results, the following dual-protocol approach is mandatory.

Protocol 1: Yasuda-Shedlovsky Extrapolation via Potentiometry (For pKa1)

Causality: By utilizing a cosolvent system, we maintain analyte solubility. The Yasuda-Shedlovsky method allows us to plot the apparent pKa against the inverse dielectric constant of the solvent mixtures, safely extrapolating back to the theoretical dielectric constant of pure water.

  • Titrant Standardization: Prepare and rigorously standardize 0.1 M HCl and 0.1 M KOH using primary standards (e.g., KHP for KOH).

  • Cosolvent Preparation: Prepare a series of Methanol-Water mixtures at 20%, 30%, 40%, 50%, and 60% (w/w) methanol.

  • Sample Solubilization: Dissolve 2.0 mg of the target compound in 50 mL of each cosolvent mixture.

  • Data Acquisition: Perform potentiometric titration under a continuous nitrogen purge at a strictly controlled 25.0 ± 0.1 °C.

  • Extrapolation: Calculate the apparent pKa (psKa) for each mixture. Plot psKa+log[H2​O] versus 1/ε (where ε is the dielectric constant of the mixture). Extrapolate the linear regression to ε=78.3 to determine the true aqueous pKa1.

Protocol 2: UV-Vis Spectrophotometric Titration (For pKa2)

Causality: UV-Vis spectroscopy relies on the shift in chromophore absorbance upon ionization. Because it does not rely on a glass electrode for the primary measurement, it bypasses the "acid error" inherent to potentiometry at pH < 2.0.

  • Buffer Preparation: Prepare a series of highly acidic aqueous buffers (pH 0.5 to 3.0) using calibrated HCl/KCl mixtures. Verify pH using Hammett acidity functions if necessary.

  • Stock Preparation: Dissolve the compound in a minimal volume of DMSO (Stock concentration ~10 mM).

  • Spiking: Spike the stock solution into the buffer series to achieve a final analyte concentration of ~10⁻⁵ M, ensuring the final DMSO concentration remains < 1% v/v to prevent solvent effects.

  • Spectral Acquisition: Record the UV-Vis spectra from 250 nm to 450 nm for each solution.

  • Data Analysis: Identify the analytical wavelengths corresponding to the λmax​ of the fully protonated and neutral species. Plot absorbance versus pH and fit the curve to the Henderson-Hasselbalch equation to extract pKa2.

Workflow S1 1. Cosolvent Preparation (Methanol/Water Ratios) S2 2. UV-Vis / Potentiometric Titration S1->S2 S3 3. Yasuda-Shedlovsky Extrapolation S2->S3 S4 4. Aqueous pKa Determination S3->S4

Figure 2: Experimental workflow for determining aqueous pKa via cosolvent extrapolation.

Implications for Drug Development

The predicted pKa values (pKa1 ~3.8, pKa2 ~1.0) indicate that at physiological pH (7.4), 3-Nitro-4-(piperidin-1-yl)cinnamic acid will exist almost exclusively as an anion (deprotonated carboxylic acid, neutral piperidine).

  • Solubility: The anionic state at pH 7.4 will grant the compound moderate aqueous solubility in intestinal fluids, favoring dissolution.

  • Permeability: Because the molecule is ionized at physiological pH, passive transcellular diffusion across lipophilic cell membranes may be restricted. Formulators may need to explore prodrug strategies or lipid-based formulations to enhance bioavailability if oral administration is the target route.

References

  • Cinnamic Acid Formula: Properties, Chemical Structure and Uses. Extramarks. URL:[Link]

  • Influence of the pKa Value of Cinnamic Acid and P-Hydroxycinnamic Acid on the Solubility of a Lurasidone Hydrochloride-Based Coamorphous System. ACS Omega. URL:[Link]

Sources

Foundational

A Strategic Guide to Identifying and Validating Biological Targets for 3-Nitro-4-(piperidin-1-yl)cinnamic acid

Abstract The identification of specific biological targets is a critical and rate-limiting step in modern drug discovery. For novel chemical entities such as 3-Nitro-4-(piperidin-1-yl)cinnamic acid, where public-domain d...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The identification of specific biological targets is a critical and rate-limiting step in modern drug discovery. For novel chemical entities such as 3-Nitro-4-(piperidin-1-yl)cinnamic acid, where public-domain data on biological activity is sparse[1], a structured, multi-disciplinary approach is essential to elucidate its mechanism of action and therapeutic potential. This guide provides a comprehensive, technically-grounded workflow for researchers, scientists, and drug development professionals to systematically identify and validate the molecular targets of this compound. We will progress from rapid, cost-effective in silico predictions to rigorous in vitro and cell-based validation assays, culminating in advanced, unbiased discovery strategies. Each phase is designed to build upon the last, creating a robust "target validation package" that can confidently drive a drug discovery program forward. This document emphasizes the causality behind experimental choices, provides detailed, actionable protocols, and is grounded in authoritative scientific principles.

Introduction: Deconstructing the Molecule and the Mission

The structure of 3-Nitro-4-(piperidin-1-yl)cinnamic acid presents several features that can inform a target identification strategy. It is built upon a cinnamic acid scaffold, a "privileged structure" known to be a precursor for compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects[2][3][4][5]. The presence of the electron-withdrawing nitro group and the piperidine ring—a common moiety in approved drugs—further suggests a high potential for specific biological interactions[6][7].

However, without established targets, the molecule is a "solution in search of a problem." The primary mission is therefore to bridge this knowledge gap. A successful target identification cascade not only reveals the mechanism of action but also informs on potential efficacy, off-target effects, and patient stratification strategies. This guide provides the roadmap for that journey.

Phase 1: In Silico Target Prediction — Generating Actionable Hypotheses

Before committing to resource-intensive wet-lab experiments, computational methods offer a powerful and rapid means to generate testable hypotheses.[8] This phase leverages vast biological and chemical databases to predict potential protein targets based on the molecule's structure.

Rationale for a Computation-First Approach

Starting with in silico screening is a cornerstone of modern efficiency in drug discovery. It allows for the parallel interrogation of thousands of potential targets, narrowing the field to a manageable number for experimental validation. This approach maximizes the probability of success while minimizing initial costs and labor.

Recommended Tools and Workflow
  • Similarity-Based Searching: The principle here is "guilt by association"—compounds with similar structures often share similar targets.

    • Action: Query the structure of 3-Nitro-4-(piperidin-1-yl)cinnamic acid against large-scale chemogenomics databases.

    • Recommended Platforms:

      • ChEMBL: A manually curated database of bioactive molecules with drug-like properties, containing extensive bioactivity data.[9][10][11][12][13]

      • PubChem: The world's largest free collection of chemical information, linking chemical structures to biological assay data.[14][15][16][17][18]

    • Interpretation: Look for structurally similar compounds with high-potency (e.g., low nanomolar IC50 or Ki) data against specific protein targets. These proteins become our primary tier of hypothetical targets.

  • Reverse Screening and Target Prediction: These algorithms take the query molecule and screen it against a library of 3D protein binding sites or 2D ligand pharmacophores.

    • Action: Submit the molecule's SMILES string (C1CCN(CC1)C2=C(C=C(C=C2)\C=C\C(=O)O)[O-]) to a target prediction web server.

    • Recommended Platform:

      • SwissTargetPrediction: A well-regarded server that predicts targets based on a combination of 2D and 3D similarity to known ligands.[19][20][21][22]

    • Output: The tool provides a ranked list of the most probable protein targets, often categorized by protein family (e.g., kinases, G-protein coupled receptors, proteases).[23]

Visualizing the In Silico Workflow

G cluster_0 Phase 1: In Silico Prediction cluster_1 Data Integration Input Query Molecule: 3-Nitro-4-(piperidin-1-yl)cinnamic acid SimSearch Similarity Search (ChEMBL, PubChem) Input->SimSearch RevScreen Reverse Screening (SwissTargetPrediction) Input->RevScreen SimTargets Targets of Similar Compounds SimSearch->SimTargets PredTargets Predicted Targets RevScreen->PredTargets Prioritize Prioritize & Cluster Targets (e.g., Kinases, GPCRs) SimTargets->Prioritize PredTargets->Prioritize Output Hypothesis: Ranked List of Potential Targets Prioritize->Output

Caption: Workflow for computational prediction of biological targets.

Phase 2: Experimental Validation — From Hypothesis to Evidence

With a prioritized list of potential targets, the next phase is to confirm these predictions through direct experimental evidence. This phase is divided into biochemical assays to confirm direct interaction and cell-based assays to confirm target engagement in a physiological context.

Biochemical Assays: Confirming Direct Target Interaction

The goal of this step is to prove that the compound can physically bind to and modulate the activity of a purified protein target in vitro. Protein kinases are common targets for cinnamic acid derivatives and serve as an excellent example workflow.[4][24][25]

Predicted TargetTarget ClassRationaleConfidence Score
MAP4K4KinaseStructural similarity to known inhibitorsHigh
PI3KαKinaseCinnamic scaffold is a known PI3K inhibitorMedium
NF-κB PathwayPathwayCommon target for anti-inflammatory cinnamic acidsHigh
MAO-BOxidasePiperidine moiety present in MAO inhibitorsMedium

This protocol is designed to measure the inhibition of a putative kinase target, such as MAP4K4, by quantifying the amount of ADP produced in the kinase reaction.[26][27]

Rationale: The ADP-Glo™ assay is a robust, high-throughput method that measures kinase activity by quantifying ADP production, a universal product of kinase-catalyzed reactions. Its high sensitivity and broad applicability make it an industry standard.[28][29][30]

Materials:

  • Recombinant human kinase (e.g., MAP4K4)

  • Kinase-specific substrate (e.g., a generic peptide like Myelin Basic Protein, MBP)

  • 3-Nitro-4-(piperidin-1-yl)cinnamic acid (Test Compound)

  • Known inhibitor (Positive Control, e.g., Staurosporine)

  • DMSO (Vehicle Control)

  • Kinase Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5)

  • ATP solution (at the Kₘ concentration for the target kinase)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipette or liquid handler

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Create a 10-point, 3-fold serial dilution of the Test Compound in DMSO, starting at 1 mM. Prepare control wells with DMSO only and the Positive Control inhibitor.

  • Assay Plate Setup: Add 50 nL of each compound dilution (or control) to the appropriate wells of a 384-well plate.

  • Enzyme Addition: Add 5 µL of the kinase solution (recombinant enzyme diluted in kinase buffer) to all wells except the "no enzyme" negative controls.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This allows the compound to bind to the kinase before the reaction starts.

  • Initiate Kinase Reaction: Add 5 µL of the substrate/ATP mixture to all wells.

  • Reaction Incubation: Mix the plate and incubate at 30°C for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This step stops the kinase reaction and eliminates any remaining ATP.

  • Convert ADP to ATP & Detect: Add 20 µL of the Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature. This reagent converts the ADP produced into ATP and generates a luminescent signal via a coupled luciferase reaction.

  • Read Luminescence: Measure the luminescent signal using a plate reader.

  • Data Analysis:

    • Normalize the data using the vehicle control (100% activity) and no enzyme control (0% activity).

    • Calculate the percent inhibition for each compound concentration.

    • Plot percent inhibition versus log[concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Target Engagement: Proving the Hit in a Live Cell Context

A compound that is active in a biochemical assay is a "hit," but to become a "lead," it must demonstrate activity in a living cell. The Cellular Thermal Shift Assay (CETSA®) is the gold standard for confirming that a compound binds to its intended target within the complex milieu of the cell.[31][32][33][34]

Principle: CETSA is based on the principle of ligand-induced thermal stabilization.[32] When a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation. By heating cells treated with the compound and measuring the amount of target protein that remains soluble, we can directly observe target engagement.[35]

Materials:

  • Cultured cells expressing the target protein (e.g., HEK293 cells overexpressing MAP4K4)

  • Complete cell culture medium

  • PBS (Phosphate-Buffered Saline)

  • Test Compound and DMSO

  • Protease and Phosphatase Inhibitor Cocktails

  • Lysis Buffer (e.g., PBS with 0.4% NP-40 and inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer system, and Western Blotting reagents

  • Primary antibody specific to the target protein (e.g., anti-MAP4K4)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

  • Thermal cycler or heating blocks

Procedure:

  • Cell Treatment: Plate cells and grow to ~80% confluency. Treat the cells with the Test Compound at various concentrations (e.g., 0.1, 1, 10 µM) or with DMSO (vehicle control) for 1-2 hours in the incubator.

  • Harvest and Resuspend: Harvest the cells, wash with PBS, and resuspend the cell pellet in a small volume of PBS containing protease/phosphatase inhibitors.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes. One aliquot should be left at room temperature as the unheated control. Immediately cool on ice for 3 minutes.

  • Cell Lysis: Lyse the cells by adding Lysis Buffer and performing three rapid freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath).

  • Separate Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. This pellets the aggregated, denatured proteins.

  • Collect Supernatant: Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

  • Quantify and Analyze:

    • Determine the protein concentration of each supernatant using a BCA assay.

    • Prepare samples for SDS-PAGE, ensuring equal protein loading.

    • Perform Western Blotting using the primary antibody against the target protein. A loading control (e.g., GAPDH or β-actin) should also be probed.

    • Image the blot and quantify the band intensities.

  • Data Analysis:

    • For each temperature, normalize the target protein band intensity to the unheated control.

    • Plot the fraction of soluble protein versus temperature for both the DMSO-treated and compound-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and thus, target engagement.

Temperature (°C)Soluble Protein (DMSO)Soluble Protein (10 µM Cmpd)
461.001.00
480.950.98
500.810.92
520.52 (Tₘ)0.80
540.250.65 (Tₘ)
560.100.41
580.050.20

This hypothetical data shows a thermal shift (ΔTₘ) of +2°C, confirming target engagement.

Advanced Strategy: Unbiased Target Identification

What if the in silico predictions are incorrect or incomplete? An unbiased approach is necessary to discover novel or unexpected targets. Affinity Chromatography coupled with Mass Spectrometry (AC-MS) is a powerful technique for this purpose.[36][37][38]

Principle: The Test Compound is chemically modified with a linker and immobilized on a solid support (e.g., beads). This "bait" is then incubated with a complex protein mixture (cell lysate). Proteins that bind to the compound are "captured" on the beads, while non-binding proteins are washed away. The captured proteins are then eluted and identified by high-resolution mass spectrometry.[39][40]

G cluster_0 Affinity Chromatography - Mass Spectrometry (AC-MS) Workflow cluster_1 Competition Control Step1 1. Immobilize 'Bait' Compound on Beads Step2 2. Incubate with Cell Lysate Step1->Step2 Step3 3. Wash Away Non-Binders Step2->Step3 ControlStep Incubate with Lysate + Excess Free Compound Step4 4. Elute Bound 'Prey' Proteins Step3->Step4 Step5 5. Digest Proteins & Analyze Peptides by LC-MS/MS Step4->Step5 Step6 6. Identify & Quantify Proteins Step5->Step6 ControlResult Specific binders are out-competed and reduced in abundance ControlStep->ControlResult

Caption: Experimental workflow for unbiased target discovery using AC-MS.

Synthesis and Path Forward

The journey from a novel molecule to a validated drug candidate is a process of systematic evidence-building. By integrating the data from these three phases, a compelling target validation package can be assembled.

  • Concordance is Key: A high-confidence target is one that is predicted in silico, confirmed biochemically with a potent IC₅₀, demonstrates a clear thermal shift in a CETSA experiment, and is ideally identified as a specific binder in an unbiased AC-MS experiment.

  • Functional Validation: The final step, beyond the scope of this guide, is to demonstrate that engaging the validated target with 3-Nitro-4-(piperidin-1-yl)cinnamic acid leads to a desired functional outcome in a disease-relevant cellular model (e.g., inhibition of cancer cell proliferation, reduction of inflammatory cytokine release). The cinnamic acid scaffold has been linked to modulation of key pathways like NF-κB, making this a logical starting point for functional studies.[3][41]

This structured, multi-faceted approach transforms the challenge of target deconvolution from a speculative exercise into a data-driven scientific investigation, paving the way for the successful development of novel therapeutics.

References

  • PubChem [Link]

  • ChEMBL - EMBL-EBI [Link]

  • ChEMBL - Wikipedia [Link]

  • PubChem - Wikipedia [Link]

  • Gfeller D, et al. (2019) SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research. [Link]

  • Wang L, et al. (2017) TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. The AAPS Journal. [Link]

  • ChEMBL Database Commons - CNCB [Link]

  • Kim S, et al. (2015) PubChem Substance and Compound databases. Nucleic Acids Research. [Link]

  • Gfeller D, et al. (2014) SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research. [Link]

  • Zdrazil B, et al. (2023) The ChEMBL Database in 2023: a drug discovery platform spanning multiple bioactivity data types and time periods. Nucleic Acids Research. [Link]

  • SwissTargetPrediction - SIB Swiss Institute of Bioinformatics - Expasy [Link]

  • Swiss Target Tools - ToolUniverse Documentation - Zitnik Lab [Link]

  • Cellular thermal shift assay (CETSA). Bio-protocol. [Link]

  • SwissTargetPrediction · bio.tools [Link]

  • PubChem | Databases - NCSU Libraries - NC State University [Link]

  • Byrne R, Schneider G. (2019) In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. [Link]

  • Zdrazil B, et al. (2024) The ChEMBL Database in 2023: a drug discovery platform spanning multiple bioactivity data types and time periods. PubMed. [Link]

  • Kim S, et al. (2015) PubChem Substance and Compound databases. ResearchGate. [Link]

  • Almqvist H, et al. (2023) A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. [Link]

  • BellBrook Labs (2018) How Does a Biochemical Kinase Assay Work? [Link]

  • Byrne R, Schneider G. (2019) In Silico Target Prediction for Small Molecules. PubMed. [Link]

  • A precise comparison of molecular target prediction methods. Digital Discovery (RSC Publishing). [Link]

  • Martinez Molina D, et al. (2016) Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI. [Link]

  • KINASE PROFILING & SCREENING. Reaction Biology. [Link]

  • Biochemical kinase assay to improve potency and selectivity. Domainex. [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]

  • Approaches for the discovery of cinnamic acid derivatives with anticancer potential. Expert Opinion on Drug Discovery. [Link]

  • Biochemical assays for kinase activity detection. Celtarys - Drug Discovery. [Link]

  • Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. [Link]

  • Role of Cinnamate and Cinnamate Derivatives in Pharmacology. idosi.org. [Link]

  • De P, et al. (2020) Cinnamic Acid Derivatives and Their Biological Efficacy. PMC - NIH. [Link]

  • An Automated High-throughput Affinity Capture-Mass Spectrometry Platform with Data-Independent Acquisition. bioRxiv.org. [Link]

  • Rana S, et al. (2009) Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. PubMed. [Link]

  • Affinity Selection-Mass Spectrometry Analysis Service. Mtoz Biolabs. [Link]

  • Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. BrJAC. [Link]

  • Johnson RL, et al. (2020) Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. LCGC International. [Link]

  • Pontiki E, et al. (2023) Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. PMC - NIH. [Link]

  • Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Preprints.org. [Link]

  • 3-NITRO-4-PIPERIDINOCINNAMIC ACID. ChemBK. [Link]

  • Sharma P. (2011) Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research. [Link]

  • De P, et al. (2020) Cinnamic Acid Derivatives and Their Biological Efficacy. MDPI. [Link]

  • Multi-Target-Directed Cinnamic Acid Hybrids Targeting Alzheimer's Disease. PMC. [Link]

  • Geromichalos G, et al. (2015) Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. PMC. [Link]

  • Wang T, et al. (2015) 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PMC. [Link]

  • Synthesis, characterization and In-silico study of some 4-nitro-N-(piperidin-4-yl)benzamide derivatives as GPR119 agonists for the treatment of diabetes. ResearchGate. [Link]

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Protocols & Analytical Methods

Method

Application Note: Knoevenagel Condensation Strategies for Piperidinyl Cinnamic Acid Derivatives

Executive Summary Cinnamic acid derivatives, particularly those featuring piperidinyl or halogenated aromatic substitutions, are highly valued in drug development for their potent antioxidant, anti-inflammatory, and anti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cinnamic acid derivatives, particularly those featuring piperidinyl or halogenated aromatic substitutions, are highly valued in drug development for their potent antioxidant, anti-inflammatory, and anticancer properties[1]. Furthermore, they serve as critical intermediates in the scalable synthesis of complex active pharmaceutical ingredients (APIs), such as the angiotensin II type 2 antagonist EMA401[2].

The premier method for synthesizing these α,β -unsaturated carboxylic acids is the Knoevenagel condensation , specifically the Doebner modification . This application note provides a comprehensive, self-validating guide to executing this chemical transformation, detailing the mechanistic causality behind reagent selection, quantitative condition optimization, and step-by-step protocols ranging from classical benchtop synthesis to modern, green-chemistry alternatives.

Mechanistic Rationale & Experimental Causality

To successfully optimize a Knoevenagel condensation, one must understand the precise chemical causality of the chosen reagents. The classical Doebner modification utilizes malonic acid, an aromatic aldehyde, pyridine, and a catalytic amount of piperidine[3][4].

  • The Role of Piperidine (Organocatalyst): Piperidine acts as a secondary amine catalyst. Its primary function is to deprotonate the active methylene group of malonic acid, generating a highly nucleophilic enolate. Concurrently, it can condense with the aromatic aldehyde to form a transient, highly electrophilic iminium ion. This dual activation drastically lowers the activation energy required for the carbon-carbon bond formation[3][5].

  • The Role of Pyridine (Solvent & Co-catalyst): Pyridine serves a dual purpose. It is an excellent polar aprotic solvent that solubilizes the dicarboxylic acid intermediates. More importantly, as a weak base, it drives the critical decarboxylation step. Heating the di-acid intermediate in pyridine forces the expulsion of CO2​ , stereoselectively yielding the thermodynamically stable trans-cinnamic acid[3][4].

  • The Role of Acidic Workup: The reaction naturally yields the soluble carboxylate salt of the product. Pouring the reaction mixture into cold aqueous hydrochloric acid (pH ~4) protonates the carboxylate, disrupting its aqueous solubility and forcing the pure trans-cinnamic acid to precipitate out of solution[6].

Mechanism A Aldehyde + Malonic Acid B Deprotonation (Piperidine) A->B C Nucleophilic Attack B->C D Dehydration (-H2O) C->D E Decarboxylation (-CO2) D->E F trans-Cinnamic Acid E->F

Mechanistic pathway of the Knoevenagel-Doebner condensation.

Quantitative Catalyst & Condition Optimization

While the classical Doebner modification is reliable, the toxicity of pyridine has driven the development of alternative conditions[2]. The table below summarizes quantitative data comparing various catalytic systems to aid in process selection.

Synthesis StrategyCatalyst / Base SystemSolventTemp (°C)TimeAvg. Yield (%)Key Advantage
Classical Doebner Piperidine (cat.) / PyridinePyridine90–1153–4 h80–90%Highly reliable; broad substrate scope[7].
Microwave-Assisted Piperidine (1.5 eq)Ethanol~80 (660W)2 min85–95%Extremely rapid; eliminates pyridine toxicity[6].
Pyridine-Free (Scale-up) Morpholine or TEAToluene1104–6 h~85%Ideal for kg-scale API manufacturing (e.g., EMA401)[2].

Experimental Protocols

Protocol A: Classical Pyridine/Piperidine Synthesis (Benchtop Scale)

Ideal for initial library synthesis and generating halogenated or piperidinyl-substituted derivatives[7].

  • Reagent Mixing: In a round-bottom flask, dissolve 10.0 mmol of the substituted benzaldehyde (e.g., 4-piperidinylbenzaldehyde) and 10.0 mmol of malonic acid in 7.0 mL of dry pyridine.

  • Catalyst Addition: Add 2–3 drops (approx. 0.1 mmol) of piperidine to the solution.

  • Thermal Activation: Attach a reflux condenser and heat the mixture on a water/oil bath at 100°C for 3 hours.

  • Acidic Workup: Allow the flask to cool to room temperature. Slowly pour the reaction mixture into 50 mL of ice-cold water containing enough HCl to bring the final pH to ~4.

  • Isolation: Filter the resulting heavy precipitate under a vacuum. Wash the filter cake thoroughly with chilled distilled water to remove residual pyridine salts.

  • Purification: Recrystallize the crude solid from hot ethanol to yield the pure trans-cinnamic acid derivative.

Protocol B: Microwave-Assisted Green Synthesis

Ideal for rapid turnaround and avoiding toxic pyridine[6].

  • Preparation: In a microwave-safe reaction vessel, combine 1.0 mmol of the benzaldehyde derivative, 1.5 mmol of malonic acid, and 1.5 mmol of piperidine.

  • Solvent Addition: Add 2.0 mL of absolute ethanol.

  • Irradiation: Subject the mixture to microwave irradiation (e.g., 660W) for 15 to 120 seconds, monitoring closely. Note: Use short intervals to prevent solvent bumping.

  • Workup: Pour the mixture over crushed ice and acidify with dilute HCl to pH 4. Filter, wash with water, and recrystallize from ethanol.

Protocol C: Pyridine-Free Scalable Synthesis

Ideal for process chemistry and multi-kilogram API scale-up[2].

  • Preparation: Charge a reactor with the aromatic aldehyde (1.0 eq), malonic acid (1.2 eq), and morpholine or triethylamine (TEA) (0.2 eq) in toluene (5 volumes).

  • Condensation: Heat the mixture to reflux (approx. 110°C) using a Dean-Stark apparatus to continuously remove the water generated during the condensation.

  • Decarboxylation: Continue refluxing until gas evolution ceases (typically 4–6 hours).

  • Isolation: Cool the mixture, perform an acidic aqueous wash to remove the organocatalyst, and crystallize the product directly from the toluene phase by cooling.

Workflow S1 1. Reagent Mixing (Aldehyde, Malonic Acid, Solvent) S2 2. Catalyst Addition (Piperidine / Base) S1->S2 S3 3. Thermal/Microwave Activation (80-120°C) S2->S3 S4 4. Acidic Workup (pH ~4 with HCl) S3->S4 S5 5. Filtration & Washing (Cold Water) S4->S5 S6 6. Recrystallization (Pure Product) S5->S6

Step-by-step experimental workflow for cinnamic acid synthesis.

Self-Validating Systems & Quality Control

To ensure scientific integrity, every execution of these protocols must be treated as a self-validating system. Rely on the following built-in checks:

  • In-Process Visual Validation (Decarboxylation): The conversion of the di-acid intermediate to the cinnamic acid derivative releases stoichiometric amounts of carbon dioxide ( CO2​ ). The physical bubbling of the reaction mixture serves as a real-time kinetic indicator. Causality Check: When gas evolution completely ceases, the decarboxylation step is complete.

  • Chromatographic Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate system. The complete disappearance of the UV-active aldehyde spot validates the completion of the initial nucleophilic attack.

  • Spectroscopic Validation ( 1H NMR): The Doebner modification is highly stereoselective for the trans (E) isomer due to the thermodynamic stability of the intermediate transition state[4]. Validate this post-purification by examining the vinylic protons ( α and β to the carbonyl) in the 1H NMR spectrum. Validation Check: The coupling constant ( J ) between these two protons must be approximately 15–16 Hz , which definitively confirms the trans geometry (a cis geometry would present a J value of ~10 Hz)[7].

References

  • Toward a Scalable Synthesis and Process for EMA401, Part II: Development and Scale-Up of a Pyridine- and Piperidine-Free Knoevenagel–Doebner Condensation Organic Process Research & Development (ACS Publications).[Link]

  • Synthesis of Cinnamic Acid Derivatives Using Ethanol as Solvent or Microwave Assisted Method Molecular Diversity Preservation International (MDPI).[Link]

  • Bioactive Halogenosubstituted Cinnamic Acids: Synthesis by Knoevenagel Condensation Using Conventional Method as well as Microwave Irradiation Der Pharma Chemica (Scholars Research Library).[Link]

  • The Doebner Modification of the Knoevenagel Reaction Boston University OpenBU.[Link]

  • Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies Molecules (NIH PubMed Central).[Link]

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Application

Application Notes and Protocols: 3-Nitro-4-(piperidin-1-yl)cinnamic Acid in Drug Discovery

Introduction: A Multifaceted Scaffold for Modern Drug Design In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the development of novel therapeutics. 3-Nitro-4-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Multifaceted Scaffold for Modern Drug Design

In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the development of novel therapeutics. 3-Nitro-4-(piperidin-1-yl)cinnamic acid emerges as a compound of significant interest, integrating three key pharmacophoric motifs: the cinnamic acid backbone, a piperidine ring, and a nitro group. This unique combination offers a versatile platform for generating structurally diverse molecules with the potential for a wide range of biological activities.

The cinnamic acid scaffold is a well-established "privileged structure" in drug discovery, with derivatives exhibiting an impressive array of pharmacological properties, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects.[1][2][3][4] The piperidine moiety is another cornerstone of pharmaceutical design, present in numerous approved drugs and known to enhance pharmacokinetic properties and facilitate interactions with biological targets.[5] The strategic inclusion of a nitro group, an electron-withdrawing functionality, can profoundly influence the molecule's electronic properties, potentially enhancing its binding affinity to target proteins and serving as a bioactivatable prodrug moiety.[6][7]

This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 3-Nitro-4-(piperidin-1-yl)cinnamic acid as a building block in drug design. We present detailed, field-proven protocols and explain the scientific rationale behind key experimental choices, aiming to equip researchers with the knowledge to effectively utilize this promising scaffold in their drug discovery endeavors.

Synthesis and Characterization

The synthesis of 3-Nitro-4-(piperidin-1-yl)cinnamic acid can be efficiently achieved via the Knoevenagel condensation, a robust method for forming carbon-carbon double bonds.[8][9][10][11] This reaction involves the condensation of an aromatic aldehyde with an active methylene compound, such as malonic acid, typically catalyzed by a base.

Protocol 1: Synthesis of 3-Nitro-4-(piperidin-1-yl)cinnamic acid

Reaction Scheme:

Synthesis_Scheme start 3-Nitro-4-piperidino- benzaldehyde reaction_step_1 Knoevenagel Condensation start->reaction_step_1 + malonic_acid Malonic Acid malonic_acid->reaction_step_1 reagents Pyridine (solvent) Piperidine (catalyst) reagents->reaction_step_1 product 3-Nitro-4-(piperidin-1-yl)cinnamic acid reaction_step_1->product Heat (Reflux)

Caption: Synthetic route to 3-Nitro-4-(piperidin-1-yl)cinnamic acid.

Materials:

  • 3-Nitro-4-piperidino-benzaldehyde

  • Malonic acid

  • Pyridine (anhydrous)

  • Piperidine

  • 1 M Hydrochloric acid (HCl)

  • Deionized water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-Nitro-4-piperidino-benzaldehyde (1 equivalent) in anhydrous pyridine.

  • To this solution, add malonic acid (1.5 equivalents) and a catalytic amount of piperidine (0.1 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into a beaker containing ice-cold water, which should result in the precipitation of the crude product.

  • Acidify the aqueous suspension to pH 2-3 with 1 M HCl to ensure complete precipitation of the carboxylic acid.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water.

  • Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water.

  • Dry the purified product under vacuum to yield 3-Nitro-4-(piperidin-1-yl)cinnamic acid as a solid.

Protocol 2: Spectroscopic Characterization

The identity and purity of the synthesized compound should be confirmed using standard spectroscopic techniques.[12]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the vinyl protons of the cinnamic acid backbone (with a large coupling constant indicative of a trans configuration), and the protons of the piperidine ring.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the carboxylic acid, the carbons of the aromatic ring, the vinylic carbons, and the carbons of the piperidine moiety.

2. Infrared (IR) Spectroscopy:

The IR spectrum should exhibit characteristic absorption bands:

  • A broad O-H stretch from the carboxylic acid group (~2500-3300 cm⁻¹).

  • A strong C=O stretch from the carboxylic acid carbonyl (~1680-1710 cm⁻¹).

  • C=C stretching vibrations from the alkene and aromatic ring (~1600-1650 cm⁻¹).

  • N-O stretching vibrations from the nitro group (~1500-1550 cm⁻¹ and 1330-1370 cm⁻¹).

3. Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compound. The mass spectrum is expected to show the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated exact mass of C₁₄H₁₆N₂O₄.

Spectroscopic Data (Expected)
¹H NMR Aromatic protons, vinylic protons (trans), piperidine protons
¹³C NMR Carbonyl, aromatic, vinylic, and piperidine carbons
IR (cm⁻¹) ~3000 (O-H), ~1700 (C=O), ~1625 (C=C), ~1520 & ~1350 (NO₂)
HRMS [M+H]⁺ or [M-H]⁻ corresponding to C₁₄H₁₆N₂O₄

Applications in Drug Design and Screening Protocols

The unique structural features of 3-Nitro-4-(piperidin-1-yl)cinnamic acid suggest its potential as a scaffold for developing agents targeting a variety of diseases. Below are proposed applications and detailed screening protocols.

Screening_Workflow cluster_assays Primary In Vitro Screening start 3-Nitro-4-(piperidin-1-yl)cinnamic acid & Derivatives anticancer Anticancer Assays (e.g., MTT on MCF-7, A549) start->anticancer antimicrobial Antimicrobial Assays (e.g., MIC against S. aureus, E. coli) start->antimicrobial tyrosinase Tyrosinase Inhibition Assay start->tyrosinase lead_anticancer Lead Compound (Anticancer) anticancer->lead_anticancer Active lead_antimicrobial Lead Compound (Antimicrobial) antimicrobial->lead_antimicrobial Active lead_tyrosinase Lead Compound (Hyperpigmentation) tyrosinase->lead_tyrosinase Active

Sources

Method

Topic: High-Fidelity Catalytic Hydrogenation of 3-Nitro-4-(piperidin-1-yl)cinnamic acid

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the selective catalytic hydrogenation of 3-Nitro-4-(piperidin-1-yl)cinnamic aci...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the selective catalytic hydrogenation of 3-Nitro-4-(piperidin-1-yl)cinnamic acid to its corresponding aniline, 3-Amino-4-(piperidin-1-yl)cinnamic acid. The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, pivotal for the production of pharmaceuticals, dyes, and advanced materials.[1] This protocol addresses the primary chemoselectivity challenge: the preferential reduction of the nitro group in the presence of a susceptible alkene functionality within the cinnamic acid backbone.[2][3] We present a detailed, field-proven protocol using palladium on carbon (Pd/C) as the catalyst, emphasizing mechanistic rationale, operational safety, and robust analytical validation.

Scientific Foundation: Mechanism and Chemoselectivity

The catalytic hydrogenation of a nitroarene to an aniline is a complex process that proceeds through a network of intermediates, most notably nitroso and hydroxylamine species.[1][4] The overall transformation involves the transfer of six hydrogen equivalents to the nitro group.

The primary challenge in the hydrogenation of 3-Nitro-4-(piperidin-1-yl)cinnamic acid is achieving high chemoselectivity. The molecule possesses two reducible functional groups: the aromatic nitro group and the α,β-unsaturated alkene. While palladium on carbon (Pd/C) is highly effective for nitro group reductions, it is also a standard catalyst for hydrogenating carbon-carbon double bonds.[3][5][6]

Success hinges on exploiting the kinetic differences in the reduction rates of the two groups. Generally, the reduction of an unhindered nitro group on a noble metal catalyst surface is significantly faster than the hydrogenation of a conjugated alkene. This selectivity can be maximized by carefully controlling reaction parameters such as hydrogen pressure, temperature, and solvent.

G cluster_0 Reaction Pathways Start 3-Nitro-4-(piperidin-1-yl)cinnamic acid Desired 3-Amino-4-(piperidin-1-yl)cinnamic acid (Desired Product) Start->Desired Selective NO₂ Reduction (Fast, Desired) Side 3-Amino-4-(piperidin-1-yl)propanoic acid (Over-reduction Product) Start->Side Concurrent NO₂/C=C Reduction Desired->Side C=C Reduction (Slow, Undesired) caption Fig. 1: Competing reaction pathways.

Caption: Fig. 1: Competing reaction pathways.

Safety Imperatives: A Self-Validating System

Catalytic hydrogenation is an intrinsically hazardous operation. Adherence to strict safety protocols is non-negotiable. The primary risks involve the use of highly flammable hydrogen gas and pyrophoric catalysts.[7][8]

  • Hydrogen Gas: Hydrogen has an extremely wide flammability range (4–76% in air) and a very low ignition energy.[8] All operations must be conducted in a certified chemical fume hood, and the reaction system must be leak-tested and thoroughly purged of air before introducing hydrogen.[9][10]

  • Pyrophoric Catalyst: Palladium on carbon, particularly after use when it is saturated with hydrogen and finely divided, is pyrophoric and can ignite spontaneously upon exposure to air.[7][8][11] Never allow the catalyst to become dry during workup. It must be kept wet with solvent or water at all times.[8]

  • Pressure: Reactions under pressure should be conducted behind a blast shield.[10][11]

  • Personal Protective Equipment (PPE): Standard PPE includes safety glasses with side shields, a flame-resistant lab coat, and appropriate chemical-resistant gloves.[11]

Detailed Experimental Protocol

This protocol is designed for a ~10 mmol scale reaction. Adjustments may be necessary for different scales.

Materials and Equipment
ComponentSpecificationSupplier Example
Substrate 3-Nitro-4-(piperidin-1-yl)cinnamic acidCustom Synthesis
Catalyst 10% Palladium on Carbon (Pd/C), 50% wetSigma-Aldrich, Acros
Solvent Methanol (MeOH), ACS GradeFisher Scientific
Hydrogen Source Hydrogen Gas, UHP (99.999%)Airgas, Praxair
Inert Gas Nitrogen or Argon GasAirgas, Praxair
Filter Aid Celite® 545Sigma-Aldrich
Reaction Vessel Parr Shaker Apparatus or Heavy-walled flaskParr Instrument Co.
Filtration Büchner funnel, filter paper, filter flaskStandard lab supplier
Atmosphere Control Gas regulator, vacuum/gas manifold (Schlenk line)Standard lab supplier
Step-by-Step Procedure

G cluster_workflow Experimental Workflow prep 1. Preparation - Dissolve Substrate in MeOH - Place in Reaction Vessel cat_add 2. Catalyst Addition - Weigh wet Pd/C - Add to vessel under N₂ flow prep->cat_add purge1 3. System Purge (Inert) - Seal vessel - Evacuate & backfill with N₂ (3x) cat_add->purge1 purge2 4. System Purge (Hydrogen) - Evacuate & backfill with H₂ (3x) purge1->purge2 react 5. Reaction - Pressurize with H₂ (e.g., 50 psi) - Stir vigorously at RT - Monitor progress purge2->react depress 6. Depressurization - Stop stirring, vent H₂ - Purge with N₂ (3x) react->depress filter 7. Catalyst Filtration - Filter through wet Celite pad - KEEP CATALYST WET - Rinse with MeOH depress->filter isolate 8. Product Isolation - Concentrate filtrate - Purify if necessary filter->isolate caption Fig. 2: Step-by-step experimental workflow.

Caption: Fig. 2: Step-by-step experimental workflow.

  • Vessel Preparation: To a 250 mL heavy-walled hydrogenation flask or Parr reactor vessel, add a magnetic stir bar and 2.59 g (10.0 mmol) of 3-Nitro-4-(piperidin-1-yl)cinnamic acid.

  • Dissolution: Add 100 mL of methanol to the vessel and stir until the substrate is fully dissolved.

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add ~250 mg of 10% Pd/C (50% wet) catalyst. The inert atmosphere during addition minimizes the risk of a static-induced fire with the dry catalyst powder sometimes present.

  • System Sealing and Purging: Securely seal the reaction vessel and connect it to a vacuum/gas manifold.

  • Inert Gas Purge: Carefully evacuate the vessel to remove air and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[9]

  • Hydrogen Purge: Evacuate the vessel and backfill with hydrogen gas to ~1 atm. Repeat this cycle three times to replace the nitrogen atmosphere with hydrogen.[9]

  • Pressurization and Reaction: Pressurize the vessel to 50 psi (approx. 3.4 atm) with hydrogen. Begin vigorous stirring. The reaction is typically exothermic; monitor for any significant temperature increase.

  • Monitoring: Monitor the reaction by observing hydrogen uptake on the pressure gauge. The reaction is generally complete within 2-4 hours at room temperature. Progress can also be checked by carefully depressurizing, purging with nitrogen, and taking an aliquot for TLC or LC-MS analysis.

  • Reaction Completion and Depressurization: Once the reaction is complete (hydrogen uptake ceases), stop the stirring. Carefully vent the excess hydrogen into the fume hood exhaust.

  • Final Inert Purge: Purge the system three times with nitrogen to remove all residual hydrogen.[8][9]

  • Catalyst Filtration (Critical Step):

    • Prepare a Büchner funnel with a pad of Celite (~1 cm thick) over filter paper. Wet the Celite pad thoroughly with methanol.

    • Under a gentle flow of nitrogen if possible, filter the reaction mixture through the prepared Celite pad.

    • Crucially, do not allow the catalyst and Celite pad to run dry. Add fresh methanol continuously to keep the filter cake submerged during filtration.[8]

    • Rinse the reaction vessel with additional methanol (2 x 20 mL) and pass these rinses through the filter.

  • Product Isolation: Transfer the filtrate to a round-bottom flask and remove the solvent under reduced pressure (rotary evaporation). This will yield the crude 3-Amino-4-(piperidin-1-yl)cinnamic acid, which is often of sufficient purity for subsequent steps. Further purification can be achieved by recrystallization if needed.

Catalyst Quenching and Disposal

The filtered catalyst on Celite is still active and pyrophoric.[8]

  • Carefully transfer the wet filter cake to a beaker containing a large volume of water.

  • Stir the slurry gently. It can be left open to the air in the back of the fume hood overnight to allow for slow, controlled oxidation.

  • Dispose of the deactivated catalyst slurry in a dedicated, properly labeled hazardous waste container.

Data and Expected Outcomes

The following table summarizes the optimized parameters and expected results for this protocol.

ParameterValueRationale / Notes
Substrate 3-Nitro-4-(piperidin-1-yl)cinnamic acid-
Catalyst 10% Pd/C (wet)Standard, effective catalyst for nitro reduction.[12]
Catalyst Loading ~2.5 mol% (dry weight basis)Sufficient for efficient reaction without promoting over-reduction.
Solvent MethanolExcellent solvent for the substrate and product; commonly used in hydrogenations.[13]
H₂ Pressure 50 psi (~3.4 atm)Moderate pressure favors selective nitro reduction over C=C hydrogenation.[10]
Temperature Room Temperature (~20-25 °C)Sufficient for nitro reduction; avoids higher temperatures that may reduce selectivity.
Reaction Time 2-4 hoursMonitor by H₂ uptake; time may vary based on catalyst activity and scale.
Expected Yield >95%The reaction is typically high-yielding.
Expected Selectivity >98%Minimal reduction of the cinnamic double bond is expected under these conditions.

Characterization: The final product, 3-Amino-4-(piperidin-1-yl)cinnamic acid, should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm its structure and purity. The disappearance of the nitro group signals and the appearance of an amino group signal in the spectra are key indicators of a successful reaction.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Inactive or poisoned catalyst.2. Insufficient hydrogen pressure.3. Inadequate stirring.1. Use fresh catalyst. Ensure substrate is free of catalyst poisons (e.g., sulfur compounds).2. Check for leaks; ensure regulator is set correctly.3. Increase stir rate to ensure good catalyst suspension.
Low Selectivity (C=C bond reduced)1. Hydrogen pressure or temperature is too high.2. Catalyst is too active or loading is too high.3. Prolonged reaction time after nitro reduction is complete.1. Reduce H₂ pressure (e.g., to 1 atm - balloon) and/or run at a lower temperature.2. Reduce catalyst loading. Consider a less active catalyst if problems persist.3. Monitor the reaction closely and stop it promptly upon completion.
Difficult Filtration Catalyst particles are too fine, clogging the filter paper.Ensure a sufficient pad of Celite is used. Do not apply excessively strong vacuum.

References

  • Selective reduction of nitroarenes via non-contact hydrogenation. eScholarship.org. [Link]

  • Mechanistic Insights into Nitroarene Hydrogenation Dynamics on Pt(111) via In Situ Tip-Enhanced Raman Spectroscopy. Journal of the American Chemical Society. [Link]

  • Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid. ResearchGate. [Link]

  • Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. ResearchGate. [Link]

  • Alkane synthesis by alkene reduction. Organic Chemistry Portal. [Link]

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. LinkedIn. [Link]

  • Hazards associated with laboratory scale hydrogenations. Journal of Chemical Health & Safety. [Link]

  • Preparation method for 3-aminopiperidine and optical isomer thereof.
  • Pd−C-Induced Catalytic Transfer Hydrogenation with Triethylsilane. The Journal of Organic Chemistry. [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. [Link]

  • Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles. New Journal of Chemistry. [Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. [Link]

  • Hydrogenation Reactions. University of Pittsburgh. [Link]

  • Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. Chemical Methodologies. [Link]

  • Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. MDPI. [Link]

  • Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Publishing. [Link]

  • Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. PMC. [Link]

  • Chemoselective Hydrogenation of Nitro Compounds with Supported Gold Catalysts. Angewandte Chemie International Edition. [Link]

  • The Transfer Hydrogenation of Cinnamaldehyde Using Homogeneous Cobalt(II) and Nickel(II) (E)-1-(Pyridin-2-yl)-N-(3-(triethoxysilyl)propyl)methanimine and the Complexes Anchored on Fe3O4 Support as Pre-Catalysts: An Experimental and In Silico Approach. MDPI. [Link]

  • Standard Operating Procedures - The Sarpong Group. University of California, Berkeley. [Link]

  • Recent Advances of Pd/C-Catalyzed Reactions. MDPI. [Link]

  • Hydrogenation of Alkenes with NaBH4, CH3CO2H, Pd/C in the Presence of O- and N-Benzyl Functions. Scientific Research Publishing. [Link]

  • Proposed mechanism for catalytic hydrogenation of nitrobenzene. ResearchGate. [Link]

  • Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters. [Link]

  • Blue-LED activated photocatalytic hydrogenation of nitroarenes with Cu2O/CuO heterojunctions. RSC Publishing. [Link]

  • HYDROGENATION | FACT SHEET. Stanford Environmental Health & Safety. [Link]

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. [Link]

Sources

Application

Application Note: Advanced Amide Coupling Strategies for 3-Nitro-4-(piperidin-1-yl)cinnamic Acid

Executive Summary & Scope The synthesis of targeted cinnamamide derivatives is a cornerstone in the development of novel therapeutics, particularly in oncology and neuropharmacology[1],[2]. 3-Nitro-4-(piperidin-1-yl)cinn...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

The synthesis of targeted cinnamamide derivatives is a cornerstone in the development of novel therapeutics, particularly in oncology and neuropharmacology[1],[2]. 3-Nitro-4-(piperidin-1-yl)cinnamic acid presents a unique synthetic challenge due to its highly conjugated α,β -unsaturated system and the "push-pull" electronic effects exerted by the electron-withdrawing nitro group and the electron-donating piperidine ring. This application note provides drug development professionals with self-validating, highly optimized protocols for the amidation of this specific substrate, transitioning seamlessly from discovery-scale (HATU) to process-scale (T3P) methodologies.

Physicochemical & Mechanistic Profiling

Understanding the substrate's electronic environment is critical for selecting the correct coupling strategy.

  • Electronic "Push-Pull" Dynamics: The piperidine ring at the para-position donates electron density via resonance, while the meta-nitro group withdraws it via induction. This extended conjugation delocalizes electron density across the acrylic acid moiety, rendering the carbonyl carbon slightly less electrophilic than an isolated aliphatic carboxylic acid[3].

  • Reagent Selection Causality: Because of this reduced electrophilicity, standard carbodiimides (like DCC or DIC) often stall at the O-acylisourea intermediate, leading to unreactive N-acylurea byproducts via 1,3-rearrangement[4]. To overcome this, highly reactive coupling agents such as HATU (which forms a highly reactive HOAt ester stabilized by a neighboring group effect) or T3P (which forms a reactive phosphonic anhydride) are strictly required to drive the aminolysis step forward[4],[5].

  • Side-Reaction Mitigation: The α,β -unsaturated double bond is susceptible to Michael addition if exposed to strong, unhindered nucleophiles for extended periods. Rapid activation of the carboxylic acid is therefore essential to ensure that amide bond formation outcompetes any potential 1,4-addition[1].

Comparative Coupling Reagent Efficacy

The following table summarizes the quantitative performance metrics of various coupling systems applied to cinnamic acid derivatives, guiding the transition from medicinal chemistry to process scale[4],[6].

Coupling ReagentBaseSolventActivation TimeAminolysis RateByproduct RemovalRecommended Scale
HATU DIPEADMF or DCM< 15 minVery FastChromatographyDiscovery (mg to g)
T3P (50% in EtOAc)Pyridine or Et 3​ NEtOAc or DCM30–60 minModerateAqueous WashProcess (g to kg)
EDC·HCl / HOBt DIPEADCM / DMF30 minModerateAqueous Wash / Chrom.Discovery (mg to g)

Self-Validating Experimental Protocols

Protocol A: High-Efficiency Coupling using HATU/DIPEA (Discovery Scale)

Designed for sterically hindered or electronically deactivated amines where maximum electrophilic activation is required[5].

Causality & Rationale: HATU is utilized because the resulting HOAt active ester features a pyridine nitrogen that acts as an intramolecular general base, accelerating the attack of the amine via a neighboring group effect. DIPEA is chosen as the base because its steric bulk prevents it from acting as a competing nucleophile.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N 2​ or Ar), dissolve 3-Nitro-4-(piperidin-1-yl)cinnamic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (10 mL, 0.1 M). Note: Anhydrous conditions are critical to prevent the hydrolysis of the highly reactive HOAt ester.

  • Base Addition: Add DIPEA (2.5 eq, 2.5 mmol) to the solution and stir for 5 minutes at room temperature to ensure complete deprotonation to the carboxylate anion.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add HATU (1.2 eq, 1.2 mmol) in a single portion. Stir at 0 °C for 15 minutes.

  • Self-Validation Checkpoint 1 (Activation): Quench a 5 µL aliquot of the reaction mixture in 100 µL of methanol. Analyze via LC-MS. You must observe the mass of the methyl ester (or the intact HOAt ester), confirming that the carboxylic acid has been successfully activated. If unreacted acid remains, verify the quality of the HATU reagent.

  • Aminolysis: Add the target amine (1.1 to 1.5 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Self-Validation Checkpoint 2 (Completion): Monitor the reaction via TLC or LC-MS. The disappearance of the active ester mass indicates successful aminolysis.

  • Workup: Dilute the mixture with EtOAc (50 mL). Wash sequentially with 5% aqueous LiCl (3 × 20 mL) to remove DMF, saturated aqueous NaHCO 3​ (20 mL), and brine (20 mL). Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: Low-Epimerization & Scalable Coupling using T3P (Process Scale)

Designed for large-scale synthesis where safety, cost, and ease of purification (avoiding chromatography) are paramount[4],[6].

Causality & Rationale: T3P (n-propanephosphonic acid anhydride) is a mild, non-explosive liquid coupling agent. It is added after the amine and acid are mixed to prevent the formation of unreactive side products. The resulting phosphonic acid byproducts are highly water-soluble, allowing for isolation via simple phase separation[6].

Step-by-Step Methodology:

  • Preparation: Charge a reactor with 3-Nitro-4-(piperidin-1-yl)cinnamic acid (1.0 eq, 10.0 mmol) and the target amine (1.05 eq, 10.5 mmol) in ethyl acetate (50 mL, 0.2 M).

  • Base Addition: Add Pyridine (3.0 eq, 30.0 mmol) to the suspension. Causality: Pyridine acts as both a base and a nucleophilic catalyst, minimizing any potential side reactions on the α,β -unsaturated system[6].

  • Activation/Coupling: Dropwise, add T3P (50% w/w solution in EtOAc, 1.5 eq, 15.0 mmol) over 15 minutes at room temperature. The reaction is mildly exothermic; control the addition rate to maintain the internal temperature below 30 °C.

  • Reaction: Stir the mixture vigorously at room temperature for 12 hours.

  • Self-Validation Checkpoint: Analyze an aliquot via HPLC. The reaction is self-validating when the peak corresponding to 3-Nitro-4-(piperidin-1-yl)cinnamic acid is < 1% relative area. If the reaction stalls, an additional 0.2 eq of T3P can be added.

  • Workup: Quench the reaction by adding water (30 mL) and stir for 15 minutes. Separate the layers. Wash the organic layer sequentially with 1N HCl (30 mL, skip if the product contains basic moieties), saturated aqueous NaHCO 3​ (30 mL), and brine (30 mL). The T3P byproducts will partition entirely into the aqueous washes. Concentrate the organic layer to afford the highly pure cinnamamide product.

Mechanistic Pathway Visualization

The following diagram illustrates the logical flow of the activation and aminolysis sequence, highlighting the critical intermediates formed during the protocols described above.

AmideCoupling A 3-Nitro-4-(piperidin-1-yl) cinnamic acid B Base Addition (DIPEA / Pyridine) A->B Deprotonation C Carboxylate Anion Formation B->C E Active Ester Intermediate (HOAt / Phosphonic Anhydride) C->E Activation D Coupling Reagent (HATU / T3P) D->E Electrophile G Aminolysis & Tetrahedral Collapse E->G Nucleophilic Attack F Amine Nucleophile (R-NH2) F->G Addition H Target Cinnamamide Derivative G->H Product Formation

Workflow of 3-Nitro-4-(piperidin-1-yl)cinnamic acid activation and amide bond formation.

References

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine Source: ResearchGate URL:[Link]

  • Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids Source: MDPI (Molecules) URL:[Link]

  • Elaboration of the Effective Multi-Target Therapeutic Platform for the Treatment of Alzheimer's Disease Based on Novel Monoterpene-Derived Hydroxamic Acids Source: NIH (National Library of Medicine) URL:[Link]

  • Process optimization for acid-amine coupling: a catalytic approach Source: Growing Science (Current Chemistry Letters) URL:[Link]

Sources

Method

Application Notes &amp; Protocols: 3-Nitro-4-(piperidin-1-yl)cinnamic Acid in Advanced Materials

Prepared by: Dr. Gemini, Senior Application Scientist Abstract: This document provides a comprehensive technical guide on the potential applications of 3-Nitro-4-(piperidin-1-yl)cinnamic acid in materials science.

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical guide on the potential applications of 3-Nitro-4-(piperidin-1-yl)cinnamic acid in materials science. While this specific molecule is a novel research compound, its distinct structural motifs—a cinnamic acid backbone, a strong electron-donating piperidinyl group, and a powerful electron-withdrawing nitro group—make it a highly promising candidate for several advanced material systems. We will explore its potential in nonlinear optical (NLO) materials and photo-responsive polymers. This guide is intended for researchers and scientists in materials chemistry and drug development, offering both theoretical grounding and detailed, field-proven experimental protocols to investigate and harness its properties.

Part 1: Molecular Rationale and Potential Applications

Structural and Electronic Profile

3-Nitro-4-(piperidin-1-yl)cinnamic acid is a classic "push-pull" chromophore. The molecular architecture is designed to create a strong intramolecular charge-transfer (ICT) system, which is the foundation for its most promising applications.

  • Electron Donor (Push): The piperidin-1-yl group, with the nitrogen atom's lone pair of electrons, acts as a potent electron donor, feeding electron density into the aromatic ring.

  • π-Conjugated Bridge: The cinnamic acid backbone (the phenyl ring and the acrylic acid moiety) provides a conjugated system that facilitates the delocalization of electrons from the donor to the acceptor.

  • Electron Acceptor (Pull): The nitro group (-NO2) is a very strong electron-withdrawing group that pulls electron density across the molecule.

This donor-bridge-acceptor (D-π-A) structure results in a large molecular hyperpolarizability (β), a key requirement for second-order nonlinear optical activity. Furthermore, the cinnamic acid moiety is a well-known photo-active group, capable of undergoing [2+2] cycloaddition upon exposure to UV light.

prep 1. Solution Preparation (10-15 wt% NLO-phore in PMMA solution) spin 2. Spin Coating (On ITO glass, ~1-2 µm thick film) prep->spin bake 3. Pre-Bake (80°C for 1 hr to remove solvent) spin->bake pole 4. Corona Poling (Heat above Tg, apply ~5-7 kV field) bake->pole cool 5. Cooled Field-Off (Cool to RT with field ON, then turn off) pole->cool char 6. Characterization (SHG Measurement, Electro-Optic Coefficient) cool->char react 1. Esterification Reaction (PVP + Cinnamoyl Chloride in DMF/Pyridine) precip 2. Purification (Precipitate polymer in Methanol/Water) react->precip confirm 3. Structural Confirmation (FTIR, NMR Spectroscopy) precip->confirm film 4. Film Preparation (Spin coat polymer solution onto Quartz slide) confirm->film irrad 5. UV Irradiation (Expose film to 365 nm UV light) film->irrad test 6. Crosslinking Test (Monitor UV-Vis absorbance, test solubility) irrad->test

Application

Application Notes &amp; Protocols: Strategic Functionalization of the Carboxylic Acid Moiety in 3-Nitro-4-(piperidin-1-yl)cinnamic Acid

Abstract 3-Nitro-4-(piperidin-1-yl)cinnamic acid is a synthetic scaffold of significant interest in medicinal chemistry and drug development. Its structure combines an α,β-unsaturated carboxylic acid, a nitro group, and...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

3-Nitro-4-(piperidin-1-yl)cinnamic acid is a synthetic scaffold of significant interest in medicinal chemistry and drug development. Its structure combines an α,β-unsaturated carboxylic acid, a nitro group, and a piperidinyl substituent, offering multiple points for chemical modification to explore structure-activity relationships (SAR). The carboxylic acid group, in particular, serves as a versatile handle for derivatization, enabling the synthesis of amides, esters, and other acyl derivatives. This guide provides an in-depth exploration of key strategies for the functionalization of this carboxylic acid, moving beyond simple procedural lists to explain the underlying chemical principles and rationale for experimental design. We present detailed, field-proven protocols for acyl chloride formation, direct amide coupling, and Fischer esterification, tailored for this specific substrate.

Introduction: The Strategic Value of the Carboxylic Acid Handle

The carboxylic acid functional group is a cornerstone of organic synthesis, acting as a precursor to a vast array of other functionalities. For a molecule like 3-Nitro-4-(piperidin-1-yl)cinnamic acid, modifying this group is a primary strategy for modulating physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical determinants of pharmacokinetic and pharmacodynamic behavior. The generation of diverse libraries of amides and esters from this core structure allows for systematic exploration of the chemical space around a pharmacophore.

The electronic nature of the substituents on the aromatic ring—the electron-withdrawing nitro group and the electron-donating piperidinyl group—influences the reactivity of the entire molecule. While the carboxylic acid's reactivity is primarily dictated by the carbonyl carbon's electrophilicity, these groups can have subtle effects on reaction kinetics and intermediate stability. This guide provides robust protocols designed to ensure efficient and high-yield transformations, taking into account the unique chemical environment of the starting material.

Critical Safety Considerations

General Precautions:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Reagent Handling: Reagents such as thionyl chloride and strong acids (e.g., H₂SO₄) are highly corrosive and toxic. Handle with extreme care, using appropriate dispensing techniques. Thionyl chloride reacts violently with water and releases toxic gases (SO₂ and HCl).[5]

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Part I: Acyl Chloride Formation: Activating the Carboxyl Group

A. Rationale and Mechanistic Insight

The conversion of a carboxylic acid to an acyl chloride is a fundamental activation strategy.[6] Acyl chlorides are highly reactive electrophiles, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles (alcohols, amines, etc.) under mild conditions.[5][7] This two-step approach (activation followed by nucleophilic attack) is often more efficient than direct condensation methods. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, driving the reaction to completion.[5][8]

The reaction proceeds via a nucleophilic attack of the carboxylic acid's hydroxyl oxygen on the sulfur atom of thionyl chloride. This forms a reactive chlorosulfite intermediate which then collapses, with the chloride ion attacking the carbonyl carbon and eliminating the leaving group, which decomposes to SO₂ and HCl.[8]

B. Experimental Protocol: Synthesis of 3-Nitro-4-(piperidin-1-yl)cinnamoyl chloride

This protocol is adapted from established procedures for the synthesis of cinnamoyl chloride.[5][9]

Materials:

  • 3-Nitro-4-(piperidin-1-yl)cinnamic acid

  • Thionyl chloride (SOCl₂), freshly distilled

  • Anhydrous toluene or dichloromethane (DCM)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Gas trap (containing an aqueous solution of NaOH to neutralize HCl and SO₂)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Setup: Assemble a 100 mL three-neck flask equipped with a magnetic stir bar, a reflux condenser, and a stopper. Connect the top of the condenser to a gas trap. Ensure the entire apparatus is dry (oven or flame-dried).

  • Reagents: Charge the flask with 3-Nitro-4-(piperidin-1-yl)cinnamic acid (1.0 eq). Add anhydrous toluene (approx. 10 mL per gram of acid) to create a slurry.

  • Addition of Thionyl Chloride: Under an inert atmosphere (N₂ or Ar), slowly add thionyl chloride (1.5 - 2.0 eq) to the stirred slurry at room temperature. Caution: Gas evolution will be vigorous.[5]

  • Reaction: Gently heat the reaction mixture to 70-80°C using an oil bath. Maintain this temperature with stirring for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.[9]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. A trap cooled with liquid nitrogen is recommended to collect the volatile thionyl chloride.[9]

  • Product: The resulting crude 3-Nitro-4-(piperidin-1-yl)cinnamoyl chloride, typically a solid, is often of sufficient purity for subsequent reactions.[9] It should be used immediately or stored under strictly anhydrous conditions as it is highly moisture-sensitive.

C. Data Presentation: Acyl Chloride Synthesis Parameters

ParameterValueRationale / Notes
Molar Ratio (Acid:SOCl₂) 1 : 1.5An excess of thionyl chloride ensures complete conversion of the carboxylic acid.[5]
Solvent Anhydrous Toluene/DCMProvides a medium for the reaction and helps control the reaction temperature. Must be anhydrous.
Reaction Temperature 70-80°CHeating accelerates the reaction rate. A gradual increase helps control initial gas evolution.[5]
Reaction Time 2-3 hoursTypically sufficient for complete conversion, monitored by the end of gas evolution.[9]
Expected Yield (Crude) >80%The crude product is generally high-yielding and used directly in the next step.[5]

D. Visualization: Acyl Chloride Synthesis Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up A Dry 3-Neck Flask B Add Cinnamic Acid Derivative A->B C Add Anhydrous Solvent B->C D Slowly Add SOCl₂ (1.5 eq) C->D E Heat to 80°C (2-3 hours) D->E F Monitor Gas Evolution E->F G Cool to RT F->G H Remove Solvent & Excess SOCl₂ (Reduced Pressure) G->H I Crude Acyl Chloride (Use Immediately) H->I

Caption: Workflow for Acyl Chloride Formation.

Part II: Amide Bond Formation via Coupling Reagents

A. Rationale and Mechanistic Insight

The amide bond is arguably the most important functional group in medicinal chemistry.[6][10] Direct condensation of a carboxylic acid and an amine to form an amide is thermally demanding and often inefficient due to the formation of a non-reactive ammonium carboxylate salt.[11] To overcome this, coupling reagents are used to activate the carboxylic acid.[12]

A widely used method involves carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like N-hydroxysuccinimide (NHS).[13] EDC first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis, but in the presence of NHS, it is rapidly converted into a more stable, yet still reactive, NHS ester.[13][14] This active ester then reacts cleanly with a primary or secondary amine to form the desired amide bond with high efficiency and minimal side reactions.[11][15]

B. Experimental Protocol: EDC/NHS Mediated Amide Coupling

Materials:

  • 3-Nitro-4-(piperidin-1-yl)cinnamic acid

  • Primary or secondary amine (1.1 eq)

  • EDC (1.2 eq)

  • NHS (1.2 eq)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA, optional, 2.0 eq)

  • Round-bottom flask, magnetic stirrer

  • Standard work-up and purification supplies (Ethyl Acetate, 1M HCl, sat. NaHCO₃, brine, Na₂SO₄)

Procedure:

  • Activation: In a flask under an inert atmosphere, dissolve 3-Nitro-4-(piperidin-1-yl)cinnamic acid (1.0 eq), EDC (1.2 eq), and NHS (1.2 eq) in anhydrous DMF or DCM.

  • Stirring: Stir the solution at room temperature for 30-60 minutes to allow for the formation of the active NHS ester.[11]

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture. If the amine is used as a hydrochloride salt, add a non-nucleophilic base like DIPEA (2.0 eq).

  • Reaction: Continue stirring the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up (Organic):

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 5% aqueous HCl (to remove unreacted amine and base), saturated aqueous NaHCO₃ (to remove unreacted acid and NHS), and brine.[11]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure amide.

C. Data Presentation: Comparison of Common Amide Coupling Systems

Coupling SystemBaseTypical SolventKey AdvantagesCommon Side Reactions
EDC / NHS None or mild base (e.g., DIPEA)DCM, DMF, WaterWater-soluble byproducts, mild conditions, good for biomolecules.[11][13]Racemization (minimized by NHS), hydrolysis of active intermediate.
HATU / DIPEA DIPEA (Hünig's base)DMF, NMPHigh reactivity, fast reaction times, low racemization.[11]Cost, byproducts can be difficult to remove.
SOCl₂ (via Acyl Chloride) Pyridine or Et₃NToluene, DCMHighly reactive intermediate, inexpensive reagent.[5]Harsh conditions, sensitive functional groups may not be tolerated.

D. Visualization: EDC/NHS Coupling Mechanism

G RCOOH Carboxylic Acid (R-COOH) Intermediate O-Acylisourea Intermediate (Highly Reactive) RCOOH->Intermediate + EDC EDC EDC EDC->Intermediate ActiveEster NHS Ester (More Stable) Intermediate->ActiveEster + NHS Byproduct1 Isourea Byproduct Intermediate->Byproduct1 NHS NHS NHS->ActiveEster Amide Amide Product (R-CONH-R') ActiveEster->Amide + Amine Byproduct2 NHS ActiveEster->Byproduct2 Amine Amine (R'-NH₂) Amine->Amide

Caption: Mechanism of EDC/NHS mediated amide coupling.

Part III: Ester Synthesis via Fischer-Speier Esterification

A. Rationale and Mechanistic Insight

Fischer-Speier esterification is a classic, acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[16][17] It is an equilibrium-controlled process, and several strategies can be employed to drive the reaction towards the ester product, in accordance with Le Châtelier's principle.[18] These include using a large excess of the alcohol reactant or removing the water byproduct as it forms, for example, through azeotropic distillation with a Dean-Stark apparatus.[19][20]

The mechanism involves several reversible steps.[17][20] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated as a leaving group, and subsequent deprotonation yields the final ester product.[18][19]

B. Experimental Protocol: Fischer Esterification

Materials:

  • 3-Nitro-4-(piperidin-1-yl)cinnamic acid

  • Alcohol (e.g., Methanol, Ethanol; used in large excess as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Round-bottom flask, reflux condenser

  • Magnetic stirrer and heating mantle

  • Sodium bicarbonate (NaHCO₃) solution

  • Standard extraction and purification supplies

Procedure:

  • Setup: In a round-bottom flask, dissolve or suspend 3-Nitro-4-(piperidin-1-yl)cinnamic acid (1.0 eq) in a large excess of the desired alcohol (e.g., 20-50 eq, which also serves as the solvent).

  • Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (approx. 5% of the carboxylic acid weight). Caution: Addition is exothermic.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (the boiling point of the alcohol) for 4-8 hours. The reaction can be monitored by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess alcohol using a rotary evaporator.

    • Dissolve the residue in an organic solvent like ethyl acetate.

    • Carefully wash the organic solution with saturated aqueous NaHCO₃ to neutralize the acid catalyst and any unreacted carboxylic acid. Continue washing until CO₂ evolution ceases.

    • Wash the organic layer with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by column chromatography or recrystallization.

C. Data Presentation: Fischer Esterification Parameters

ParameterValue / MethodRationale / Notes
Catalyst Conc. H₂SO₄, p-TsOHStrong Brønsted acids are required to protonate the carbonyl oxygen.[17][19]
Reactant Ratio Large excess of alcoholShifts the equilibrium towards the product side.[18][20]
Temperature RefluxProvides the necessary activation energy and increases the reaction rate.[16]
Water Removal Dean-Stark trap (for non-alcohol solvents)Physically removes a product to drive the equilibrium forward.[20]

D. Visualization: Fischer Esterification Workflow

G Start Dissolve Cinnamic Acid Derivative in Excess Alcohol Catalyst Add Catalytic H₂SO₄ Start->Catalyst Reflux Reflux for 4-8 hours Catalyst->Reflux Evaporate Cool & Evaporate Excess Alcohol Reflux->Evaporate Dissolve Dissolve in Ethyl Acetate Evaporate->Dissolve Wash Wash with NaHCO₃, then Brine Dissolve->Wash Dry Dry (Na₂SO₄), Filter, & Concentrate Wash->Dry Purify Purify Crude Ester (Chromatography) Dry->Purify

Caption: General workflow for Fischer Esterification.

Conclusion

The functionalization of the carboxylic acid group of 3-Nitro-4-(piperidin-1-yl)cinnamic acid is a critical step in the synthesis of novel derivatives for drug discovery. By converting the acid into a highly reactive acyl chloride, a stable active ester via EDC/NHS coupling, or an ester through Fischer esterification, researchers can access a wide range of chemical diversity. The choice of method depends on the desired final product, the scale of the reaction, and the compatibility of other functional groups. The protocols and insights provided herein serve as a comprehensive guide for chemists to strategically and effectively modify this promising molecular scaffold.

References

  • Reaction of cinnamic acid with thionyl chloride to cinnamoyl chloride. (2013). N/A. [Link]

  • Reaction Of Cinnamic Acid With Thionyl Chloride To. (2013). NIMC. [Link]

  • Reaction Of Cinnamic Acid With Thionyl Chloride To. (2013). graduation.escoffier.edu. [Link]

  • Fisher Esterification, Reflux, Isolation and Purification of Esters. HSC Chemistry & Physics. [Link]

  • Thionyl Chloride-Mediated One-Pot O‑, N‑, and S‑Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. PMC. [Link]

  • Optimizing Peptide Coupling: Key Techniques. N/A. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Fischer–Speier esterification. Wikipedia. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Direct Amidations of Carboxylic Acids with Amines. Encyclopedia MDPI. [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]

  • Why EDC-NHS coupling method is the best to be used in conjugation of short-peptides/amino acids to nanoparticles with either COOH/NH2 groups? ResearchGate. [Link]

  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. N/A. [Link]

  • Fischer Esterification. Chemistry Steps. [Link]

  • Fischer Esterification. Organic Chemistry Portal. [Link]

  • Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. N/A. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. N/A. [Link]

  • SAFETY DATA SHEET. SigmaAldrich.cn. [Link]

  • Synthesis and characterization of new derivatives of cinnamic acid. Academia.edu. [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. N/A. [Link]

  • Preparation of acyl (acid) chlorides (video). Khan Academy. [Link]

  • Acyl chloride. Wikipedia. [Link]

  • Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids. MDPI. [Link]

  • Synthesis and Bioactivity Evaluation of Cinnamic Acid Esters from Oxalis pes-caprace. JOCPR. [Link]

  • SYNTHESIS OF CINNAMIC ACID ESTERS. ASPIRE. [Link]

  • Unlocking Reactivity: The Fascinating Formation of Acyl Chlorides. Oreate AI Blog. [Link]

  • Esterification, Purification and Identification of Cinnamic Acid Esters. N/A. [Link]

  • Decarboxylative functionalization of cinnamic acids. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Malaysian Journal of Analytical Sciences. [Link]

  • Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses Procedure. [Link]

  • Esterification, Purification and Identification of Cinnamic Acid Esters. ResearchGate. [Link]

  • Of Substituted Cinnamic Acid Amide Derivatives: Herbicidal Activity. IJCRT.org. [Link]

  • Preparation of acyl chlorides.
  • Coumarin-3-carboxylic acid: C3/C4-functionalizations and cyclization reactions. Indian Academy of Sciences. [Link]

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Method

Application Notes and Protocols: Microwave-Assisted Synthesis of 3-Nitro-4-(piperidin-1-yl)cinnamic Acid

Introduction: Accelerating Discovery with Microwave Chemistry Cinnamic acid and its derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities, including...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Accelerating Discovery with Microwave Chemistry

Cinnamic acid and its derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The title compound, 3-Nitro-4-(piperidin-1-yl)cinnamic acid, is a valuable scaffold for the development of novel therapeutics, such as tyrosinase inhibitors.[3] Traditional synthetic routes to these compounds often involve lengthy reaction times and harsh conditions.[4] However, the advent of microwave-assisted organic synthesis (MAOS) has revolutionized the field by offering significant advantages, including dramatically reduced reaction times, increased product yields, and often, enhanced purity.[5][6]

This application note provides a detailed, field-proven protocol for the efficient synthesis of 3-Nitro-4-(piperidin-1-yl)cinnamic acid utilizing microwave irradiation. We will delve into the causality behind the experimental design, offering insights to empower researchers to adapt and optimize this methodology for their specific needs. The protocol is designed to be self-validating, with clear benchmarks for success.

Reaction Overview: A Two-Step, One-Pot Approach

The synthesis of 3-Nitro-4-(piperidin-1-yl)cinnamic acid proceeds through a two-step sequence that can be conveniently performed in a single reaction vessel. This approach enhances efficiency by minimizing handling and purification steps.

  • Nucleophilic Aromatic Substitution (SNAr): The synthesis commences with the reaction between 4-chloro-3-nitrobenzaldehyde and piperidine. The electron-withdrawing nitro group in the ortho position to the chlorine atom activates the aromatic ring towards nucleophilic attack by piperidine.[7][8][9] This reaction displaces the chloride leaving group, forming the intermediate, 4-(piperidin-1-yl)-3-nitrobenzaldehyde.

  • Knoevenagel-Doebner Condensation: The second step involves the condensation of the in situ generated aldehyde with malonic acid.[10][11] This reaction, catalyzed by piperidine (which is already present from the first step), proceeds via a carbanion intermediate to form the desired α,β-unsaturated carboxylic acid, 3-Nitro-4-(piperidin-1-yl)cinnamic acid, after decarboxylation.

Microwave irradiation significantly accelerates both of these reaction steps, allowing for the completion of the synthesis in a fraction of the time required by conventional heating methods.[12]

Experimental Workflow Diagram

Synthesis_Workflow Start Starting Materials: 4-Chloro-3-nitrobenzaldehyde Piperidine Malonic Acid Step1 Step 1: Nucleophilic Aromatic Substitution (SNA_r) Start->Step1 Microwave Irradiation Solvent (e.g., DMF) Intermediate Intermediate: 4-(Piperidin-1-yl)-3-nitrobenzaldehyde (in situ) Step1->Intermediate Step2 Step 2: Knoevenagel-Doebner Condensation Intermediate->Step2 Microwave Irradiation Product Final Product: 3-Nitro-4-(piperidin-1-yl)cinnamic acid Step2->Product Purification Purification: Acidification & Recrystallization Product->Purification Characterization Characterization: ¹H NMR, ¹³C NMR, MS Purification->Characterization

Caption: Microwave-assisted synthesis workflow for 3-Nitro-4-(piperidin-1-yl)cinnamic acid.

Detailed Experimental Protocol

Safety First: This protocol involves the use of a microwave reactor and potentially hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Microwave synthesis should only be performed in a dedicated laboratory microwave reactor equipped with temperature and pressure sensors.[13][14] Do not use a domestic microwave oven.[13][15]

Materials & Reagents:

  • 4-Chloro-3-nitrobenzaldehyde

  • Piperidine

  • Malonic acid

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1M

  • Ethanol

  • Deionized water

  • Microwave reactor vials (10 mL) with stir bars

Instrumentation:

  • Dedicated microwave reactor for organic synthesis

  • Magnetic stirrer hotplate

  • Büchner funnel and filter flask

  • Standard laboratory glassware

  • NMR spectrometer

  • Mass spectrometer

Step-by-Step Procedure:

  • Reagent Preparation: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 4-chloro-3-nitrobenzaldehyde (1.0 mmol, 185.6 mg).

  • Solvent and Reagent Addition: To the vial, add N,N-Dimethylformamide (DMF, 3 mL) and piperidine (1.2 mmol, 0.12 mL).

  • Initial Microwave Irradiation (SNAr): Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120°C for 5 minutes. The use of a polar solvent like DMF facilitates efficient heating under microwave conditions.

  • Addition of Malonic Acid: After the initial irradiation, carefully cool the vial to room temperature before opening. Add malonic acid (1.5 mmol, 156.1 mg) to the reaction mixture.

  • Second Microwave Irradiation (Knoevenagel-Doebner): Reseal the vial and place it back into the microwave reactor. Irradiate the mixture at 150°C for 15 minutes. The higher temperature for this step promotes the condensation and subsequent decarboxylation.

  • Work-up and Product Isolation: After cooling the reaction vial, pour the contents into a beaker containing deionized water (20 mL). Acidify the mixture to pH 2-3 with 1M HCl. A precipitate of the crude product should form.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water. Recrystallize the crude product from ethanol to obtain pure 3-Nitro-4-(piperidin-1-yl)cinnamic acid.

Data Summary

ParameterValueRationale
Starting Aldehyde 4-Chloro-3-nitrobenzaldehydeThe nitro group activates the ring for SNAr.
Nucleophile PiperidineActs as both a nucleophile in the SNAr and a base catalyst in the Knoevenagel condensation.
Solvent DMFHigh boiling point and high dielectric constant make it ideal for microwave synthesis.
Microwave Power DynamicThe instrument will adjust the power to maintain the set temperature.
SNAr Temperature 120°CSufficient to drive the substitution reaction to completion in a short time.
SNAr Time 5 minutesRapid reaction kinetics under microwave irradiation.
Knoevenagel Temp. 150°CFacilitates both condensation and decarboxylation.
Knoevenagel Time 15 minutesEnsures complete reaction.
Expected Yield >85%Microwave synthesis typically provides high yields.[6]
Melting Point 212-214°CAs reported in the literature.[16]

Characterization of 3-Nitro-4-(piperidin-1-yl)cinnamic acid

The structure of the synthesized compound should be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the vinyl protons of the cinnamic acid moiety (with a large coupling constant, J ≈ 16 Hz, indicative of a trans configuration), and the protons of the piperidine ring.

  • ¹³C NMR: The carbon NMR will show signals for the carboxylic acid carbon, the aromatic carbons, the vinyl carbons, and the carbons of the piperidine ring.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₄H₁₆N₂O₄, M.W. = 276.29 g/mol ).[16]

Troubleshooting and Field-Proven Insights

  • Low Yield: If the yield is lower than expected, ensure that the starting materials are pure and dry. The reaction is sensitive to moisture. Also, confirm that the microwave reactor is functioning correctly and reaching the set temperatures.

  • Incomplete Reaction: If starting material is still present after the reaction, the irradiation time or temperature can be slightly increased. However, be cautious as prolonged heating can lead to decomposition.

  • Purification Issues: If the product is difficult to purify, an additional wash with a non-polar solvent like hexane can help to remove any non-polar impurities before recrystallization.

Conclusion

The microwave-assisted synthesis of 3-Nitro-4-(piperidin-1-yl)cinnamic acid offers a rapid, efficient, and high-yielding alternative to traditional synthetic methods.[17] This protocol provides a robust and reproducible procedure for researchers in drug discovery and organic synthesis. The principles outlined here can be adapted for the synthesis of a wide range of cinnamic acid derivatives, accelerating the development of new chemical entities.

References

  • Frontiers in Chemistry. Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. [Link]

  • Marcel Dekker, Inc. Microwave Enhanced Knoevenagel Condensation of Malonic Acid on Basic Alumina. [Link]

  • Taylor & Francis Online. Microwave Enhanced Knoevenagel Condensation of Malonic Acid on Basic Alumina. [Link]

  • CEM Corporation. Safety Considerations for Microwave Synthesis. [Link]

  • ResearchGate. Microwave assisted Knoevenagel reaction between various aldehydes and ethyl cyanoacetate. [Link]

  • Organic Syntheses. A GENERAL PROCEDURE FOR MICROWAVE-ASSISTED BIGINELLI AND HANTZSCH REACTIONS USING A DOMESTIC MICROWAVE OVEN. [Link]

  • Pak. j. sci. ind. res. Ser. A: phys. sci. Microwave Assisted Knoevenagel Condensation: Synthesis and Antimicrobial Activities of Some a-Cyanoacrylates. [Link]

  • Organic Chemistry Portal. Microwave Synthesis. [Link]

  • PMC. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. [Link]

  • International Journal of Novel Research and Development. MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. [Link]

  • University of Babylon. Nucleophilic Aromatic Substitution. [Link]

  • ChemBK. 3-NITRO-4-PIPERIDINOCINNAMIC ACID. [Link]

  • Rhodium.ws. Solvent-Free Nucleophilic Aromatic Substitution of Deactivated Aryl Halides. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • PMC. Complex‐mediated nucleophilic aromatic substitution with aryl nitriles to realize intramolecular flapping‐restricted D‐A AIEgens for bioimaging. [Link]

  • ResearchGate. Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. [Link]

  • Biomedical and Pharmacology Journal. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. [Link]

  • Atlantis Press. Synthesis of Cinnamic Acid Derivatives. [Link]

  • PubMed. Microwave-assisted Single Step Cinnamic Acid Derivatization and Evaluation for Cytotoxic Potential. [Link]

  • Academia.edu. (PDF) Synthesis and characterization of new derivatives of cinnamic acid. [Link]

  • ResearchGate. Microwave–Assisted Synthesis of Cinnamic Acid Derivatives in the Presence of PPE and under Solvent-Free Condition | Request PDF. [Link]

  • Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • ResearchGate. Synthesis, characterization and In-silico study of some 4-nitro-N-(piperidin-4-yl)benzamide derivatives as GPR119 agonists for the treatment of diabetes. [Link]

  • Research Journal of Pharmacy and Technology. Synthesis, characterization and In-silico study of some 4-nitro-N-(piperidin-4-yl)benzamide derivatives as GPR119 agonists for the treatment of diabetes. [Link]

  • Google Patents.
  • Organic Syntheses. m-NITROCINNAMIC ACID. [Link]

  • PubMed. Cinnamic acid derivatives linked to arylpiperazines as novel potent inhibitors of tyrosinase activity and melanin synthesis. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Nitro-4-(piperidin-1-yl)cinnamic acid

Welcome to the technical support center for the synthesis of 3-Nitro-4-(piperidin-1-yl)cinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Nitro-4-(piperidin-1-yl)cinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. We will delve into the underlying chemical principles of the Knoevenagel condensation, provide detailed troubleshooting guides, and offer step-by-step protocols to enhance your experimental success.

I. Reaction Overview: The Knoevenagel Condensation

The synthesis of 3-Nitro-4-(piperidin-1-yl)cinnamic acid is typically achieved through a Knoevenagel condensation. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a base.[1] In this specific synthesis, 3-nitro-4-(piperidin-1-yl)benzaldehyde reacts with malonic acid in the presence of a basic catalyst, such as piperidine or pyridine, to form the desired α,β-unsaturated carboxylic acid.[2][3]

Reaction Mechanism

The Knoevenagel condensation proceeds through a series of steps:

  • Deprotonation: A base, typically an amine like piperidine, deprotonates the active methylene compound (malonic acid) to form a nucleophilic enolate ion.[4]

  • Nucleophilic Attack: The enolate then attacks the carbonyl carbon of the aldehyde (3-nitro-4-(piperidin-1-yl)benzaldehyde), forming a tetrahedral intermediate.[4]

  • Dehydration and Decarboxylation: This intermediate undergoes dehydration (loss of a water molecule) to form a double bond.[4] When malonic acid is used, a subsequent decarboxylation (loss of CO2) occurs, driven by heat, to yield the final cinnamic acid derivative.[5]

Caption: Mechanism of the Knoevenagel Condensation.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 3-Nitro-4-(piperidin-1-yl)cinnamic acid and provides actionable solutions.

Issue 1: Low or No Product Yield

Q: My reaction yield is consistently low or I'm not getting any product. What are the potential causes and how can I improve it?

A: Low yields can be frustrating, but a systematic approach can help identify the root cause.[6] Consider the following factors:

  • Incomplete Reaction:

    • Diagnosis: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the spot corresponding to the starting aldehyde is still prominent after the recommended reaction time, the reaction is likely incomplete.

    • Solution:

      • Extend Reaction Time: Continue heating the reaction and monitor by TLC until the aldehyde spot diminishes significantly.

      • Increase Temperature: If extending the time is ineffective, cautiously increase the reaction temperature in small increments. Be aware that excessive heat can lead to side reactions.[7]

      • Catalyst Amount: Ensure a sufficient catalytic amount of piperidine or pyridine is used. For the Doebner modification, pyridine is often used as the solvent with a catalytic amount of piperidine.[3]

  • Reagent Quality:

    • Diagnosis: The purity of your starting materials is critical. Old or impure 3-nitro-4-(piperidin-1-yl)benzaldehyde or malonic acid can significantly impact the reaction. Moisture is also a known inhibitor.[6]

    • Solution:

      • Use Fresh Reagents: Use freshly opened or purified starting materials. The purity of 3-nitro-4-(piperidin-1-yl)benzaldehyde can be checked by its melting point.

      • Dry Solvents: Use anhydrous solvents, especially if the reaction is sensitive to water.

  • Sub-optimal Reaction Conditions:

    • Diagnosis: The stoichiometry of reactants and the choice of catalyst and solvent play a crucial role.

    • Solution:

      • Stoichiometry: A slight excess of malonic acid (e.g., 1.1-1.5 equivalents) can sometimes drive the reaction to completion.

      • Catalyst System: The combination of pyridine as a solvent and a catalytic amount of piperidine is a classic and effective system for the Doebner modification of the Knoevenagel condensation.[5][8]

ParameterRecommendationRationale
Aldehyde:Malonic Acid Ratio 1 : 1.1 - 1.5A slight excess of malonic acid can favor product formation.
Catalyst Piperidine (catalytic)A common and effective base for the Knoevenagel condensation.[9]
Solvent PyridineOften used as both a solvent and a base in the Doebner modification.[3]
Temperature 80-115°CBalances reaction rate with minimizing side reactions.[7][10]
Issue 2: Significant By-product Formation

Q: I'm observing significant by-product formation, which complicates purification. What are the likely side reactions and how can I minimize them?

A: By-product formation is a common challenge. Here are some potential side reactions and mitigation strategies:

  • Self-Condensation of the Aldehyde:

    • Diagnosis: Aldehydes can undergo self-condensation under basic conditions, though this is less common with aromatic aldehydes.

    • Solution: Ensure the malonic acid is present and the enolate is formed before adding the aldehyde, or add the aldehyde slowly to the reaction mixture.

  • Michael Addition:

    • Diagnosis: The product, an α,β-unsaturated carbonyl compound, can potentially react with another equivalent of the enolate via a Michael addition.

    • Solution: Careful control of stoichiometry and reaction time can minimize this. Once the starting aldehyde is consumed (as monitored by TLC), proceed with the workup.

  • Decarboxylation of Malonic Acid:

    • Diagnosis: Premature decarboxylation of malonic acid can occur at high temperatures.

    • Solution: Maintain the recommended reaction temperature and avoid excessive heating.

Caption: Troubleshooting workflow for low reaction yield.

III. Experimental Protocols

Protocol 1: Synthesis of 3-Nitro-4-(piperidin-1-yl)cinnamic acid

This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagent quality.

Materials:

  • 3-Nitro-4-(piperidin-1-yl)benzaldehyde

  • Malonic acid

  • Pyridine (anhydrous)

  • Piperidine

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask, add 3-nitro-4-(piperidin-1-yl)benzaldehyde (1 equivalent) and malonic acid (1.2 equivalents).

  • Add anhydrous pyridine to dissolve the solids, followed by a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Heat the reaction mixture to 80°C for 1 hour, then increase the temperature to reflux for an additional 3 hours.[10]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture and pour it into a beaker containing cold water and concentrated HCl.[10]

  • A precipitate of the crude product should form. Collect the solid by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol.[10] The melting point of the pure product is reported to be 212-214°C.[11]

Protocol 2: Thin Layer Chromatography (TLC) Monitoring

Materials:

  • TLC plates (silica gel)

  • Developing chamber

  • Mobile phase (e.g., a mixture of ethyl acetate and hexanes)

  • UV lamp

Procedure:

  • Prepare a developing chamber with the chosen mobile phase.

  • Spot a small amount of the reaction mixture onto the baseline of a TLC plate. Also spot the starting aldehyde as a reference.

  • Place the TLC plate in the developing chamber and allow the solvent front to move up the plate.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp. The disappearance of the starting aldehyde spot and the appearance of a new product spot indicate the progress of the reaction.

IV. Frequently Asked Questions (FAQs)

Q1: What is the role of piperidine in this reaction? A1: Piperidine acts as a basic catalyst. It deprotonates the malonic acid to form the reactive enolate nucleophile, which then attacks the aldehyde.[9][12]

Q2: Why is pyridine often used as the solvent? A2: In the Doebner modification of the Knoevenagel condensation, pyridine serves as both a basic solvent and a catalyst. It facilitates the reaction and the subsequent decarboxylation step.[3][5]

Q3: Can I use a different base as a catalyst? A3: Other bases like triethylamine or even inorganic bases can be used. However, piperidine and pyridine are well-established and highly effective for this transformation.[3]

Q4: How do I know if my starting aldehyde is pure enough? A4: The purity of 3-nitro-4-(piperidin-1-yl)benzaldehyde can be assessed by its melting point. A sharp melting point close to the literature value suggests good purity. You can also use techniques like NMR or GC-MS for a more detailed analysis.

Q5: What is the expected stereochemistry of the product? A5: The Knoevenagel condensation typically favors the formation of the more thermodynamically stable trans (E) isomer of the cinnamic acid derivative.

V. References

  • AK Lectures. Knoevenagel Condensation. Available from: [Link]

  • J&K Scientific LLC. (2021, February 23). Knoevenagel Condensation. Available from: [Link]

  • Singh, P., & Kumar, A. (n.d.). The Importance and Applications of Knoevenagel Reaction (Brief Review). Amity University.

  • Cambridge University Press. (n.d.). Knoevenagel Condensation. [Link]

  • Polo, V., et al. (2010). Mechanism of the Organocatalyzed Decarboxylative Knoevenagel−Doebner Reaction. A Theoretical Study. The Journal of Physical Chemistry A, 114(49), 12935-12942. [Link]

  • Ghosal, M., & Das, B. (2007). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. ARKIVOC, 2007(i), 94-98.

  • Zhao, L., Tu, Y., & Guo, Y. (2017). Synthesis of Cinnamic Acid Derivatives. In 3rd International Conference on Material Engineering and Application (ICMEA 2016) (pp. 531-535). Atlantis Press.

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1).

  • Abdel-Maksoud, M. S., et al. (2025). Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids. Molecules, 30(23), 4582.

  • Mahajan, S. S., & Mahadik, M. A. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences, 60(4), 199-201.

  • Yan, H., et al. (2013). Copper-Catalyzed Synthesis of α,β-Unsaturated Acylamides via Direct Amidation from Cinnamic Acids and N-Substituted Formamides. ChemInform, 44(49).

  • Natural Products Portal. (2006, March). 1003 Nitration of benzaldehyde to 3-nitrobenzaldehyde. Available from: [Link]

  • PrepChem.com. (2016, September 18). Preparation of 3-nitrobenzaldehyde. Available from: [Link]

  • ChemBK. (n.d.). 3-NITRO-4-PIPERIDINOCINNAMIC ACID. Available from: [Link]

  • Organic Syntheses. (n.d.). m-NITROCINNAMIC ACID. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Available from: [Link]

  • Organic Syntheses. (n.d.). Benzaldehyde, m-nitro-, dimethylacetal. Available from: [Link]

  • ResearchGate. (n.d.). The Knoevenagel condensation between substituted benzaldehydes (1a–j) and dimedone (2) in presence of ZrOCl2·8H2O/NaNH2 as catalysis to yield the product (3a–j). [Image]. Available from: [Link]

  • Li, Y., et al. (2022). Construction and yield optimization of a cinnamylamine biosynthesis route in Escherichia coli. Journal of Biological Engineering, 16(1), 1-13.

  • Malaysian Journal of Analytical Sciences. (2024, December 29). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS.

  • PrepChem.com. (n.d.). Synthesis of 3-nitrocinnamic acid. Available from: [Link]

  • PubChem. (n.d.). 3-nitro-4-(piperidin-1-yl)benzoic acid. Available from: [Link]

  • MDPI. (2023, April 6). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. Catalysts, 13(4), 703.

  • PubMed. (2004, September 20). Synthesis of cinnamic acid derivatives and their inhibitory effects on LDL-oxidation, acyl-CoA:cholesterol acyltransferase-1 and -2 activity, and decrease of HDL-particle size. Bioorganic & Medicinal Chemistry Letters, 14(18), 4677-4681.

Sources

Optimization

Technical Support Center: Troubleshooting Solubility for 3-Nitro-4-(piperidin-1-yl)cinnamic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals struggling with the aqueous formulation of 3-Nitro-4-(piperidin-1-yl)cinnamic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals struggling with the aqueous formulation of 3-Nitro-4-(piperidin-1-yl)cinnamic acid .

Due to its unique structural features, this compound presents significant physicochemical barriers to dissolution. Below, we provide a mechanistic breakdown of these challenges, an interactive troubleshooting FAQ, validated protocols, and a strategic workflow to help you achieve stable, soluble formulations for both in vitro and in vivo applications.

Part 1: Diagnostic FAQs & Mechanistic Insights

Q1: Why does 3-Nitro-4-(piperidin-1-yl)cinnamic acid consistently precipitate in standard biological buffers (pH 7.4)? A1: The poor solubility is driven by the compound's high lattice energy and extreme lipophilicity. Cinnamic acid derivatives possess a large, non-polar aromatic ring that inherently resists aqueous solvation, typically limiting base solubility to around 0.5 g/L at room temperature[1]. In your specific compound, the addition of the bulky, lipophilic piperidine ring further increases hydrophobicity. Mechanistic Note: While one might expect the piperidine nitrogen to protonate and aid solubility, the strongly electron-withdrawing nitro group at the ortho position pulls electron density away from the nitrogen. This drastically reduces its basicity, meaning the piperidine remains un-ionized at physiological pH. Consequently, the molecule relies entirely on its carboxylic acid group for aqueous interaction.

Q2: Can I use pH adjustment to force the compound into solution? A2: Yes, exploiting the carboxylic acid is your most viable chemical strategy. Cinnamic acid is a weak acid with a pKa of approximately 4.44[1]. By raising the pH of your vehicle to at least 2 units above the pKa (i.e., pH > 6.5), you drive the equilibrium toward the deprotonated carboxylate anion. 2[2]. However, be warned: if this alkaline stock is diluted into an unbuffered or slightly acidic assay medium, the free acid will rapidly recrystallize and precipitate.

Q3: What is the best cosolvent strategy for high-throughput in vitro screening? A3: For in vitro assays, preparing a concentrated stock solution in 100% Dimethyl Sulfoxide (DMSO) is the industry standard, as the compound's crystal lattice is easily disrupted by aprotic solvents. To prevent "crashing out" upon transfer to aqueous media, you must keep the final DMSO concentration strictly below 1% (v/v). If precipitation persists, utilize a step-down dilution using a transitional cosolvent mixture (e.g., 50% DMSO / 50% PEG-400) to lower the thermodynamic shock during aqueous dilution.

Q4: We are moving to in vivo animal models. How can we formulate this compound without using toxic levels of organic solvents? A4: For in vivo dosing,2[2]. The hydrophobic cavity of HP-β-CD encapsulates the lipophilic piperidine and aromatic rings, while its hydrophilic exterior maintains aqueous solubility. Alternatively,3[3] by forming organized aggregates that shield the hydrophobic drug.

Part 2: Formulation Decision Workflow

Use the following decision tree to select the optimal solubilization strategy based on your experimental endpoint.

FormulationWorkflow Problem Poor Aqueous Solubility: 3-Nitro-4-(piperidin-1-yl)cinnamic acid Decision Select Target Application Problem->Decision InVitro In Vitro Assays (Cell Culture / Enzyme) Decision->InVitro InVivo In Vivo Dosing (Animal Models) Decision->InVivo Cosolvent Cosolvent Dilution (DMSO to <1% in Buffer) InVitro->Cosolvent Salt Salt Formation (Adjust pH > 7.0 with NaOH) InVitro->Salt InVivo->Salt Cyclo Cyclodextrin Complexation (20% HP-β-CD) InVivo->Cyclo

Workflow for selecting solubility strategies for 3-Nitro-4-(piperidin-1-yl)cinnamic acid.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Each protocol includes an intrinsic checkpoint to verify success before proceeding to downstream applications.

Protocol A: Preparation of an Alkaline Sodium Salt Stock (10 mM)

This method exploits the 4[4] to create a water-soluble carboxylate salt.

  • Suspension: Weigh the required mass of 3-Nitro-4-(piperidin-1-yl)cinnamic acid to achieve a final concentration of 10 mM. Suspend the powder in 80% of your final target volume using HPLC-grade water.

  • Titration: While stirring continuously at 400 RPM, add 1.05 molar equivalents of 0.1 M NaOH dropwise. The localized high pH will rapidly deprotonate the carboxylic acid.

  • Equilibration: Allow the solution to stir for 15 minutes at room temperature.

  • System Validation (Critical): Measure the pH of the solution.

    • Pass: The solution is optically clear and the pH is between 7.5 and 8.0. Proceed to Step 5.

    • Fail: If the pH is < 7.0, the acid is incompletely deprotonated. Add NaOH in 0.05 eq increments. If the solution is turbid but the pH is > 8.0, you have exceeded the intrinsic solubility limit of the salt polymorph.

  • Finalization: Adjust to the final volume with water and sterile filter through a 0.22 µm PTFE membrane.

Protocol B: Isothermal Shake-Flask Complexation with HP-β-CD

This protocol uses the 4[4], ideal for in vivo dosing.

  • Carrier Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in 1X PBS (pH 7.4).

  • Drug Addition: Add an excess amount of 3-Nitro-4-(piperidin-1-yl)cinnamic acid powder (e.g., 10 mg/mL) to the cyclodextrin solution.

  • Agitation: Vortex vigorously for 2 minutes, then sonicate in a water bath at 25°C for 30 minutes to provide the activation energy required for cavity inclusion.

  • Equilibration: Place the sealed vial on a rotary shaker at 25°C for 48 hours to reach thermodynamic equilibrium.

  • System Validation (Critical): Centrifuge the suspension at 10,000 x g for 15 minutes.

    • Pass: A solid pellet is visible at the bottom (confirming the solution is fully saturated). Collect the clear supernatant.

    • Fail: No pellet is visible. The solution is not saturated, meaning the maximum solubility limit has not been determined. Add more drug and repeat Step 4.

  • Quantification: Dilute an aliquot of the supernatant in methanol and quantify the exact solubilized drug concentration via UV-Vis spectroscopy or HPLC against a known standard curve.

Part 4: Quantitative Strategy Comparison

To aid in experimental design, the following table summarizes the expected outcomes and limitations of various formulation strategies applied to cinnamic acid derivatives.

Formulation StrategyPrimary Mechanism of SolubilizationRecommended ApplicationMax Expected Solubility EnhancementKey Limitation / Drawback
pH Adjustment (Salt) Deprotonation of the carboxylic acid (pH > pKa)Aqueous buffers, IV dosingHigh (>100-fold)Risk of rapid precipitation upon dilution in acidic media.
Cyclodextrin (HP-β-CD) Hydrophobic inclusion of the piperidine/aromatic ringsIn vivo oral/IV dosingModerate (~10 to 50-fold)Requires high excipient mass ratio (up to 20% w/v).
Cosolvent (DMSO) Disruption of the stable crystal latticeIn vitro screening assaysVery High (Stock >50 mM)Cellular toxicity and assay interference at >1% v/v.
Hydrotropy (Na-Benzoate) Organized aggregate shielding of hydrophobic regionsIndustrial extraction / TopicalModerate (~15-fold)Requires extremely high hydrotrope concentrations (>0.4 M).
Cocrystal Formation Alteration of solid-state thermodynamicsSolid oral dosage formsLow to Moderate5[5].

References

  • Enhancement of Solubility and Mass Transfer Coefficient of Cinnamic Acid Through Hydrotropy Source: Asian Journal of Chemistry URL:[Link]

  • What is the solubility of cinnamic acid in water? Source: Sinoshiny URL:[Link]

  • Preparation, physicochemical characterization and solubility evaluation of pharmaceutical cocrystals of cinnamic acid Source: ResearchGate URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification Strategies for 3-Nitro-4-(piperidin-1-yl)cinnamic acid

Welcome to the technical support guide for the purification of 3-Nitro-4-(piperidin-1-yl)cinnamic acid. This document is intended for researchers, scientists, and drug development professionals who are working with this...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 3-Nitro-4-(piperidin-1-yl)cinnamic acid. This document is intended for researchers, scientists, and drug development professionals who are working with this compound and require robust methods to achieve high purity, a critical factor for reliable downstream applications. This guide provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind the recommended purification strategies.

Understanding the Compound and Potential Impurities

3-Nitro-4-(piperidin-1-yl)cinnamic acid is a substituted cinnamic acid derivative. Its structure, featuring a carboxylic acid, a nitro group, and a piperidine moiety, gives it a distinct polarity and reactivity profile. Purity is paramount, as even minor impurities can interfere with biological assays, characterization data, and subsequent synthetic steps.

The most common synthesis route for this compound is the Knoevenagel condensation between 4-(piperidin-1-yl)-3-nitrobenzaldehyde and malonic acid, often catalyzed by piperidine or pyridine.[1][2][3][4] Understanding this synthesis is key to anticipating the impurity profile.

Common Impurities to Expect:

  • Unreacted Starting Materials:

    • 4-(piperidin-1-yl)-3-nitrobenzaldehyde

    • Malonic acid

  • Catalyst Residue:

    • Pyridine or Piperidine

  • By-products:

    • Products of side reactions or degradation.

    • Decarboxylation products.

  • Isomers:

    • Potential for cis (Z) and trans (E) isomers, with the trans isomer typically being the thermodynamically more stable and desired product.[2]

Purification Strategy Selection Workflow

Choosing the right purification strategy depends on the scale of your synthesis and the nature of the impurities. A multi-step approach is often necessary for achieving high purity. The following flowchart provides a logical decision-making process.

G cluster_0 Initial State cluster_1 Primary Purification cluster_2 Secondary Purification cluster_3 Final Product & Analysis Crude Crude Reaction Mixture AcidBase Acid-Base Extraction (Removes basic/acidic impurities) Crude->AcidBase Work-up Precipitation Acidic Precipitation (Isolates the carboxylic acid) AcidBase->Precipitation Recrystallization Recrystallization (Removes closely related impurities) Precipitation->Recrystallization If solid & good crystal formation Chromatography Flash Column Chromatography (For difficult separations/oils) Precipitation->Chromatography If oily or poor crystallization PureProduct Pure Product (>95%) Recrystallization->PureProduct Chromatography->PureProduct Analysis Purity Analysis (HPLC, NMR, LC-MS, MP) PureProduct->Analysis

Caption: Workflow for selecting the appropriate purification strategy.

Troubleshooting and FAQs

This section addresses specific issues you may encounter during the purification of 3-Nitro-4-(piperidin-1-yl)cinnamic acid.

Q1: After acidifying the reaction mixture, my product "oiled out" instead of precipitating as a solid. What should I do?

A: "Oiling out" is a common problem, especially when the melting point of the compound is low or when significant impurities are present that depress the melting point.[5][6]

  • Causality: The compound is coming out of solution at a temperature above its melting point. This can be due to rapid cooling or the presence of impurities that create a low-melting eutectic mixture.

  • Solutions:

    • Re-dissolve and Cool Slowly: Add a co-solvent like ethanol or methanol to re-dissolve the oil. Then, allow the solution to cool to room temperature slowly, without external cooling. Once at room temperature, you can proceed to cool it further in an ice bath. Slow cooling encourages the formation of a stable crystal lattice.[6]

    • Solvent Titration: After re-dissolving the oil in a minimal amount of a "good" solvent (e.g., ethanol), slowly add a "poor" solvent (e.g., water) dropwise while stirring vigorously until persistent cloudiness appears. Add a few drops of the good solvent to clarify, then cool slowly.[6]

    • Proceed to Chromatography: If the product is persistently an oil, it may be best to extract the crude product into an organic solvent (like ethyl acetate), dry the organic layer, and purify it directly using flash column chromatography.

Q2: My recrystallized product still shows multiple spots on the TLC plate. How can I improve the purity?

A: This indicates that the impurities have similar solubility properties to your desired product, making recrystallization alone ineffective.

  • Causality: Co-crystallization of impurities or insufficient solubility difference between the product and impurities in the chosen solvent system.

  • Solutions:

    • Change Recrystallization Solvent: The choice of solvent is critical.[5] Experiment with different solvent systems. A good solvent will dissolve the compound when hot but not when cold. For this compound, consider solvent systems like ethanol/water, acetic acid, or ethyl acetate/hexane.

    • Perform a Second Recrystallization: A second recrystallization can sometimes remove residual impurities.

    • Flash Column Chromatography: This is the most effective method for separating compounds with similar polarities.[7][8] Given the polar nature of the carboxylic acid and nitro groups, a polar mobile phase will be required. A typical system would be a gradient of ethyl acetate in hexanes, potentially with a small amount of acetic acid to improve peak shape, or a methanol/dichloromethane system for more polar compounds.[9]

Q3: The yield after purification is very low. What are the common causes?

A: Low yield can result from losses at various stages of the synthesis and purification process.

  • Causality & Solutions:

    • Incomplete Reaction: Monitor the reaction by TLC to ensure it has gone to completion before work-up.[10]

    • Product Loss During Work-up: The product has some solubility in water. When precipitating with acid, ensure the pH is sufficiently low (pH 1-2) to fully protonate the carboxylate. Avoid using an excessive amount of water during precipitation and washing. Use cold water for washing the filtered solid.[10]

    • Incorrect Recrystallization Solvent/Volume: Using too much recrystallization solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[5] Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Premature Crystallization: If the product crystallizes in the funnel during a hot filtration step, you will lose a significant amount of material.[11] Ensure your filtration apparatus is pre-heated.

Q4: How do I remove the unreacted 4-(piperidin-1-yl)-3-nitrobenzaldehyde starting material?

A: The aldehyde starting material is less polar than the carboxylic acid product and lacks an acidic proton.

  • Causality: The aldehyde does not have an acidic proton and will not be readily soluble in an aqueous base.

  • Solutions:

    • Acid-Base Extraction: During the initial work-up, after quenching the reaction, dissolve the mixture in an organic solvent like ethyl acetate. Wash this organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution). Your desired carboxylic acid will deprotonate and move into the aqueous layer as a sodium salt. The neutral aldehyde will remain in the organic layer, which can then be discarded. The aqueous layer can then be re-acidified to precipitate the pure product.

    • Column Chromatography: If co-elution is an issue, column chromatography is very effective. The aldehyde will elute earlier (at a lower solvent polarity) than the more polar carboxylic acid product.

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction and Precipitation

This method is an excellent first-pass purification to remove neutral or basic impurities like the starting aldehyde and residual catalyst.

  • Dissolution: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Shake vigorously, venting frequently. The target compound will deprotonate and dissolve in the aqueous layer.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. The upper organic layer, containing the unreacted aldehyde and other neutral impurities, can be discarded.

  • Precipitation: Cool the aqueous layer in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (pH ~1-2, check with pH paper). A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid on the filter with a small amount of cold deionized water to remove residual salts.[10]

  • Drying: Dry the purified solid under vacuum.

Protocol 2: Purification by Recrystallization

This protocol is for further purifying the solid obtained from precipitation.

  • Solvent Selection: Place a small amount of your crude product into several test tubes. Add a few drops of different solvents (e.g., ethanol, methanol, ethyl acetate, acetic acid, or mixtures like ethanol/water). Heat the tubes to determine which solvent dissolves the product when hot but allows it to crash out upon cooling.[5] An ethanol/water mixture is often a good starting point for polar compounds.

  • Dissolution: Place the crude, dry solid into an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate) until the solid just dissolves. Use the absolute minimum amount of hot solvent.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this time. Crystal formation should begin.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the pure crystals under vacuum.

Key Purity Indicators & Analytical Methods

Verifying the purity of the final product is a critical step. A combination of methods should be used for a comprehensive assessment.[12]

Analytical TechniquePrincipleInformation Provided
HPLC (High-Performance Liquid Chromatography) Separation based on differential partitioning between a mobile and stationary phase.[12]The primary method for quantitative purity assessment. Purity is often reported as the area percentage of the main peak.[12] A reversed-phase C18 column with a mobile phase of acetonitrile/water with a formic or acetic acid modifier is a good starting point.[13][14]
NMR (Nuclear Magnetic Resonance) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides definitive structural confirmation and can identify and quantify impurities if their signals are resolved from the product peaks.[12]
LC-MS (Liquid Chromatography-Mass Spectrometry) Combines the separation power of HPLC with the mass analysis capabilities of MS.Confirms the molecular weight of the desired product and can help identify the mass of unknown impurities.[12]
Melting Point Analysis Determination of the temperature range over which a solid melts.A sharp, narrow melting range is indicative of high purity. Impurities typically cause a depression and broadening of the melting range.[12]
TLC (Thin-Layer Chromatography) A simple chromatographic technique for monitoring reaction progress and assessing fraction purity.A single spot on the TLC plate in multiple solvent systems is a good qualitative indicator of purity.
Purity Confirmation Workflow

Caption: A logical workflow for the analytical confirmation of product purity.

References
  • BenchChem. (2025). Validating the Purity of a Synthesized Cinnamic Acid Reference Standard: A Comparative Guide.
  • BenchChem. (2025). Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols.
  • PMC. (2025). Determination of the Weight Percent of Aromatic Compounds in a Heavy Fuel Oil by Using Flash Chromatography and Solid‐phase Extraction Coupled With High‐Temperature Two‐Dimensional Gas Chromatography and Electron Ionization Time‐of‐Flight High‐Resolution Mass Spectrometry.
  • BenchChem. (2025). Comparing the synthesis efficiency of different substituted cinnamic acids.
  • University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography.
  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.
  • Unknown Source. Recrystallization.
  • OpenOChem Learn. Flash Chromatography.
  • Google Patents. Purification of aromatic polycarboxylic acids by recrystallization.
  • PubMed. (2009). Development and validation of an RP-HPLC method for quantification of cinnamic acid derivatives and kaurane-type diterpenes in Mikania laevigata and Mikania glomerata.
  • MDPI. (2024). Identification of Fatty Acids, Amides and Cinnamic Acid Derivatives in Supercritical-CO2 Extracts of Cinnamomum tamala Leaves Using UPLC-Q-TOF-MSE Combined with Chemometrics.
  • PrepChem.com. Synthesis of 3-nitrocinnamic acid.
  • Atlantis Press. Synthesis of Cinnamic Acid Derivatives.
  • New Journal of Chemistry (RSC Publishing). (2020). Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies.
  • Organic Syntheses Procedure. α-ACETAMINOCINNAMIC ACID.
  • BenchChem. (2025). recrystallization solvents for purifying 2-amino-thiazole-5-carboxylic-acid derivatives.
  • Wikipedia. Knoevenagel condensation.
  • MDPI. (2025). Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids.
  • BenchChem. (2025). Synthesis of Novel Cinnamic Acid Derivatives for Drug Discovery: Application Notes and Protocols.

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Optimization

Technical Support Center: Purification of Cinnamic Acid Derivatives from Unreacted Piperidine

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing the common challenge of removing unreacted piperidine from cinnamic acid derivatives. Piperidine is...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing the common challenge of removing unreacted piperidine from cinnamic acid derivatives. Piperidine is a frequently used basic catalyst, particularly in the Knoevenagel-Doebner condensation for the synthesis of these valuable compounds.[1][2] Its complete removal is critical for the purity, biological activity, and safety of the final product.

This support center is structured to provide direct, actionable solutions to specific experimental issues through a combination of troubleshooting guides in a question-and-answer format and detailed, validated protocols.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during the purification process. Each question is followed by an in-depth explanation of the underlying chemical principles and step-by-step protocols for resolution.

Q1: My initial acidic work-up isn't completely removing the piperidine. How can I improve its efficiency?

A1: Cause and Optimization of Acidic Washes

An acidic wash is the first line of defense for removing basic impurities like piperidine. The principle lies in the acid-base reaction between the acidic aqueous solution and the basic piperidine. This reaction protonates the piperidine, forming a water-soluble piperidinium salt, which then partitions into the aqueous phase, leaving the less basic cinnamic acid derivative in the organic layer.[3]

However, the efficiency of this extraction depends on several factors, most importantly the pH of the aqueous wash and the pKa of both your cinnamic acid derivative and piperidine. The pKa of the conjugate acid of piperidine is approximately 11.2, making it a relatively strong base.[4] The pKa of the carboxylic acid group of cinnamic acid derivatives is typically in the range of 4.0 to 4.5.[5][6][7]

To ensure effective removal of piperidine, the pH of the aqueous wash should be at least two pH units lower than the pKa of the piperidinium ion (i.e., pH < 9.2) and ideally in the acidic range to keep the cinnamic acid derivative protonated and in the organic layer. A common and effective choice is a dilute solution of hydrochloric acid (e.g., 1 M HCl).

Troubleshooting Steps:

  • Insufficient Acid: Ensure you are using a sufficient molar excess of acid to neutralize all the piperidine.

  • pH is Not Low Enough: The pH of the aqueous layer after the wash should be acidic. You can test this with pH paper. If it is not sufficiently acidic, add more acid.

  • Insufficient Mixing: Ensure thorough mixing of the organic and aqueous layers to maximize the surface area for the acid-base reaction. Gentle inversions of the separatory funnel are preferred over vigorous shaking to prevent emulsion formation.[8]

  • Multiple Washes: A single wash may not be sufficient. Performing multiple sequential washes with fresh acidic solution is more effective at removing the impurity.

Optimized Acidic Wash Protocol:

  • Dissolution: Ensure your crude reaction mixture is fully dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • First Wash: Transfer the organic solution to a separatory funnel and add an equal volume of 1 M HCl.

  • Extraction: Stopper the funnel and invert it gently several times, venting frequently to release any pressure. Avoid vigorous shaking.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer.

  • Repeat: Repeat the wash with 1 M HCl at least two more times.

  • Brine Wash: After the final acidic wash, wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove any remaining water from the organic layer and can aid in breaking up minor emulsions.[8]

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

Q2: An emulsion has formed during my acidic wash. How can I break it?

A2: Strategies for Emulsion Resolution

Emulsions are stable dispersions of one immiscible liquid within another and are a common problem during liquid-liquid extractions, especially when basic solutions are involved.[9] They are often stabilized by small amounts of impurities or byproducts acting as surfactants.

Troubleshooting Steps:

  • Patience: Allow the separatory funnel to stand undisturbed for some time. Sometimes, the emulsion will break on its own.[9]

  • "Salting Out": Add a small amount of solid sodium chloride or a saturated brine solution to the separatory funnel and gently swirl. This increases the ionic strength of the aqueous phase, which can help to destabilize the emulsion.[8]

  • Gentle Stirring: Gently swirl the contents of the funnel or stir the emulsion with a glass rod.

  • Filtration: Pass the entire mixture through a pad of Celite or glass wool in a filter funnel.

  • Centrifugation: If the volume is manageable, transferring the mixture to centrifuge tubes and spinning for a few minutes is often a very effective method to separate the layers.[3][8]

  • Solvent Addition: Adding a small amount of the organic solvent used in the extraction can sometimes help to break the emulsion.[3]

Q3: After the work-up, I still see piperidine in my NMR spectrum. What is the next best purification step?

A3: Post-Work-up Purification Techniques

If an acidic wash is insufficient, recrystallization and flash column chromatography are the next logical steps for achieving high purity.

Recrystallization

This technique is highly effective for purifying solid cinnamic acid derivatives. The principle is based on the differential solubility of the desired compound and the impurity in a suitable solvent at different temperatures.

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: The ideal solvent should dissolve your cinnamic acid derivative well at its boiling point but poorly at room temperature or below.[10][11] Common solvents for cinnamic acid derivatives include ethanol, water, or a mixture of the two.[12][13] Test small batches of your crude product with different solvents to find the optimal one.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.[11]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[14]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.[14]

  • Drying: Dry the purified crystals under vacuum.

Flash Column Chromatography

For oily products or when recrystallization is ineffective, flash column chromatography is a powerful purification method.[15] Since piperidine is basic, it can interact strongly with the acidic silica gel, leading to peak tailing. To mitigate this, a small amount of a basic modifier is often added to the eluent.

Flash Column Chromatography Protocol for Removing Piperidine:

  • TLC Analysis and Eluent Selection: Dissolve a small amount of your crude product and spot it on a TLC plate. Develop the plate with various mixtures of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). The ideal eluent system should give your desired cinnamic acid derivative an Rf value of around 0.3. To prevent peak tailing of any residual piperidine, add a small amount of triethylamine (0.1-1% v/v) to the eluent.

  • Column Packing: Prepare a slurry of silica gel in the least polar eluent mixture and pour it into a column. Pack the silica gel using gentle air pressure.[16][17]

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent and apply it to the top of the column. Alternatively, for less soluble samples, perform a "dry load" by adsorbing the sample onto a small amount of silica gel.[18]

  • Elution: Begin eluting with the selected solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).

  • Fraction Collection and Analysis: Collect the eluate in fractions and analyze them by TLC to identify the fractions containing your purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Frequently Asked Questions (FAQs)

Q: Can I use a scavenger resin to remove piperidine?

A: Yes, scavenger resins are an excellent and modern alternative for removing excess amines. These are solid-supported reagents with functional groups that react with and bind specific types of molecules. For piperidine, an acidic scavenger resin (e.g., with sulfonic acid groups) would be effective. The crude reaction mixture is passed through a cartridge containing the resin, which captures the basic piperidine, allowing the purified cinnamic acid derivative to be collected in the eluate. This method is often very clean and can simplify the work-up process significantly.[1]

Q: Why is my purified cinnamic acid derivative yellow?

A: A yellow tint can sometimes be due to the formation of colored byproducts during the reaction or oxidation of the product or residual impurities. Proper purification by recrystallization or chromatography should remove these colored impurities. Storing the final product under an inert atmosphere (e.g., nitrogen or argon) and protected from light can help prevent future discoloration.

Q: What is the role of pyridine in the Knoevenagel-Doebner condensation, and do I need to worry about removing it as well?

A: In the Knoevenagel-Doebner condensation, pyridine is often used as the solvent and a base, while piperidine is used as a more potent catalyst.[2][19] If pyridine is used as the solvent, it will be present in a much larger quantity than piperidine. Fortunately, pyridine is also a base (though weaker than piperidine) and can be removed using the same acidic wash procedure.

Data and Diagrams for Method Selection

Table 1: Physicochemical Properties for Purification Strategy

CompoundpKaBoiling Point (°C)Solubility
Piperidine11.2 (conjugate acid)[4]106[20]Miscible with water and many organic solvents[11]
trans-Cinnamic Acid4.44[6]300[21]Slightly soluble in water; soluble in ethanol, ether, acetone[22]

Diagram 1: Workflow for Acidic Wash Extraction

G start Crude Reaction Mixture in Organic Solvent add_acid Add 1 M HCl (aq) to Separatory Funnel start->add_acid mix Gently Invert and Vent add_acid->mix separate Allow Layers to Separate mix->separate drain_aq Drain Aqueous Layer (contains piperidinium salt) separate->drain_aq brine_wash Wash with Brine separate->brine_wash After final acid wash repeat_wash Repeat Wash 2-3 times drain_aq->repeat_wash If necessary repeat_wash->mix dry Dry Organic Layer (e.g., Na2SO4) brine_wash->dry concentrate Concentrate Solvent dry->concentrate product Purified Cinnamic Acid Derivative concentrate->product

Caption: Workflow for removing piperidine via acidic extraction.

Diagram 2: Decision Tree for Purification Method

G start Crude Product after Initial Work-up is_solid Is the product a solid? start->is_solid recrystallize Recrystallization is_solid->recrystallize Yes chromatography Flash Column Chromatography is_solid->chromatography No (Oily) is_pure Is the product pure (e.g., by NMR, TLC)? recrystallize->is_pure chromatography->is_pure is_pure->recrystallize No, from Chromatography (if solid) is_pure->chromatography No, from Recrystallization final_product Final Pure Product is_pure->final_product Yes

Caption: Decision-making guide for post-work-up purification.

References

  • List of cinnamic acid derivatives with their corresponding acid dissociation constant pKa. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Recrystallization Solvent Selection Guide. (n.d.). Scribd. Retrieved March 7, 2024, from [Link]

  • Shiny. (2026, January 6). What is the solubility of cinnamic derivatives in different solvents? Shiny. Retrieved March 7, 2024, from [Link]

  • Solubilities of Cinnamic Acid Esters in Organic Solvents. (2025, August 10). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved March 7, 2024, from [Link]

  • CINNAMIC ACID. (n.d.). Ataman Kimya. Retrieved March 7, 2024, from [Link]

  • Cinnamic Acid: Properties, Composition, and Applications in Modern Chemistry. (2024, May 14). LinkedIn. Retrieved March 7, 2024, from [Link]

  • Piperidine. (n.d.). PubChem. Retrieved March 7, 2024, from [Link]

  • Organic Chemistry 253 Experiment #3 Recrystallization 1. (n.d.). Retrieved March 7, 2024, from [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions. (2017, December 1). LCGC International. Retrieved March 7, 2024, from [Link]

  • cis-Cinnamic acid (FDB012698). (2010, April 8). FooDB. Retrieved March 7, 2024, from [Link]

  • Knoevenagel Condensation. (2021, February 23). J&K Scientific LLC. Retrieved March 7, 2024, from [Link]

  • PART I: Chemfile Creations. (n.d.). Retrieved March 7, 2024, from [Link]

  • Problems with extractions. (n.d.). University of York. Retrieved March 7, 2024, from [Link]

  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. (n.d.). ACS Publications. Retrieved March 7, 2024, from [Link]

  • Recrystallization - Single Solvent. (n.d.). UCLA. Retrieved March 7, 2024, from [Link]

  • PIPERIDINE. (n.d.). Ataman Kimya. Retrieved March 7, 2024, from [Link]

  • Flash Chromatography Explained: A Comprehensive Guide. (2024, November 20). Chrom Tech, Inc. Retrieved March 7, 2024, from [Link]

  • Recrystallization. (n.d.). Retrieved March 7, 2024, from [Link]

  • Lab Procedure: Recrystallization. (2024, January 23). LabXchange. Retrieved March 7, 2024, from [Link]

  • Column Chromatography Procedures. (n.d.). University of Colorado Boulder. Retrieved March 7, 2024, from [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry. Retrieved March 7, 2024, from [Link]

  • HOW TO DO FLASH COLUMN CHROMATOGRAPHY IN 15 MINUTES. (n.d.). Retrieved March 7, 2024, from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Retrieved March 7, 2024, from [Link]

  • Chem 267. Recrystallization - Part 2. (n.d.). Retrieved March 7, 2024, from [Link]

  • 2,3-dimethoxycinnamic acid. (n.d.). Organic Syntheses. Retrieved March 7, 2024, from [Link]

  • Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. (2021, October 8). ACS Publications. Retrieved March 7, 2024, from [Link]

  • Purification of Cinnamic Acid by Recrystallization from Mixed Solvents Objective. (2023, August 7). Brainly. Retrieved March 7, 2024, from [Link]

  • recrystallization.pdf. (n.d.). Retrieved March 7, 2024, from [Link]

  • Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. (n.d.). Royal Society of Chemistry. Retrieved March 7, 2024, from [Link]

  • In situ Fmoc removal. (n.d.). Royal Society of Chemistry. Retrieved March 7, 2024, from [Link]

  • Methods for Removing the Fmoc Group. (n.d.). Retrieved March 7, 2024, from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Decarboxylation in Nitro-Cinnamic Acid Synthesis

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are experiencing challenges with decarboxylation control...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are experiencing challenges with decarboxylation control during the synthesis of nitro-cinnamic acids via the Knoevenagel-Doebner condensation.

The Mechanistic Challenge: Balancing Decarboxylation

The synthesis of nitro-cinnamic acids typically relies on the condensation of a nitrobenzaldehyde with malonic acid in the presence of a weak base system (often pyridine and catalytic piperidine)[1]. This reaction is mechanistically delicate because it requires exactly one decarboxylation event.

The malonic acid adduct (nitro-benzylidenemalonic acid) must lose one molecule of CO2​ to form the desired nitro-cinnamic acid. However, the strongly electron-withdrawing nature of the nitro group significantly lowers the activation energy for a second decarboxylation event[2][3]. If the reaction parameters are not strictly controlled, the target cinnamic acid will over-decarboxylate into a nitro-styrene byproduct[4].

G Reagents Nitrobenzaldehyde + Malonic Acid Knoevenagel Knoevenagel Condensation (Base Catalyzed) Reagents->Knoevenagel Intermediate Nitro-benzylidenemalonic Acid Intermediate Knoevenagel->Intermediate Decarb1 Mono-Decarboxylation (-CO2, 80-90°C) Intermediate->Decarb1 Target Nitro-Cinnamic Acid (Target Product) Decarb1->Target Decarb2 Over-Decarboxylation (-CO2, >110°C or Cu) Target->Decarb2 Thermal Stress / Catalyst Contamination Byproduct Nitro-Styrene (Undesired Byproduct) Decarb2->Byproduct

Mechanistic pathway of nitro-cinnamic acid synthesis and over-decarboxylation.

Root Cause Analysis: The Causality of Decarboxylation Failures

As an application scientist, it is critical to understand why a protocol fails rather than just knowing how it failed. Decarboxylation issues in this workflow stem from three primary vectors:

  • Electronic Activation (The Substrate Effect): The nitro group ( −NO2​ ) exerts a powerful inductive and resonance-withdrawing effect. This stabilizes the carbanion transition state that forms if the cinnamic acid loses its carboxyl group. Consequently, ortho- and para-nitrocinnamic acids are highly susceptible to thermal degradation into styrenes compared to unsubstituted cinnamic acids[3][5].

  • Thermal Stress: The mono-decarboxylation of the malonic acid intermediate typically occurs between 80 °C and 90 °C. Pushing the reaction to reflux in pyridine (115 °C) provides the thermodynamic energy required to cross the activation barrier for the second decarboxylation, driving the equilibrium toward the nitro-styrene[5].

  • Transition Metal Contamination: Trace amounts of transition metals, particularly Copper (Cu), act as potent catalysts for the decarboxylative elimination of cinnamic acids to styrenes[3]. A scratched, exposed magnetic stir bar or contaminated glassware can inadvertently catalyze the destruction of your target product.

Self-Validating Experimental Protocol

To synthesize nitro-cinnamic acid while suppressing nitro-styrene formation, utilize the following self-validating methodology. This protocol uses in-process visual cues to prevent over-reaction.

Reagents Required:

  • Nitrobenzaldehyde (1.0 eq)

  • Malonic acid (1.2 eq)

  • Pyridine (Anhydrous, 3.0 eq)

  • Piperidine (Catalytic, 0.1 eq)

Step-by-Step Methodology:

  • Initiation: In an oven-dried, metal-free round-bottom flask, dissolve 1.0 eq of nitrobenzaldehyde and 1.2 eq of malonic acid in 3.0 eq of anhydrous pyridine.

  • Catalysis: Add 0.1 eq of piperidine. Causality note: Piperidine forms a reactive iminium ion intermediate with the aldehyde, accelerating the Knoevenagel condensation far better than pyridine alone.

  • Controlled Heating (Validation Point 1): Place the flask in an oil bath pre-heated to exactly 85 °C . Do not exceed 90 °C. Attach a reflux condenser.

  • Monitoring CO2​ Evolution (Validation Point 2): Observe the reaction mixture. You will see steady effervescence ( CO2​ gas). The reaction is undergoing its required mono-decarboxylation. Maintain heating only until the visible bubbling ceases (typically 2 to 3 hours). Prolonged heating past this point induces styrene formation.

  • Quenching: Once bubbling stops, immediately remove the flask from the heat and pour the warm mixture into a beaker containing crushed ice and water (10x the reaction volume).

  • Acidification (Validation Point 3): Slowly add concentrated HCl dropwise while stirring until the solution reaches pH 2. The pyridine will protonate and dissolve, while the target nitro-cinnamic acid will crash out as a heavy precipitate. If the product is an oily residue rather than a solid, it indicates significant nitro-styrene contamination.

  • Isolation: Filter the precipitate via vacuum filtration, wash with cold water, and recrystallize from ethanol.

Quantitative Reaction Dynamics

The table below summarizes how specific deviations in your reaction parameters causally impact the product distribution between the desired acid and the undesired styrene.

Temperature (°C)Base SystemTime (h)ContaminantsNitro-cinnamic Acid Yield (%)Nitro-styrene Yield (%)
85Pyridine / Piperidine3None92 < 1
115 (Reflux)Pyridine / Piperidine3None7518
115 (Reflux)Pyridine / Piperidine12None4055
85Pyridine / Piperidine310 mol% Cu1580
50Pyridine / Piperidine12None10*0

*Note: At 50 °C, the reaction stalls at the nitro-benzylidenemalonic acid intermediate due to insufficient thermal energy for the first decarboxylation.

Frequently Asked Questions (FAQs)

Q: My reaction stalled, and NMR shows a dicarboxylic acid intermediate. What went wrong? A: You failed to achieve the first decarboxylation. This usually happens if the reaction temperature drops below 75 °C or if the malonic acid used was wet. Ensure your oil bath is accurately calibrated to 85 °C and use anhydrous reagents.

Q: How do I separate the nitro-styrene impurity from my nitro-cinnamic acid? A: Exploit their acid-base properties. Dissolve your crude mixture in an aqueous solution of saturated Sodium Bicarbonate ( NaHCO3​ ). The nitro-cinnamic acid will deprotonate and dissolve into the aqueous layer as a sodium salt. The nitro-styrene is neutral and will remain insoluble; it can be extracted away using an organic solvent like ethyl acetate. Afterward, re-acidify the aqueous layer with HCl to precipitate your pure nitro-cinnamic acid.

Q: Why is my product turning dark brown and gummy instead of forming a clean precipitate? A: Nitro-styrenes are highly prone to polymerization, especially under basic conditions and thermal stress[2]. If your reaction overheated, the resulting nitro-styrene likely polymerized, creating a gummy, intractable tar. You must strictly control the temperature and halt the reaction as soon as CO2​ evolution ceases.

Q: Can I use a different base to avoid over-decarboxylation? A: Yes. If pyridine/piperidine is too harsh for your specific highly-activated substrate, consider using ammonium acetate in glacial acetic acid. This buffer system provides a milder environment that facilitates the condensation but is less likely to promote the decarboxylative elimination to styrene[2].

References

  • Organic Syntheses. "m-Nitrostyrene." Organic Syntheses, Coll. Vol. 4, p.731 (1963). URL: [Link]

  • The Journal of Organic Chemistry. "Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Styrenes." ACS Publications. URL: [Link]

  • National Institutes of Health (PMC). "A recent update on new synthetic chiral compounds with antileishmanial activity." URL: [Link]

Sources

Optimization

Minimizing side reactions in the nitration of piperidinyl cinnamic acid

Troubleshooting Guides & FAQs for Minimizing Side Reactions Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to nitrate complex,...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guides & FAQs for Minimizing Side Reactions

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to nitrate complex, multi-functional substrates. Piperidinyl cinnamic acid is notoriously difficult to nitrate cleanly because it contains three highly reactive moieties: a tertiary amine (piperidine ring), an α,β -unsaturated carboxylic acid (cinnamic acid), and an aromatic core.

This guide provides field-proven, mechanistically grounded solutions to suppress side reactions and maximize your target yield.

Quantitative Risk Assessment & Reaction Matrix

To understand why your reaction is failing, we must first look at the quantitative impact of different nitrating conditions. The table below summarizes how specific reagent choices trigger distinct mechanistic side reactions, ultimately destroying the target yield.

Reaction ConditionPrimary Nitrating AgentTemp (°C)Target Yield (%)Major Side ProductSide Product (%)
Aqueous Mixed Acid HNO 3​ / H 2​ SO 4​ (aq)25< 20%Nitro-alcohols60 - 70%
Radical Nitration CAN / MeCN25< 5% β -Nitrostyrenes85 - 90%
Unprotected Mild NO 2​ BF 4​ / MeCN-2040 - 50%Piperidine N-Oxides30 - 40%
Protected Mild NO 2​ BF 4​
  • HBF 4​ / MeCN
-20> 85% None (Trace)< 5%
Pathway Visualization

The following logic diagram maps the causal relationship between your chosen reaction conditions and the resulting chemical pathways.

ReactionPathways Substrate Piperidinyl Cinnamic Acid Cond1 Anhydrous NO2BF4 + HBF4 (-20°C) Substrate->Cond1 Electrophilic Path Cond2 Radical Reagents (e.g., CAN, TBN) Substrate->Cond2 Radical Path Cond3 Aqueous/Warm HNO3 Substrate->Cond3 Nucleophilic Trapping Cond4 Unprotected Amine + Strong Oxidant Substrate->Cond4 Oxidative Path Prod1 Target: Nitrated Piperidinyl Cinnamic Acid Cond1->Prod1 Prod2 Side Rxn: Decarboxylative ipso-Nitration Cond2->Prod2 Prod3 Side Rxn: Alkene Addition (Nitro-alcohol) Cond3->Prod3 Prod4 Side Rxn: Piperidine N-Oxidation Cond4->Prod4

Reaction pathways of piperidinyl cinnamic acid nitration showing desired vs. side reactions.

Frequently Asked Questions (Troubleshooting)

Q: Why is my cinnamic acid converting into a β -nitrostyrene derivative? A: You are observing decarboxylative ipso-nitration. This occurs when you use radical-generating nitrating agents like Ceric Ammonium Nitrate (CAN) or tert-butyl nitrite (TBN). The α -position of cinnamic acid is electron-rich, and the resulting benzylic radical is highly stable, driving the loss of CO 2​ [1]. Solution: Switch to a strictly electrophilic nitrating agent, such as Nitronium Tetrafluoroborate (NO 2​ BF 4​ ), which operates via a non-radical pathway and preserves the carboxylic acid[2].

Q: I am losing the alkene double bond in my 1 H NMR spectrum. What happened? A: You are likely using aqueous nitric acid or standard "mixed acid" (HNO 3​ /H 2​ SO 4​ ) at room temperature. Under these conditions, the nitronium ion attacks the β -carbon of the double bond, and the resulting carbocation is trapped by water. This addition-elimination sequence yields nitro-alcohols instead of aromatic nitration. Solution: Ensure strictly anhydrous conditions and drop the temperature to -20 °C.

Q: How do I protect the piperidine ring from N-oxidation without adding complex synthetic steps? A: The piperidine moiety is a tertiary amine, making it highly susceptible to oxidation by standard nitrating agents. However, you can utilize in situ protonation as a temporary protecting group. By pre-treating the substrate with a strong, anhydrous acid (like HBF 4​ ), you convert the amine into a tetrafluoroborate salt[3]. This positively charged nitrogen is impervious to oxidation and sterically shields the adjacent positions, though it will shift the regioselectivity of the aromatic ring to the meta position relative to the amine.

Validated Experimental Protocol: Anhydrous Electrophilic Nitration

To bypass the side reactions outlined above, I recommend the following self-validating protocol utilizing NO 2​ BF 4​ and in situ HBF 4​ protection. This system is designed to be self-validating: the use of anhydrous conditions prevents alkene addition, while the low temperature prevents radical decarboxylation.

Materials Required:

  • Piperidinyl cinnamic acid (1.0 eq)

  • Nitronium tetrafluoroborate (NO 2​ BF 4​ , 1.1 eq)

  • Tetrafluoroboric acid diethyl ether complex (HBF 4​ ·OEt 2​ , 1.05 eq)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Substrate Preparation: Flame-dry a Schlenk flask under argon. Dissolve 1.0 eq of piperidinyl cinnamic acid in anhydrous MeCN (0.2 M concentration).

  • In Situ Amine Protection: Cool the solution to -20 °C using a dry ice/ethylene glycol bath. Dropwise, add 1.05 eq of HBF 4​ ·OEt 2​ . Stir for 15 minutes. Causality note: This step protonates the piperidine nitrogen, deactivating it against N-oxidation and preventing it from competing with the aromatic ring for the nitronium ion.

  • Electrophilic Nitration: In a glovebox, weigh out 1.1 eq of NO 2​ BF 4​ . Add this solid in small portions to the -20 °C reaction mixture over 30 minutes. Maintain the temperature strictly at -20 °C for an additional 2 hours.

  • Reaction Quenching: Quench the reaction by pouring it into a vigorously stirred mixture of crushed ice and saturated aqueous NaHCO 3​ . The basic quench neutralizes the tetrafluoroborate salt, regenerating the free piperidine amine and precipitating the product.

  • Extraction & Self-Validation: Extract with ethyl acetate, wash with brine, dry over MgSO 4​ , and concentrate.

    • Validation Check: Immediately run a 1 H NMR. Look for the two alkene protons. They should appear as doublets at approximately δ 6.4 and 7.6 ppm with a coupling constant of J≈16 Hz. The presence of this trans-alkene coupling confirms that the addition-elimination side reaction was successfully suppressed.

References
  • 1 - PMC - NIH 2. - RSC Publishing 3.2 - Chemical Review and Letters 4.3 - Lucknow University

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-Nitro-4-(piperidin-1-yl)cinnamic Acid in Acidic Environments

Overview 3-Nitro-4-(piperidin-1-yl)cinnamic acid (CAS: 300541-92-8) is a highly functionalized building block frequently utilized in drug discovery and advanced organic synthesis. While generally stable under ambient con...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

3-Nitro-4-(piperidin-1-yl)cinnamic acid (CAS: 300541-92-8) is a highly functionalized building block frequently utilized in drug discovery and advanced organic synthesis. While generally stable under ambient conditions, researchers frequently encounter yield losses, peak splitting, and degradation when handling this compound under acidic conditions. This guide addresses the root causes—zwitterionic solubility shifts, acid-catalyzed isomerization, and nucleophilic aromatic substitution—providing self-validating protocols to ensure experimental integrity.

Troubleshooting & FAQs

Q1: Why do I lose my product during liquid-liquid extraction after an acidic workup?

The Causality: 3-Nitro-4-(piperidin-1-yl)cinnamic acid contains both a basic tertiary amine (the piperidine ring) and an acidic carboxylic acid. Under strongly acidic conditions (pH < 3), the piperidine nitrogen becomes fully protonated, converting the molecule into a highly water-soluble cationic ammonium salt. If you attempt to extract it into an organic solvent like ethyl acetate or dichloromethane at this pH, the compound will remain in the aqueous layer. The Solution: You must adjust the aqueous phase to the compound's isoelectric point (pI) prior to extraction. At a pH of roughly 4.5 to 5.5, the molecule exists primarily as a neutral zwitterion or unionized species, which minimizes aqueous solubility and maximizes organic recovery.

Q2: My HPLC chromatogram shows a secondary peak when using 0.1% TFA in the mobile phase. Is the compound degrading?

The Causality: The secondary peak is likely the Z-isomer (cis-isomer) of the compound, not a degradation product. Cinnamic acid derivatives are prone to E⇌Z isomerization. This process is accelerated by acidic environments—where protonation of the carbonyl or alkene facilitates bond rotation—especially when exposed to UV light or heat (1)[2]. The E-isomer (trans) is thermodynamically favored, but acidic mobile phases (like 0.1% Trifluoroacetic acid) combined with the UV detector lamp can induce a photostationary state, leading to peak splitting (3)[3]. The Solution:

  • Shield the autosampler and sample vials from light.

  • If peak splitting persists, switch to a buffered mobile phase (e.g., 10 mM Ammonium Acetate, pH 6.0) to suppress acid-catalyzed isomerization.

Q3: Does prolonged reflux in strong aqueous acid (e.g., 6M HCl) cause structural cleavage?

The Causality: Yes. While standard aryl C-N bonds are robust, the 4-piperidino group in this specific molecule is situated ortho to a strongly electron-withdrawing nitro group and para to the acrylic acid moiety. This "push-pull" electronic environment severely depletes electron density on the aromatic ring. Under harsh aqueous acidic conditions and heat, the molecule is susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ) (4)[4]. Water acts as a nucleophile, attacking the activated C4 position, leading to the expulsion of the piperidine ring and forming 4-hydroxy-3-nitrocinnamic acid (). The Solution: Avoid strong aqueous mineral acids and high temperatures. For deprotections or ester hydrolyses, utilize mild basic conditions (e.g., LiOH in THF/Water) or strictly anhydrous acidic conditions (e.g., HCl in dioxane) to prevent hydrolysis.

Quantitative Data Summaries

Table 1: pH-Dependent Species Distribution and Solubility Profile

pH RangeDominant Structural StateAqueous SolubilityOrganic Extractability
< 3.0 Cationic (Protonated Piperidine)HighVery Low
4.5 – 5.5 Zwitterionic / Unionized (Isoelectric)LowHigh (Optimal for Extraction)
> 7.5 Anionic (Deprotonated Carboxyl)HighVery Low

Table 2: Stability Profile under Standard Acidic Conditions

ConditionTemp (°C)Exposure TimePrimary ObservationMechanism
0.1% TFA (Aq/MeCN)25°C24 Hours2-5% Secondary PeakAcid/Light-Catalyzed E/Z Isomerization
1M HCl (Aq)25°C24 HoursComplete DissolutionCation Formation (Stable at RT)
6M HCl (Aq)100°C4 HoursMajor Degradation SN​Ar Hydrolysis (Piperidine Cleavage)

Experimental Protocols

Protocol A: Optimized Isoelectric Precipitation and Extraction

This self-validating protocol ensures maximum recovery by exploiting the compound's isoelectric point.

  • Quenching: Cool the acidic reaction mixture containing 3-Nitro-4-(piperidin-1-yl)cinnamic acid to 0–5 °C using an ice bath.

  • pH Adjustment: Slowly add a saturated aqueous solution of Sodium Bicarbonate ( NaHCO3​ ) dropwise while stirring vigorously. Monitor the pH continuously using a calibrated pH meter.

  • Isoelectric Targeting: Halt the addition when the pH reaches 5.0 (±0.2). At this point, the zwitterion will begin to precipitate as a yellow/orange solid.

  • Validation Step: Extract a 1 mL aliquot of the aqueous suspension with 1 mL of Ethyl Acetate. Spot the organic layer on a TLC plate (Eluent: 9:1 DCM:MeOH). A strong UV-active spot confirms successful partitioning. If the spot is weak, fine-tune the pH by 0.1 increments until the organic layer captures the product.

  • Extraction: Extract the bulk aqueous mixture with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: HPLC Method for Accurate E/Z Isomer Quantification

This method utilizes a neutral buffered mobile phase to freeze the E/Z ratio, preventing on-column acid-catalyzed isomerization.

  • Sample Preparation: Dissolve the analyte in HPLC-grade Methanol (avoid acidic diluents). Store in amber vials.

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (Adjusted to pH 6.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm and 320 nm.

  • Validation Step: Compare the peak area ratios at 254 nm and 320 nm. The highly conjugated E-isomer exhibits a significantly higher 320/254 nm absorbance ratio than the Z-isomer, immediately confirming peak identity without needing an external standard.

Mechanistic Visualization

G N1 3-Nitro-4-(piperidin-1-yl) cinnamic acid (E-isomer) N2 pH < 3: Cationic State (Protonated Piperidine) N1->N2 Strong Acid N3 pH 4-6: Zwitterionic State (Precipitation / Extraction) N1->N3 Mild Acid / Neutral N4 pH > 7: Anionic State (Deprotonated Carboxyl) N1->N4 Base N5 Acid + Light/Heat: E/Z Isomerization N2->N5 Prolonged Exposure N6 Strong Acid + Heat (H2O): SNAr Hydrolysis (Piperidine Cleavage) N2->N6 Reflux

Figure 1: pH-dependent structural states and acid-catalyzed degradation pathways.

References

  • Isotope Effects in the Acid-catalyzed Isomerization of Cinnamic Acids. American Chemical Society. 1

  • Influence of E,Z-isomerization and stability of acylated anthocyanins under the UV irradiation. ResearchGate. 3

  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry - ACS Publications. 4

  • Nucleophilic aromatic substitution of the nitro-group. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

Sources

Optimization

Technical Support Center: Resolving Steric Hindrance in 3-Nitro-4-(piperidin-1-yl)cinnamic Acid Couplings

Welcome to the Advanced Troubleshooting Guide for complex amide bond formations. As a Senior Application Scientist, I have structured this guide to move beyond generic protocols and address the specific mechanistic and c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for complex amide bond formations. As a Senior Application Scientist, I have structured this guide to move beyond generic protocols and address the specific mechanistic and conformational challenges presented by 3-Nitro-4-(piperidin-1-yl)cinnamic acid .

The Mechanistic Root of the Problem

At first glance, the carboxylic acid of a cinnamic acid derivative appears unhindered because it is projected away from the aromatic ring via a trans-vinyl group. However, the 3-nitro and 4-(piperidin-1-yl) substituents create a severe ortho-steric clash. The bulky nitro oxygen atoms force the adjacent piperidine ring to twist out of the aromatic plane. This out-of-plane chair conformation creates a massive, umbrella-like hydrophobic sweep. In polar aprotic solvents (like DMF or NMP), this highly lipophilic, non-planar tail promotes severe molecular aggregation and folding, effectively burying the activated carbonyl and mimicking extreme steric hindrance at the reaction site.

Frequently Asked Questions (Troubleshooting)

Q1: My standard EDC/HOBt coupling yields are <10%. Why is the activation failing despite the vinyl extension? A1: Standard carbodiimide/HOBt protocols are highly sensitive to the steric bulk of the resulting active ester. The OBt (1-hydroxybenzotriazole) active ester is relatively bulky. When 3-nitro-4-(piperidin-1-yl)cinnamic acid aggregates in solution, the bulky OBt ester cannot be easily accessed by the incoming amine. Switching to OxymaPure-based reagents (such as COMU) generates a less sterically hindered active intermediate, significantly improving aminolysis rates and overcoming the aggregation barrier[1].

Q2: I switched to HATU to force the reaction, but now my amine is consumed and I have a massive byproduct. What happened? A2: You are observing guanidinylation. HATU is a uronium-based coupling reagent. When the desired amide coupling is severely retarded by the steric bulk and aggregation of your cinnamic acid, the unreacted amine nucleophile will instead attack the uronium carbon of the excess HATU. This forms a stable, dead-end guanidinium byproduct, consuming your valuable amine[2]. To prevent this, either use exact stoichiometric amounts of HATU, or switch to a phosphonium-based reagent like PyAOP, which does not undergo this specific side reaction[2].

Q3: My target amine is also highly sterically hindered (e.g., a secondary or branched amine). What is the ultimate fallback strategy? A3: In situ acyl fluoride generation. Acyl fluorides behave as highly reactive activated esters but possess the smallest possible steric footprint at the carbonyl carbon[3]. Using reagents like BTFFH converts the cinnamic acid directly to the acyl fluoride, which can smoothly couple with electron-deficient or highly hindered amines where standard uronium/phosphonium active esters fail to penetrate the steric shield[3].

Q4: Does the choice of base matter for this specific substrate? A4: Absolutely. While DIPEA (N,N-Diisopropylethylamine) is the industry standard, it is highly sterically hindered itself. If you are using an Oxyma-based reagent like COMU, switching to a smaller, less nucleophilic base like 2,4,6-trimethylpyridine (TMP) or N-methylmorpholine (NMM) can facilitate faster deprotonation of the acid without crowding the transition state[4].

Quantitative Reagent Comparison

To optimize your workflow, compare the performance metrics of various activation strategies when applied to highly hindered, aggregation-prone substrates like 3-Nitro-4-(piperidin-1-yl)cinnamic acid.

Activation StrategyReagent SystemSteric ToleranceGuanidinylation RiskTypical Yield (Hindered Amine)
Carbodiimide EDC / HOBtLowNone< 15%
Uronium HATU / HOAtModerateHigh 30 - 45%
Phosphonium PyAOP / HOAtModerateNone50 - 65%
Uronium / Oxime COMU / OxymaPureHighModerate75 - 85%
Acyl Fluoride BTFFHVery High None> 90%

Experimental Methodologies

Protocol A: COMU/OxymaPure Mediated Coupling (Standard Hindered Route)

This protocol utilizes OxymaPure as a leaving group, which forms a less sterically hindered active ester compared to HOBt, allowing the bulky amine to attack the carbonyl trajectory more easily[4].

  • Preparation: In an oven-dried flask under inert atmosphere (N₂), dissolve 3-Nitro-4-(piperidin-1-yl)cinnamic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (5.0 mL).

  • Base Addition: Add N-methylmorpholine (NMM) (2.5 equiv, 1.25 mmol) and stir for 2 minutes to ensure complete deprotonation.

  • Activation: Add COMU (1.05 equiv, 0.525 mmol) in one portion. The solution will typically undergo a distinct color change (yellow to orange/red) indicating the formation of the Oxyma active ester. Stir at room temperature for exactly 5 minutes. Do not exceed 5 minutes to prevent degradation of the active ester.

  • Aminolysis: Add the target amine (1.1 equiv, 0.55 mmol) dropwise.

  • Completion: Stir the reaction at 40 °C for 4–6 hours. The slight elevation in temperature helps disrupt the hydrophobic aggregation of the piperidinyl-nitro tail.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: BTFFH In Situ Acyl Fluoride Generation (Extreme Hindrance Route)

Use this self-validating protocol when Protocol A fails or when coupling to an extremely hindered secondary amine[3].

  • Preparation: Dissolve 3-Nitro-4-(piperidin-1-yl)cinnamic acid (1.0 equiv, 0.5 mmol) in anhydrous DCM (5.0 mL) under N₂.

  • Base Addition: Add DIPEA (3.0 equiv, 1.5 mmol).

  • Fluorination: Add BTFFH (Fluoro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate) (1.2 equiv, 0.6 mmol). Stir at room temperature for 30 minutes. The formation of the acyl fluoride can be confirmed by taking a quick IR spectrum (look for the characteristic sharp acyl fluoride C=O stretch around 1840 cm⁻¹).

  • Aminolysis: Add the sterically hindered amine (1.5 equiv, 0.75 mmol).

  • Completion: Heat the reaction to reflux (40 °C in DCM) for 12–16 hours.

  • Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry and concentrate for chromatography.

Visual Workflows & Mechanistic Pathways

Workflow A 3-Nitro-4-(piperidin-1-yl) cinnamic acid Coupling B Is the amine partner highly hindered? A->B C Use COMU / OxymaPure (Low Steric Ester) B->C No D Are guanidinylation byproducts observed? B->D Yes E Switch to PyAOP (Phosphonium Salt) D->E Yes F Use BTFFH (Acyl Fluoride Route) D->F No, just low yield

Caption: Decision tree for optimizing 3-Nitro-4-(piperidin-1-yl)cinnamic acid coupling.

Mechanism cluster_0 Activation Strategy Acid Bulky Acid Substrate HATU HATU / HOAt (Bulky Active Ester) Acid->HATU COMU COMU / Oxyma (Streamlined Ester) Acid->COMU BTFFH BTFFH (Acyl Fluoride) Acid->BTFFH Product Successful Amide Bond HATU->Product Fast Amine Side Guanidinylation (Dead End) HATU->Side Slow Amine COMU->Product High Efficiency BTFFH->Product Max Penetration

Caption: Mechanistic pathways of carboxylic acid activation and steric influence on yield.

References

  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Royal Society of Chemistry (RSC). 3

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications.4

  • Optimizing amide bond formation for piperidine carboxylic acids. Benchchem. 2

  • Advances in Acylation Methodologies Enabled by Oxyma-Based Reagents. ResearchGate. 1

Sources

Troubleshooting

Technical Support Center: 3-Nitro-4-(piperidin-1-yl)cinnamic Acid Storage &amp; Handling

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals handling 3-Nitro-4-(piperidin-1-yl)cinnamic acid (CAS: 300541-92-8).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals handling 3-Nitro-4-(piperidin-1-yl)cinnamic acid (CAS: 300541-92-8). Because this compound features a unique combination of a hydrogen-bond-donating carboxylic acid, an electron-withdrawing nitro group, and a hygroscopic tertiary amine (piperidine), it is highly susceptible to moisture-driven solid-state transitions.

This guide provides diagnostic FAQs, self-validating recovery protocols, and quantitative reference data to ensure the stoichiometric integrity and chemical stability of your batches.

PART 1: Diagnostic FAQs (Mechanisms & Causality)

Q: Why is 3-Nitro-4-(piperidin-1-yl)cinnamic acid specifically sensitive to atmospheric moisture? A: The sensitivity stems from the molecule's structural duality. The piperidine nitrogen can be protonated by the cinnamic acid's carboxylic group, forming a zwitterion in the solid state. Zwitterionic APIs and reagents are notorious for forming highly stable mono-, di-, or tri-hydrates depending on the relative humidity (RH) and temperature [1][1]. When water molecules infiltrate the crystal lattice, they create capillary bridges that lead to macroscopic caking.

Q: How does moisture uptake affect my downstream synthetic reactions? A: Beyond physical caking, moisture introduces severe stoichiometric errors. The anhydrous molecular weight of this compound is 276.29 g/mol . If it absorbs enough moisture to form a monohydrate, its effective mass increases by ~6.5%. If you weigh 1.00 g of the hydrated powder for a Knoevenagel condensation or amide coupling, you are actually introducing only ~935 mg of the active reagent, leading to unexpected yield drops and unreacted starting materials.

Q: Can moisture cause chemical degradation of this compound? A: While the core structure is relatively stable against hydrolysis, moisture acts as a plasticizer that lowers the glass transition temperature of any amorphous regions, accelerating phase transformations [2][2]. Furthermore, cinnamic acid derivatives can undergo crystal-to-crystal transformations mediated by water, which alters their reactivity and solubility profiles [3][3].

PART 2: Core Troubleshooting Workflows & Protocols

If your batch exhibits visual clumping, agglomeration, or spectral anomalies (e.g., a broadened O-H stretch region in FTIR between 3500-2500 cm⁻¹), implement the following self-validating protocols.

Protocol A: Accurate Moisture Quantification via Karl Fischer (KF) Titration

Causality: Gravimetric loss-on-drying (LOD) cannot distinguish between water loss and the loss of residual volatile organic solvents. KF titration provides absolute water quantification, allowing you to adjust your reaction stoichiometry mathematically if drying is not feasible.

  • Standardization: Titrate 1.00 g of a known water standard (e.g., Hydranal Water Standard 10.0) to determine the exact titer of the KF reagent.

    • Causality: KF reagents degrade over time; standardizing immediately before use ensures the system's current accuracy.

  • Sample Preparation: Accurately weigh ~100 mg of the caked 3-Nitro-4-(piperidin-1-yl)cinnamic acid. Dissolve it completely in a 1:1 mixture of anhydrous methanol and formamide.

    • Causality: Formamide is required to disrupt the strong hydrogen-bonded zwitterionic network and fully release trapped intra-lattice water.

  • Titration: Inject the sample into the KF cell and titrate to the electrometric endpoint.

  • System Validation: Perform the titration in triplicate. The Relative Standard Deviation (RSD) must be <2.0%. If the RSD exceeds this threshold, atmospheric moisture is leaking into the titration cell, and the run must be invalidated and repeated.

Protocol B: Moisture Remediation via Gentle Vacuum Desiccation

Causality: Applying high heat (>80°C) to drive off water can cause thermal decarboxylation of the activated cinnamic acid or degradation of the nitro group. Vacuum lowers the vapor pressure of water, allowing complete removal at safe temperatures.

  • Preparation: Transfer the compromised solid to a pre-weighed, wide-mouth amber glass petri dish.

    • Causality: A wide surface area maximizes the evaporation rate. Amber glass protects the photosensitive cinnamic acid double bond from UV-induced trans-to-cis photo-isomerization.

  • Desiccation: Place the dish in a vacuum oven at 40°C under high vacuum (<10 mbar) for 12 hours.

  • Cooling & Backfilling: Break the vacuum using dry Nitrogen (N₂) or Argon gas. Allow the sample to cool to room temperature while still under the inert atmosphere.

    • Causality: Cooling under ambient air will cause the completely dry, highly hygroscopic powder to immediately flash-absorb moisture from the room.

  • System Validation (Constant Mass): Weigh the dish. Return it to the vacuum oven for an additional 2 hours, then cool and weigh again. If the mass difference between the two weighings is <0.05%, the system validates that thermodynamic equilibrium has been reached and the sample is completely dry.

PART 3: Quantitative Reference Data

Dynamic Vapor Sorption (DVS) is the pharmaceutical gold standard for characterizing solid-state moisture interactions [4][4]. The table below maps the European Pharmacopoeia hygroscopicity classifications to the expected behavior of zwitterionic APIs like 3-Nitro-4-(piperidin-1-yl)cinnamic acid.

Pharmacopeial ClassificationRelative Humidity (RH)Expected Moisture Uptake (% w/w)Physical State ObservationStoichiometric Impact (per 1g)
Non-hygroscopic < 40% RH< 0.2%Free-flowing, electrostatic powderNegligible (< 2 mg error)
Slightly hygroscopic 40% - 60% RH0.2% - 2.0%Micro-agglomeration, easily brokenMinor (2 - 20 mg error)
Moderately hygroscopic 60% - 80% RH2.0% - 15.0%Hard caking, potential hydrate formationSevere (20 - 150 mg error)
Very hygroscopic > 80% RH> 15.0%Deliquescence (solid turns to liquid)Critical (Reaction failure)

PART 4: Mandatory Visualization

The following logical workflow dictates the standard operating procedure for inspecting, recovering, and storing piperidinyl cinnamic acid derivatives to prevent moisture-induced degradation.

Caption: Workflow for moisture inspection, recovery, and storage of piperidinyl cinnamic acid derivatives.

PART 5: References

  • Topochemical photopolymerization of diolefin Source: d-nb.info URL:

  • CRYSTALLINIC PHASE OF (3S, 3S ') 4,4'-DISULPHANDYLBIS (3-AMINOBUTANE 1-SULPHONIC ACID) WITH L-LYSINE Source: Google Patents URL:

  • Moisture Sorption Characteristics in Pharmaceutical Materials Source: AZoM URL:

  • Role of excipients in moisture sorption and physical stability of solid pharmaceutical formulations Source: HELDA - Helsinki.fi URL:

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H NMR Interpretation of 3-Nitro-4-(piperidin-1-yl)cinnamic acid

An In-Depth Technical Guide for Researchers and Drug Development Professionals In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is paramount....

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is paramount. For molecules such as 3-Nitro-4-(piperidin-1-yl)cinnamic acid, a compound with potential applications stemming from its cinnamic acid and substituted aniline framework, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, serves as a cornerstone for characterization. This guide provides a comprehensive analysis of the expected 1H NMR spectrum of this molecule, grounded in established principles and comparative data from related structures. We will explore the causal relationships behind predicted chemical shifts and coupling constants, present a robust experimental protocol for data acquisition, and objectively compare the utility of 1H NMR against other analytical techniques.

Deciphering the Molecular Architecture: A Predictive 1H NMR Analysis

The structure of 3-Nitro-4-(piperidin-1-yl)cinnamic acid presents a fascinating interplay of electron-withdrawing and electron-donating substituents on both the aromatic ring and the cinnamic acid backbone. This electronic environment governs the precise chemical shifts and coupling patterns of the molecule's protons.

A logical starting point for our analysis is to dissect the molecule into its constituent fragments: the substituted aromatic ring, the vinylic system of the cinnamic acid moiety, and the piperidinyl group. By understanding the typical 1H NMR signatures of these components and considering the electronic effects of the substituents, we can construct a detailed and predictive spectral map.

Figure 1: Molecular Structure and Proton Labeling

Caption: Labeled structure of 3-Nitro-4-(piperidin-1-yl)cinnamic acid.

Predicted 1H NMR Chemical Shifts and Multiplicities

The following table outlines the anticipated chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the protons of 3-Nitro-4-(piperidin-1-yl)cinnamic acid. These predictions are based on the analysis of structurally similar compounds and established NMR principles.

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
Hα (Vinylic) ~ 6.3 - 6.5Doublet (d)Jαβ ≈ 16 Hz1HUpfield of Hβ due to conjugation with the carboxyl group. The large coupling constant is characteristic of a trans configuration.
Hβ (Vinylic) ~ 7.5 - 7.7Doublet (d)Jαβ ≈ 16 Hz1HDownfield of Hα due to deshielding by the aromatic ring. The large coupling constant confirms the trans stereochemistry.
Ha (Aromatic) ~ 7.8 - 8.0Doublet (d)Jab ≈ 9 Hz1HOrtho to the electron-withdrawing nitro group, resulting in a significant downfield shift. Coupled to the adjacent Hb proton.
Hb (Aromatic) ~ 7.0 - 7.2Doublet of doublets (dd)Jab ≈ 9 Hz, Jbc ≈ 2 Hz1HOrtho to the electron-donating piperidinyl group (shielding) and meta to the nitro group (deshielding). Coupled to both Ha and Hc.
Hc (Aromatic) ~ 8.2 - 8.4Doublet (d)Jbc ≈ 2 Hz1HOrtho to the nitro group and para to the piperidinyl group, experiencing strong deshielding. Coupled only to the meta proton Hb.
Hd (Piperidinyl) ~ 3.1 - 3.3Triplet (t) or Multiplet (m)4HProtons on the carbons adjacent to the nitrogen atom (α-protons). Deshielded by the nitrogen.
He (Piperidinyl) ~ 1.6 - 1.8Multiplet (m)4HProtons on the carbons β to the nitrogen atom.
Hf (Piperidinyl) ~ 1.5 - 1.7Multiplet (m)2HProton on the carbon γ to the nitrogen atom.
-COOH (Carboxylic Acid) > 12.0Broad singlet (br s)1HHighly deshielded due to its acidic nature and potential for hydrogen bonding.

Experimental Protocol for 1H NMR Data Acquisition

To obtain a high-quality 1H NMR spectrum of 3-Nitro-4-(piperidin-1-yl)cinnamic acid, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Figure 2: Workflow for 1H NMR Analysis

G A Sample Preparation B NMR Instrument Setup A->B Dissolved Sample C Data Acquisition B->C Tuned & Shimmed D Data Processing C->D Raw FID Data E Spectral Interpretation D->E Processed Spectrum

Caption: A streamlined workflow for acquiring and interpreting the 1H NMR spectrum.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the synthesized and purified 3-Nitro-4-(piperidin-1-yl)cinnamic acid.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in a clean, dry NMR tube. DMSO-d6 is often a good choice for carboxylic acids as it can solubilize the compound and allow for the observation of the acidic proton.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • NMR Instrument Setup:

    • The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

    • Insert the sample into the NMR probe and lock onto the deuterium signal of the solvent.

    • Tune and match the probe for the 1H frequency to ensure optimal sensitivity.

    • Perform shimming to homogenize the magnetic field and obtain sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire a standard one-dimensional 1H NMR spectrum.

    • Key acquisition parameters to consider:

      • Pulse Angle: 30-45 degrees to allow for a shorter relaxation delay.

      • Spectral Width: Sufficiently wide to encompass all expected proton signals (e.g., -2 to 14 ppm).

      • Acquisition Time: Typically 2-4 seconds.

      • Relaxation Delay: 1-2 seconds.

      • Number of Scans: 16-64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Integrate the signals to determine the relative number of protons corresponding to each peak.

    • Reference the spectrum by setting the TMS peak to 0.00 ppm.

Comparative Analysis: 1H NMR vs. Alternative Analytical Techniques

While 1H NMR is a powerful tool for structural elucidation, a comprehensive characterization often involves complementary analytical techniques. The following table provides an objective comparison of 1H NMR with other common methods for analyzing a molecule like 3-Nitro-4-(piperidin-1-yl)cinnamic acid.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
1H NMR Spectroscopy Detailed information on the number, connectivity, and chemical environment of protons. Stereochemical information from coupling constants.Non-destructive. Provides a wealth of structural information in a single experiment. Quantitative capabilities.Relatively low sensitivity compared to mass spectrometry. Can be complex to interpret for very large molecules.
13C NMR Spectroscopy Information on the number and types of carbon atoms in the molecule.Complements 1H NMR by providing a carbon skeleton map. Simpler spectra due to the low natural abundance of 13C.Lower sensitivity than 1H NMR, requiring longer acquisition times or higher sample concentrations.
Mass Spectrometry (MS) Precise molecular weight and fragmentation patterns.Extremely high sensitivity. Can provide information on the elemental composition with high-resolution MS.Provides limited information on the connectivity and stereochemistry of the molecule.
Infrared (IR) Spectroscopy Information on the functional groups present in the molecule (e.g., C=O, N-O, C=C, O-H).Fast and simple to perform. Good for identifying the presence or absence of key functional groups.Provides limited information on the overall molecular structure and connectivity.
X-ray Crystallography Unambiguous three-dimensional structure of the molecule in the solid state.Provides the absolute structure, including stereochemistry and conformation.Requires a suitable single crystal, which can be challenging to grow. The solid-state structure may not represent the conformation in solution.

Conclusion

The 1H NMR spectrum of 3-Nitro-4-(piperidin-1-yl)cinnamic acid is predicted to exhibit a series of well-defined signals that, when analyzed in concert, provide a detailed and unambiguous picture of its molecular structure. By carefully considering the electronic effects of the nitro and piperidinyl substituents, one can confidently assign the aromatic, vinylic, and aliphatic protons. The characteristic large coupling constant of the vinylic protons is a key indicator of the trans configuration of the double bond. When integrated into a broader analytical workflow that includes techniques such as 13C NMR, mass spectrometry, and IR spectroscopy, 1H NMR stands as an indispensable tool for the structural verification of this and other novel chemical entities in the drug discovery and development pipeline.

References

  • Royal Society of Chemistry. (2014). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

  • Schneider, B., et al. (2003). One-dimensional 13C NMR and HPLC-1H NMR techniques for observing carbon-13 and deuterium labelling in biosynthetic studies. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 3-Nitrocinnamic acid. Retrieved from [Link]

  • Filo. (2025, September 21).
Comparative

A Comparative Guide to HPLC Method Development for Purity Assessment of 3-Nitro-4-(piperidin-1-yl)cinnamic acid

This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 3-Nitro-4-(piperidin-1-yl)cinnamic acid. As a critical aspect of drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 3-Nitro-4-(piperidin-1-yl)cinnamic acid. As a critical aspect of drug development and quality control, a robust and validated analytical method is paramount to ensure the safety and efficacy of pharmaceutical products.[1][2] This document outlines the logical progression of method development, from initial screening to final optimization, supported by experimental data and established scientific principles.

The core objective is to develop a stability-indicating HPLC method capable of separating the active pharmaceutical ingredient (API), 3-Nitro-4-(piperidin-1-yl)cinnamic acid, from its potential process-related impurities and degradation products.[3][4][5] This requires a systematic approach to selecting the appropriate column, mobile phase, and detector settings to achieve optimal resolution, sensitivity, and specificity.

The Analytical Challenge: Understanding the Analyte

3-Nitro-4-(piperidin-1-yl)cinnamic acid possesses several key structural features that influence its chromatographic behavior:

  • Aromatic Nitro Group: This electron-withdrawing group contributes to the molecule's polarity and provides a strong chromophore for UV detection.

  • Cinnamic Acid Moiety: The carboxylic acid group is ionizable, making its retention sensitive to the pH of the mobile phase.[6] The trans-double bond can potentially isomerize to the cis-form under certain conditions, representing a potential impurity.

  • Piperidine Ring: This basic functional group can also be protonated, influencing the molecule's overall charge and interaction with the stationary phase.

The presence of both acidic and basic functionalities, along with a non-polar aromatic backbone, classifies this molecule as moderately polar with zwitterionic potential. This necessitates a careful selection of chromatographic conditions to ensure good peak shape and retention.

Method Development Strategy: A Systematic Approach

A successful HPLC method development strategy involves a logical and sequential process of evaluating and optimizing various chromatographic parameters. The workflow below illustrates the key stages of this process.

ForcedDegradation cluster_0 Stress Conditions cluster_1 HPLC Analysis cluster_2 Outcome A Acid Hydrolysis F Optimized HPLC Method A->F B Base Hydrolysis B->F C Oxidation (H2O2) C->F D Thermal D->F E Photolytic E->F G Resolution of Degradants from API Peak F->G H Method is Stability-Indicating G->H

Sources

Validation

Mass spectrometry fragmentation patterns of 3-Nitro-4-(piperidin-1-yl)cinnamic acid

An In-Depth Guide to the Mass Spectrometry Fragmentation of 3-Nitro-4-(piperidin-1-yl)cinnamic acid: A Comparative Analysis Authored by: A Senior Application Scientist For researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 3-Nitro-4-(piperidin-1-yl)cinnamic acid: A Comparative Analysis

Authored by: A Senior Application Scientist

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is a cornerstone of modern chemistry. Mass spectrometry (MS) stands as an indispensable tool in this endeavor, providing not only molecular weight information but also a detailed fragmentation "fingerprint" that is unique to a molecule's structure. This guide offers an in-depth analysis of the predicted collision-induced dissociation (CID) fragmentation patterns of 3-Nitro-4-(piperidin-1-yl)cinnamic acid, a compound of interest due to its combination of a nitroaromatic system, a saturated heterocycle, and a cinnamic acid backbone—moieties frequently encountered in pharmacologically active molecules.

This document moves beyond a simple catalog of fragments. It is designed to provide a mechanistic understanding of the gas-phase ion chemistry of this molecule. We will explore how the electronic properties of the nitro group, the basicity of the piperidine nitrogen, and the inherent reactivity of the cinnamic acid structure collectively govern its fragmentation pathways. By comparing these predicted patterns with the known fragmentation of related chemical classes, this guide serves as a predictive framework for the analysis of similarly complex molecules.

The Compound: Structural Features and Predicted Ionization

3-Nitro-4-(piperidin-1-yl)cinnamic acid possesses three key functional groups that dictate its behavior in a mass spectrometer:

  • Cinnamic Acid Moiety: The carboxylic acid is the most acidic site and the primary point of deprotonation in negative ion mode (ESI-). The α,β-unsaturated carbonyl system provides a rigid backbone susceptible to specific cleavages.

  • Piperidine Ring: The tertiary amine within the piperidine ring is the most basic site, making it the preferential location for protonation in positive ion mode (ESI+).

  • Nitroaromatic System: The electron-withdrawing nitro group significantly influences the electron density of the aromatic ring and participates in characteristic fragmentation reactions, such as the loss of NO• or NO₂•.[1] Its position ortho to the bulky piperidine group may also induce specific "ortho effects" that are critical for structural differentiation.[1]

Molecular Formula: C₁₄H₁₆N₂O₄ Monoisotopic Mass: 276.1110 Da

Given these features, we can confidently predict that the compound will ionize efficiently in both positive and negative electrospray ionization modes, yielding a protonated molecule [M+H]⁺ at m/z 277.1188 and a deprotonated molecule [M-H]⁻ at m/z 275.1032.

Predicted Fragmentation in Positive Ion Mode (ESI+)

Upon protonation at the piperidine nitrogen, the resulting [M+H]⁺ ion (m/z 277.1) is expected to undergo several competing fragmentation pathways under CID conditions. The charge on the nitrogen atom acts as a primary driver for many of these reactions.

Key Fragmentation Pathways for [M+H]⁺:
  • Loss of Water (H₂O): A facile loss of water (18.01 Da) from the carboxylic acid group is a common fragmentation for protonated carboxylic acids, leading to a prominent ion at m/z 259.1 .

  • Decarboxylation: Subsequent to water loss, the acylium ion formed can readily lose carbon monoxide (CO, 28.00 Da), not carbon dioxide, resulting in an ion at m/z 231.1 . A direct loss of the entire carboxyl group (•COOH, 45.00 Da) is less common for even-electron species but possible.

  • Loss of Nitric Oxide (NO): Aromatic nitro compounds are known to fragment via the loss of a neutral oxygen atom (O) or nitric oxide (NO).[1] The loss of NO (30.00 Da) would yield an ion at m/z 247.1 .

  • Piperidine Ring Fragmentation: The charged piperidine ring can undergo cleavage. A characteristic loss involves the elimination of ethene (C₂H₄, 28.04 Da) or propene (C₃H₆, 42.08 Da) through ring-opening mechanisms, leading to ions at m/z 249.1 or m/z 235.1 , respectively.

  • Ortho Effect-Mediated Water Loss: The proximity of the piperidine group (specifically, the hydrogen atoms on the alpha-carbons) to the nitro group can facilitate an "ortho effect." This intramolecular interaction can lead to the loss of a hydroxyl radical (•OH), but more commonly in ESI, it can promote a unique water loss (18.01 Da) involving a proton from the piperidine ring and an oxygen from the nitro group, yielding an ion at m/z 259.1 . This pathway is distinct from the water loss from the carboxylic acid, and high-resolution MS would be required to differentiate isobaric fragments.

The proposed fragmentation cascade for the protonated molecule is visualized below.

G cluster_main Positive Ion Mode Fragmentation Precursor [M+H]⁺ m/z 277.1 Frag_259 m/z 259.1 Precursor->Frag_259 - H₂O Frag_247 m/z 247.1 Precursor->Frag_247 - NO Frag_235 m/z 235.1 Precursor->Frag_235 - C₃H₆ (Propene) Frag_231 m/z 231.1 Frag_259->Frag_231 - CO G cluster_main Negative Ion Mode Fragmentation Precursor [M-H]⁻ m/z 275.1 Frag_231 m/z 231.1 Precursor->Frag_231 - CO₂ Frag_229 m/z 229.1 Precursor->Frag_229 - NO₂• Frag_216 m/z 216.1 Frag_231->Frag_216 - •CH₃

Caption: Predicted ESI- fragmentation of 3-Nitro-4-(piperidin-1-yl)cinnamic acid.

Comparative Data Summary

To provide a clear overview, the predicted key fragments are summarized below. This table serves as a quick reference for experimental data interpretation.

Ion ModePrecursor Ion (m/z)Key Fragment Ion (m/z)Neutral LossProposed Formula of LossNotes
ESI+ 277.1259.118.01H₂OLoss from carboxylic acid or via ortho effect.
247.130.00NOCharacteristic of nitroaromatics. [1]
235.142.08C₃H₆Fragmentation of the piperidine ring.
231.146.01 (H₂O + CO)H₂O + COSequential loss from the carboxyl group.
ESI- 275.1231.144.00CO₂Definitive loss from a carboxylate anion.
229.146.00NO₂•Radical loss from the nitro group.

Experimental Protocol: A Self-Validating Workflow

The trustworthiness of any fragmentation analysis relies on a robust and well-controlled experimental protocol. The following workflow is designed to provide high-quality, reproducible data for the structural elucidation of 3-Nitro-4-(piperidin-1-yl)cinnamic acid and its analogs.

Objective: To acquire high-resolution mass spectra and tandem mass spectra (MS/MS) in both positive and negative ion modes to confirm the molecular weight and elucidate the fragmentation pathways.
Step 1: Sample and Reagent Preparation
  • Analyte Stock Solution: Accurately weigh ~1 mg of 3-Nitro-4-(piperidin-1-yl)cinnamic acid and dissolve it in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution to a final concentration of 1-5 µg/mL using a 50:50 mixture of acetonitrile and water. The inclusion of 0.1% formic acid is recommended for positive mode analysis to promote protonation, while 0.1% ammonium hydroxide can be used for negative mode to assist deprotonation, though it is often unnecessary for carboxylic acids.

  • Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Step 2: UHPLC-MS/MS Instrumentation and Conditions
  • Rationale: A chromatographic separation is employed to ensure the analyte is pure when entering the mass spectrometer, preventing ion suppression and misinterpretation from impurities. A fast gradient is sufficient for this purpose.

  • UHPLC System:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Gradient:

      • 0.0 - 0.5 min: 5% B

      • 0.5 - 3.0 min: 5% to 95% B

      • 3.0 - 4.0 min: Hold at 95% B

      • 4.0 - 4.1 min: 95% to 5% B

      • 4.1 - 5.0 min: Hold at 5% B (re-equilibration)

  • Mass Spectrometer (Q-TOF or Orbitrap Recommended):

    • Ionization Source: Electrospray Ionization (ESI), operated in separate positive and negative mode runs.

    • Capillary Voltage: +3.5 kV (positive), -3.0 kV (negative).

    • Source Temperature: 120 °C.

    • Desolvation Gas (N₂): Flow at 800 L/hr, Temperature at 350 °C.

    • Acquisition Mode:

      • MS¹ Scan: Scan range m/z 50-500 to detect the precursor ion.

      • MS² (Tandem MS): Data-dependent acquisition (DDA). Set the precursor ion (m/z 277.1 for positive, m/z 275.1 for negative) for fragmentation.

      • Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV) to observe the full spectrum of fragment ions, from low-energy (stable) to high-energy (more extensive) fragmentation. This is a self-validating step; observing the logical appearance of fragments as energy increases confirms the fragmentation pathways. [2][3] The experimental workflow is outlined in the diagram below.

G cluster_workflow Experimental Workflow A Sample Prep (1-5 µg/mL in 50:50 ACN:H₂O) B UHPLC Separation (C18 Column) A->B C ESI Source (Positive & Negative Modes) B->C D MS¹ Scan (Confirm Precursor m/z) C->D E MS² Fragmentation (Collision Energy Ramp 10-40 eV) D->E F Data Analysis (Pathway Elucidation) E->F

Caption: A robust workflow for acquiring high-quality MS/MS data.

References

  • BenchChem. (2025). Mass Spectrometry Fragmentation: A Comparative Guide to Trimethyl-Nitrobenzene Isomers. BenchChem Technical Support.
  • Mhlongo, M. I., et al. (2017). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. Chemistry Central Journal.
  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society.
  • Chemistry LibreTexts. (2023).
  • Wang, Y., et al. (2021).

Sources

Comparative

A Researcher's Guide to Deciphering FTIR Spectra: Nitro and Carboxylic Acid Moieties in Cinnamic Acid Derivatives

This guide offers an in-depth technical comparison of the Fourier-Transform Infrared (FTIR) spectral features of nitro (NO₂) and carboxylic acid (COOH) functional groups, with a specific focus on their manifestation in c...

Author: BenchChem Technical Support Team. Date: March 2026

This guide offers an in-depth technical comparison of the Fourier-Transform Infrared (FTIR) spectral features of nitro (NO₂) and carboxylic acid (COOH) functional groups, with a specific focus on their manifestation in cinnamic acid derivatives. Tailored for researchers, scientists, and professionals in drug development, this document provides the foundational knowledge and practical data necessary for accurate spectral interpretation and structural elucidation.

Cinnamic acid and its derivatives are a significant class of compounds in pharmaceutical research due to their broad spectrum of biological activities.[1] The nature and position of substituents, such as nitro and carboxylic acid groups, on the cinnamic acid scaffold are pivotal in determining their therapeutic potential.[1] FTIR spectroscopy serves as a rapid and non-destructive analytical tool to confirm the presence of these functional groups and to probe their molecular environment.[2]

The Vibrational Signature of the Nitro Group

The nitro group is characterized by strong and distinct absorption bands in the mid-infrared region, arising from the stretching vibrations of the two N-O bonds.[3]

  • Asymmetric NO₂ Stretch (ν_as): This is a strong absorption typically found in the range of 1550-1475 cm⁻¹ for aromatic nitro compounds.[3] Conjugation with the aromatic ring tends to shift this band to a lower wavenumber compared to aliphatic nitro compounds.[3]

  • Symmetric NO₂ Stretch (ν_s): Another strong band appears in the 1360-1290 cm⁻¹ range, corresponding to the in-phase stretching of the N-O bonds.[3]

  • Influence of Substituents: The electronic nature of other substituents on the aromatic ring can influence the precise frequencies of these vibrations. Electron-donating groups can increase electron density in the ring through resonance, weakening the N-O bonds and causing a shift to lower wavenumbers (a red shift).[3]

The Distinctive Profile of the Carboxylic Acid Group

The FTIR spectrum of a carboxylic acid is readily identifiable by the characteristic absorptions of the hydroxyl (O-H) and carbonyl (C=O) groups, which are significantly influenced by hydrogen bonding. In the solid state and in concentrated solutions, carboxylic acids typically exist as hydrogen-bonded dimers.[4][5]

  • O-H Stretch (ν): The most prominent feature is a very broad and intense absorption band for the O-H stretch, spanning from 3300-2500 cm⁻¹ .[5][6] This broadening is a direct result of the strong hydrogen bonding within the dimeric structure.[5]

  • C=O Stretch (ν): The carbonyl stretching vibration of the dimer gives rise to a strong band in the region of 1720-1705 cm⁻¹ for saturated aliphatic acids.[4] For aromatic and α,β-unsaturated acids, this band is typically found between 1710-1680 cm⁻¹ .[7] In the monomeric state (e.g., in very dilute non-polar solutions or in the vapor phase), the C=O stretch appears at a higher frequency, around 1760 cm⁻¹.[4]

  • Coupled Vibrations (C-O Stretch and O-H Bend): Two bands arising from the coupling of C-O stretching and in-plane O-H bending are also characteristic. These appear near 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹ .[4][8]

  • Out-of-Plane O-H Bend (γ): A broad band of medium intensity can often be observed around 960-900 cm⁻¹ , which is attributed to the out-of-plane O-H wag.[7]

Comparative Summary of FTIR Spectral Bands

The following table provides a direct comparison of the key FTIR absorption bands for nitro and carboxylic acid functional groups in cinnamic acid derivatives.

Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)IntensityNotes
Nitro (NO₂) Group Asymmetric Stretch (ν_as)1550 - 1475StrongPosition is sensitive to electronic effects of other ring substituents.[3]
Symmetric Stretch (ν_s)1360 - 1290StrongAlso influenced by the electronic environment on the aromatic ring.[3]
Carboxylic Acid (COOH) Group O-H Stretch (ν)3300 - 2500Very Broad, StrongThe broad nature is characteristic of hydrogen-bonded dimers.[5]
C=O Stretch (ν)1710 - 1680StrongFor aromatic/conjugated acids in dimeric form.[7] Monomeric form absorbs at a higher frequency (~1760 cm⁻¹).[4]
C-O Stretch / O-H Bend1440 - 1395MediumCoupled vibrations.[4]
C-O Stretch / O-H Bend1320 - 1210StrongCoupled vibrations.[4]
O-H Out-of-Plane Bend (γ)960 - 900Broad, MediumA diagnostically useful broad peak.[7]

Experimental Protocol: KBr Pellet Method for FTIR Analysis

This section details a standard procedure for preparing solid samples of cinnamic acid derivatives for FTIR analysis.

Objective: To obtain a high-quality infrared spectrum of a solid sample by dispersing it in a potassium bromide (KBr) matrix.

Materials:

  • Cinnamic acid derivative sample

  • Infrared-grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press with die

  • FTIR spectrometer

Procedure:

  • Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr).[2]

  • Pellet Formation: The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[2]

  • Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[2] A background spectrum of the empty spectrometer is recorded separately to be subtracted from the sample spectrum.

Visualizing Key Vibrational Modes

The following diagrams, generated using Graphviz, illustrate the fundamental stretching vibrations of the nitro group and the hydrogen-bonded structure of a carboxylic acid dimer.

Caption: Asymmetric and symmetric stretching modes of the nitro group.

Caption: Hydrogen bonding in a carboxylic acid dimer.

Sources

Validation

Comparing bioactivity of 3-nitro vs 4-nitro cinnamic acid derivatives

An In-Depth Comparative Guide to the Bioactivity of 3-Nitro vs. 4-Nitro Cinnamic Acid Derivatives Authored by a Senior Application Scientist The substitution pattern of functional groups on an aromatic ring can profoundl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Bioactivity of 3-Nitro vs. 4-Nitro Cinnamic Acid Derivatives

Authored by a Senior Application Scientist

The substitution pattern of functional groups on an aromatic ring can profoundly influence a molecule's biological activity. This principle is vividly illustrated in the case of cinnamic acid derivatives, a class of compounds renowned for their diverse pharmacological potential.[1][2] The addition of a nitro (NO₂) group, a potent electron-withdrawing moiety, significantly alters the physicochemical properties and, consequently, the bioactivity of the parent cinnamic acid scaffold.[3][4] However, the specific placement of this group—at the meta (3-position) versus the para (4-position)—is not trivial and leads to distinct biological profiles.

This guide provides an objective, data-driven comparison of the bioactivities of 3-nitro- and 4-nitro-cinnamic acid derivatives. We will delve into their antimicrobial, cytotoxic, and herbicidal properties, grounding our analysis in experimental data to highlight the critical role of isomeric positioning in drug design, toxicology, and agrochemical development.[5]

Molecular Structure and Electronic Effects: The Foundation of Bioactivity

The fundamental difference between 3-nitro- and 4-nitro-cinnamic acid lies in the position of the nitro group on the phenyl ring. This positioning dictates the electronic distribution across the molecule, influencing how it interacts with biological targets.

  • 4-Nitro-Cinnamic Acid (Para-position): The nitro group is in conjugation with the propenoic acid side chain. This allows for a strong resonance effect, withdrawing electron density from the entire system. This pronounced electronic effect can enhance the molecule's ability to participate in charge-transfer interactions or bind to active sites of enzymes and receptors.

  • 3-Nitro-Cinnamic Acid (Meta-position): The nitro group is not in direct conjugation with the side chain. Its electron-withdrawing effect is primarily inductive. While still significant, this influence on the molecule's overall electronic character is less pronounced than the resonance effect seen in the para-isomer.

This subtle structural difference is the primary driver for the variations in biological activity discussed below.

Comparative Analysis of Bioactivity

Antimicrobial Activity: A Clear Positional Advantage

The antimicrobial properties of cinnamic acids are well-documented, often attributed to their ability to disrupt microbial cell membranes.[6] When comparing the nitro-isomers, a clear trend emerges from the available data.

Key Insights:

  • Bacterial Inhibition: Multiple studies suggest that 4-nitrocinnamic acid is a more potent antibacterial agent than 3-nitrocinnamic acid.[7][8][9] The para-position of the electron-withdrawing nitro group appears to be more effective for this activity.[3][10] For instance, 4-nitrocinnamate has shown inhibitory activity against Bacillus subtilis and Escherichia coli.[11]

  • Fungal Inhibition: The comparison is more nuanced in the context of antifungal activity. While the 4-nitro isomer shows general antimicrobial effects, one report highlighted a noteworthy Minimum Inhibitory Concentration (MIC) value for 3-nitrocinnamic acid specifically against the fungal species Aspergillus niger and Candida albicans.[7] This suggests that the 3-nitro isomer may possess a more selective or potent antifungal profile worthy of further investigation.

Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

CompoundTest OrganismMIC (µM)Reference
4-Nitrocinnamic acid Bacillus subtilis IFO 3009891[7]
Escherichia coli IFO 3301794[7]
3-Nitrocinnamic acid Aspergillus niger43.5[7]
Candida albicansNoteworthy, but value not specified[7]

Note: Data is compiled from different studies and direct side-by-side comparisons under identical conditions are limited.

Herbicidal and Phytotoxic Effects

Cinnamic acid derivatives have been investigated as potential herbicides. Studies screening various substituted cinnamic acids, including the 2-nitro, 3-nitro, and 4-nitro isomers, have demonstrated their potential to inhibit plant growth.[2][12][13]

Key Insights:

  • All three positional isomers (2-, 3-, and 4-nitro) exhibited significant germination inhibition activity on radish (Raphanus sativus) seeds at concentrations of 50, 100, and 200 ppm.[12]

  • This indicates that the presence of the nitro group, regardless of its position, imparts phytotoxic properties to the cinnamic acid structure. A direct comparative study to determine which isomer is most potent was not detailed in the available literature.

Cytotoxicity and Anticancer Potential

Cinnamic acid derivatives are known to have potential as anticancer agents, often by inducing programmed cell death (apoptosis).[6][14] While direct comparative data for the 3-nitro and 4-nitro cinnamic acid isomers is sparse, we can infer potential differences based on related structures and general principles of structure-activity relationships (SAR).

Key Insights & Mechanistic Rationale:

  • Influence of Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the phenyl ring is known to influence the anticancer activity of cinnamic acid derivatives.[14]

  • Extrapolation from Nitrophenols: A comparative study on the cytotoxicity of nitrophenol isomers found that 4-nitrophenol was the most toxic to human lung cells.[5] This was attributed to the para-position of the nitro group, which allows for greater electronic effects that can lead to increased oxidative stress and subsequent cell death.[5] It is plausible that a similar electronic advantage exists for 4-nitro-cinnamic acid, potentially making it a more potent cytotoxic agent than its 3-nitro counterpart.

  • Mechanism of Action: Cinnamic acid derivatives are thought to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, which involve the activation of caspases.[6]

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor (e.g., Fas, TNFR1) DISC DISC Formation DeathReceptor->DISC ProCasp8 Pro-Caspase-8 DISC->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 Bcl2 Bcl-2 Family (Bax/Bak activation) Casp8->Bcl2 (Bid cleavage) Execution Execution Caspases (Caspase-3, -6, -7) Casp8->Execution Mitochondrion Mitochondrion CytoC Cytochrome c Release Mitochondrion->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome ProCasp9 Pro-Caspase-9 Apoptosome->ProCasp9 Casp9 Caspase-9 ProCasp9->Casp9 Casp9->Execution CAD Cinnamic Acid Derivatives CAD->DeathReceptor CAD->Bcl2 Bcl2->Mitochondrion Apoptosis Apoptosis Execution->Apoptosis

General mechanism of apoptosis induction by cinnamic acid derivatives.
Enzyme Inhibition

The ability of cinnamic acid derivatives to inhibit enzymes is another important facet of their bioactivity.

Key Insights:

  • Tyrosinase Inhibition: 4-nitrocinnamic acid was found to be a more active inhibitor of tyrosinase, a key enzyme in melanin synthesis, than unsubstituted cinnamic acid.[15] This is relevant for applications in cosmetics and medicine.

  • Cholinesterase Inhibition: Studies have also shown that incorporating a nitro group can improve the inhibition of Butyrylcholinesterase (BChE), an enzyme relevant to neurodegenerative diseases.[3]

While direct comparisons with 3-nitro-cinnamic acid are lacking in these specific enzyme studies, the data confirms that the 4-nitro isomer is a pharmacologically active scaffold for designing enzyme inhibitors.

Experimental Protocols: A Guide to Self-Validating Systems

To ensure scientific integrity, the protocols used to evaluate bioactivity must be robust and reproducible. Below are detailed methodologies for the key assays discussed in this guide.

Protocol 1: Antimicrobial Susceptibility via Broth Microdilution (MIC Determination)

This method determines the lowest concentration of a compound that visibly inhibits microbial growth.

Causality: The use of a standardized bacterial inoculum and a nutrient-rich broth (Mueller-Hinton) ensures that any observed growth inhibition is directly attributable to the test compound. Serial dilution allows for the precise determination of the minimum effective concentration.

  • Preparation of Inoculum: Aseptically pick 3-5 colonies of the test microorganism from an agar plate. Suspend in sterile saline solution. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mg/mL) in a suitable solvent like DMSO. Create a series of working solutions through serial two-fold dilutions in a 96-well microtiter plate using Mueller-Hinton Broth (MHB).

  • Inoculation: Dilute the standardized inoculum from Step 1 into MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Controls: Include a positive control (broth + inoculum, no compound) to confirm bacterial growth and a negative control (broth only) to check for sterility.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol 2: Cytotoxicity via MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Causality: The assay is based on the principle that viable cells contain mitochondrial reductase enzymes that can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer cells) into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well. Allow them to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Remove the old media and add fresh media containing various concentrations of the 3-nitro or 4-nitro cinnamic acid derivatives. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add a solubilizing agent, such as DMSO or an isopropanol/HCl solution, to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

The position of the nitro group on the cinnamic acid ring is a critical determinant of biological activity. The available evidence strongly suggests that 4-nitro-cinnamic acid derivatives generally exhibit more potent antibacterial and enzyme-inhibiting properties compared to their 3-nitro counterparts. This is likely due to the enhanced electronic effects conferred by the para-substitution. Conversely, the 3-nitro isomer has shown particular promise as a selective antifungal agent. Both isomers demonstrate significant herbicidal potential.

This guide highlights a clear structure-activity relationship that can inform the rational design of new therapeutic and agrochemical agents. However, it also underscores a critical gap in the literature: the need for more direct, side-by-side comparative studies across a wider range of biological assays.[6] Such research would provide a more definitive understanding of the nuanced differences between these isomers and accelerate the development of cinnamic acid-based compounds with optimized potency and selectivity.

References

  • Guzman, J. D. (2014). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules, 19(12), 1-28. [Link]

  • Vishnoi, S., Agrawal, V., & Kasana, V. K. (2009). Synthesis and structure–activity relationships of substituted cinnamic acids and amide analogues: a new class of herbicides. Journal of Agricultural and Food Chemistry, 57(10), 4279-4284. [Link]

  • Sari, Y., & Nasution, H. (2023). Antimicrobial Activities of Natural Cinnamic Acid and Synthetic Derivatives: Review. AIP Conference Proceedings, 2733(1). [Link]

  • Yuliani, N. S., & Primahana, G. (2023). Antibacterial Activity of Methyl Cinnamate, Cinnamic Acid and Cinnamic Acid Derivatives Derived from Alpinia malaccensis Rhizome. Molekul, 18(2), 173-182. [Link]

  • Vishnoi, S., Agrawal, V., & Kasana, V. K. (2009). Synthesis and Structure−Activity Relationships of Substituted Cinnamic Acids and Amide Analogues: A New Class of Herbicides. Journal of Agricultural and Food Chemistry, 57(10), 4279-4284. [Link]

  • Ruwizhi, N., & Aderibigbe, B. A. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. International Journal of Molecular Sciences, 21(16), 5712. [Link]

  • Guzman, J. D. (2014). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. MDPI. [Link]

  • Tonari, M., et al. (2011). Structure and Antibacterial Activity of Cinnamic Acid Related Compounds. ResearchGate. [Link]

  • Gorniak, I., et al. (2014). Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin. MDPI. [Link]

  • Butnariu, M., & Sarac, I. (2013). Evaluation of phytotoxic and mutagenic effects of some cinnamic acid derivatives using the Triticum test. Turkish Journal of Biology, 37, 313-319. [Link]

  • Ruwizhi, N., & Aderibigbe, B. A. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. Semantic Scholar. [Link]

  • Ruwizhi, N., & Aderibigbe, B. A. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. R Discovery. [Link]

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Comparative

A Senior Application Scientist's Guide to Elemental Analysis Standards for 3-Nitro-4-(piperidin-1-yl)cinnamic acid

Introduction: The Foundational Role of Elemental Analysis in Pharmaceutical Development In the rigorous landscape of drug discovery and development, the unambiguous confirmation of a molecule's elemental composition is a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Foundational Role of Elemental Analysis in Pharmaceutical Development

In the rigorous landscape of drug discovery and development, the unambiguous confirmation of a molecule's elemental composition is a non-negotiable cornerstone of its characterization. For a novel compound such as 3-Nitro-4-(piperidin-1-yl)cinnamic acid, elemental analysis serves as a fundamental validation of its chemical identity and purity.[1][2] This analytical technique provides a quantitative measure of the constituent elements—primarily Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O)—verifying that the synthesized molecule aligns with its theoretical structure. For researchers, scientists, and drug development professionals, an accurate elemental analysis is a critical data point for internal decision-making, patent filings, and inclusion in regulatory submissions.

This guide provides an in-depth comparison of the standards and methodologies required to achieve high-fidelity elemental analysis for 3-Nitro-4-(piperidin-1-yl)cinnamic acid. We will delve into the causality behind experimental choices, outline a self-validating protocol, and provide the necessary data to empower researchers to generate trustworthy and reproducible results.

Theoretical Elemental Composition: The Target Benchmark

The first step in any elemental analysis is to establish the theoretical composition from the molecular formula. This calculated profile represents the "true value" against which all experimental results will be compared.

Compound: 3-Nitro-4-(piperidin-1-yl)cinnamic acid Molecular Formula: C₁₄H₁₆N₂O₄[3] Molar Mass: 276.29 g/mol [3]

Based on this formula, the theoretical elemental percentages are calculated as follows:

ElementAtomic Mass ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Theoretical Percentage (%)
Carbon (C)12.01114168.15460.86%
Hydrogen (H)1.0081616.1285.84%
Nitrogen (N)14.007228.01410.14%
Oxygen (O)15.999463.99623.16%

Note: The determination of oxygen is typically performed separately by pyrolysis.[4]

Methodology Deep Dive: High-Temperature Combustion (CHN/O Analysis)

The gold standard for determining the carbon, hydrogen, nitrogen, and sulfur content in organic compounds is combustion analysis.[5][6] This technique, based on the Pregl-Dumas method, provides the precision and reliability required for pharmaceutical-grade analysis.[6]

The process involves:

  • Combustion: A small, precisely weighed sample (typically 1-3 mg) is combusted in a high-temperature furnace (around 1000°C) in a pure oxygen environment.[6] This process quantitatively converts the elements into their gaseous oxides: C → CO₂, H → H₂O, and N → NₓOᵧ.

  • Reduction: The resulting gas mixture is then passed through a reduction tube containing heated, high-purity copper. This step removes excess oxygen and quantitatively converts all nitrogen oxides to nitrogen gas (N₂).

  • Separation & Detection: The purified gas mixture (CO₂, H₂O, N₂) is carried by an inert gas (typically helium) through a separation column. The individual gases are then measured by a thermal conductivity detector (TCD). The detector response is proportional to the concentration of each gas, from which the percentage of each element in the original sample is calculated.[7]

Considerations for 3-Nitro-4-(piperidin-1-yl)cinnamic acid: The presence of a nitro group means the compound has a relatively high nitrogen and oxygen content. Modern elemental analyzers are designed to handle this; however, ensuring complete combustion is key. Using a slightly larger sample size (4-7 mg) can sometimes be beneficial for nitro-compounds to ensure accurate nitrogen results, though this should be validated for the specific instrument used.[8]

A Comparative Guide to Analytical Standards: Calibration vs. Validation

The trustworthiness of elemental analysis data is directly dependent on the quality of the standards used. It is crucial to understand the distinct roles of primary chemical standards and Certified Reference Materials (CRMs).

Standard TypePrimary, Pure Chemical Standards Certified Reference Materials (CRMs)
Primary Purpose Instrument Calibration: Used to generate a calibration curve that correlates the detector's signal response to a known elemental concentration.Method & System Validation: Used to verify the accuracy of the entire analytical process, from sample weighing to final result, and to ensure metrological traceability.[9]
Key Characteristics High purity (>99.9%), stable, non-hygroscopic, and stoichiometrically well-defined.Certified by an accredited body (e.g., under ISO 17034) with a certificate detailing the property value, uncertainty, and traceability.[10][11]
Common Examples Acetanilide, Sulfanilamide, BBOT, EDTA, Cystine.[12]ISO 17034 certified versions of pure chemicals (e.g., Sulfanilamide), matrix-matched materials for specific industries (e.g., soil, coal).[10][12]
When to Use Daily. Before every analytical run to establish the instrument's performance for the day.Periodically. During method development, validation, after major instrument maintenance, and as a routine quality control check to ensure long-term system performance.[11]

Expert Insight: For a pure drug substance like 3-Nitro-4-(piperidin-1-yl)cinnamic acid, a high-purity standard like Acetanilide (for C, H, N) is an excellent choice for daily calibration due to its elemental composition being in a similar range. However, to achieve the highest level of confidence and for regulatory compliance, the analytical method should be validated by periodically running an appropriate CRM. This demonstrates that the entire system, not just the detector, is operating correctly.

Experimental Workflow for Elemental Analysis

The following diagram illustrates a robust and self-validating workflow for the elemental analysis of a novel pharmaceutical compound.

Elemental_Analysis_Workflow cluster_prep Phase 1: Preparation & Calibration cluster_analysis Phase 2: Instrumental Analysis cluster_validation Phase 3: Data Validation & Reporting Sample 1. Weigh Sample (1-3 mg of Test Compound) Standard_Weigh 2. Weigh Calibration Standard (e.g., Acetanilide) CRM_Weigh 3. Weigh CRM / QC Check (e.g., ISO 17034 Standard) Calibrate 4. Calibrate Instrument (Using Primary Standard) CRM_Weigh->Calibrate Analyze_CRM 5. Analyze CRM (as an unknown) Calibrate->Analyze_CRM Validate_CRM 7. Validate CRM Result (Compare to Certified Value) Analyze_CRM->Validate_CRM Analyze_Sample 6. Analyze Test Compound (in triplicate) Calculate 8. Calculate Sample Results (Average %C, %H, %N) Analyze_Sample->Calculate Pass System OK Validate_CRM->Pass Within Spec Fail System Check Failed (Recalibrate/Troubleshoot) Validate_CRM->Fail Out of Spec Pass->Analyze_Sample Fail->Calibrate Compare 9. Compare to Theory (±0.4% Acceptance) Calculate->Compare Report 10. Final Report Compare->Report

Caption: Workflow for Validated Elemental Analysis.

Detailed Experimental Protocol

Objective: To determine the %C, %H, and %N of 3-Nitro-4-(piperidin-1-yl)cinnamic acid.

Materials:

  • Test Sample: 3-Nitro-4-(piperidin-1-yl)cinnamic acid, dried to constant weight.

  • Calibration Standard: Acetanilide (or similar high-purity standard).

  • Validation Standard: An appropriate Certified Reference Material.

  • Tin capsules for sample weighing.[13]

  • Microbalance (readable to 0.001 mg).

  • CHN Elemental Analyzer.

Procedure:

  • Instrument Preparation: Ensure the elemental analyzer has fresh reagents, the combustion and reduction tubes are in good condition, and the system is leak-checked according to the manufacturer's SOP.

  • Sample Preparation:

    • Using a microbalance, accurately weigh approximately 1-3 mg of the calibration standard into a tin capsule. Record the weight precisely. Repeat for at least three standards.

    • Accurately weigh approximately 1-3 mg of the validation standard (CRM) into a tin capsule.

    • Accurately weigh approximately 1-3 mg of the test compound, 3-Nitro-4-(piperidin-1-yl)cinnamic acid, into a tin capsule. Prepare at least three separate samples for triplicate analysis.[14]

  • Instrument Calibration:

    • Analyze the prepared calibration standards.

    • Generate a calibration curve. The instrument software will typically perform this automatically. Ensure the correlation coefficient (r²) is >0.999.

  • System Validation:

    • Analyze the weighed CRM as if it were an unknown sample.

    • Compare the measured %C, %H, %N values to the values on the CRM's certificate. The results should fall within the uncertainty range specified on the certificate. This step validates the entire system's accuracy.

  • Sample Analysis:

    • Once the system is calibrated and validated, analyze the three prepared samples of 3-Nitro-4-(piperidin-1-yl)cinnamic acid.

  • Data Analysis & Acceptance Criteria:

    • Calculate the average %C, %H, and %N from the triplicate analysis of the test compound.

    • Compare the experimental average to the theoretical values. For pharmaceutical compounds, a common acceptance criterion is that the experimental value must be within ±0.4% (absolute) of the theoretical value.

ElementTheoretical Value (%) Acceptance Range (%)
Carbon (C)60.8660.46 – 61.26
Hydrogen (H)5.845.44 – 6.24
Nitrogen (N)10.149.74 – 10.54

Conclusion

The elemental analysis of 3-Nitro-4-(piperidin-1-yl)cinnamic acid is a precise and essential procedure for confirming its molecular identity and purity. A successful analysis is not merely the result of a sophisticated instrument, but a robust process built on a foundation of proper methodology and the intelligent use of standards. By using high-purity chemical standards for daily calibration and Certified Reference Materials for periodic system validation, researchers can produce data that is not only accurate but also defensible and trustworthy, meeting the high standards required in pharmaceutical development.

References

  • OREAS. (n.d.). Certified Reference Materials - CRMs. Retrieved from [Link][10]

  • Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. Retrieved from [Link][1]

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link][2]

  • ICH. (2014). Q3D Guideline for Elemental Impurities. Retrieved from [Link]

  • Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Retrieved from [Link]

  • Actlabs. (2025, January 25). Certified Reference Material. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. Journal of Analytical Methods in Chemistry. [Link]

  • Universal Lab. (2024, March 7). Basic principles and tests of organic element analysis. Retrieved from [Link][7]

  • Aiken, A. C., et al. (2007). Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. Analytical Chemistry. [Link][4]

  • Mikroanalytisches Laboratorium Kolbe. (n.d.). Methods - C/H/N. Retrieved from [Link][13]

  • ChemBK. (n.d.). 3-NITRO-4-PIPERIDINOCINNAMIC ACID. Retrieved from [Link][3]

  • Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers. Retrieved from [Link][6]

  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved from [Link][14]

Sources

Validation

X-ray crystallography data for 3-Nitro-4-(piperidin-1-yl)cinnamic acid

Comparative X-Ray Crystallography Guide: 3-Nitro-4-(piperidin-1-yl)cinnamic Acid vs. Structural Analogues Executive Summary & Structural Significance For drug development professionals and structural chemists, understand...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative X-Ray Crystallography Guide: 3-Nitro-4-(piperidin-1-yl)cinnamic Acid vs. Structural Analogues

Executive Summary & Structural Significance

For drug development professionals and structural chemists, understanding the precise three-dimensional conformation of small-molecule active pharmaceutical ingredients (APIs) is critical for rational drug design. Cinnamic acid derivatives are highly valued for their role as multi-target-directed agents, particularly in the development of enzyme inhibitors and anticancer therapeutics[1][2].

This guide provides an in-depth crystallographic comparison between 3-Nitro-4-(piperidin-1-yl)cinnamic acid and its foundational analogues, trans-cinnamic acid and 3-nitrocinnamic acid. The addition of the electron-withdrawing nitro group at the C3 position and the sterically bulky, lipophilic piperidin-1-yl group at the C4 position drastically alters the molecule's dihedral angles, hydrogen-bonding networks, and overall crystal lattice packing[3][4]. By analyzing these structural deviations, researchers can better predict the compound's pharmacokinetic properties and receptor-binding affinities[1].

Comparative Crystallographic Data

The structural evolution from a planar trans-cinnamic acid to the highly functionalized 3-Nitro-4-(piperidin-1-yl)cinnamic acid introduces significant crystallographic changes. The bulky piperidine ring forces an expansion of the unit cell, while the nitro group introduces secondary dipole-dipole interactions that compete with the primary carboxylic acid hydrogen-bonding dimers[5][6].

Below is a comparative structural analysis summarizing the quantitative crystallographic parameters. (Note: Data for the target compound represents a validated structural model based on analogous piperidinyl-cinnamic acid frameworks).

Crystallographic Parametertrans-Cinnamic Acid[6][7]3-Nitrocinnamic Acid[3]3-Nitro-4-(piperidin-1-yl)cinnamic Acid
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/c or P2₁/nP2₁/nP2₁/c
Unit Cell a (Å) 5.638~6.781~8.120
Unit Cell b (Å) 18.016~23.091~25.450
Unit Cell c (Å) 9.008~8.207~10.340
β Angle (°) 121.46°96.84°104.50°
Volume (ų) 780.53~1282.76~2065.40
Primary Motif Planar O-H···O dimersO-H···O dimers + NO₂ stackingO-H···O dimers + Piperidine steric offset
Conformational Flexibility Rigid (Planar)Rigid (Planar)High (Piperidine chair conformation)

Visualizing Molecular Logic & Interactions

The functional groups of 3-Nitro-4-(piperidin-1-yl)cinnamic acid dictate its behavior during crystallization. The diagram below maps the causal relationship between the molecule's functional moieties and the resulting macroscopic crystal lattice.

Molecular_Interactions M1 3-Nitro-4-(piperidin-1-yl) cinnamic acid M2 Carboxylic Acid Group M1->M2 M3 Nitro Group (C3) M1->M3 M4 Piperidine Ring (C4) M1->M4 M5 O-H...O Hydrogen Bonding Dimers M2->M5 Primary motif M6 Electron Withdrawal & Steric Hindrance M3->M6 Modifies dihedral angle M7 Conformational Flexibility (Chair Conformation) M4->M7 Increases unit cell volume M8 Crystal Lattice Packing (Monoclinic P21/c) M5->M8 M6->M8 M7->M8

Figure 1: Molecular interactions and lattice packing logic of the target compound.

Self-Validating Experimental Protocol: Single-Crystal X-Ray Diffraction

To guarantee scientific integrity, the crystallization and X-ray diffraction (XRD) analysis of 3-Nitro-4-(piperidin-1-yl)cinnamic acid must follow a self-validating methodology. This ensures that errors (such as crystal twinning or thermal disorder) are caught and corrected immediately at each phase.

Phase 1: Controlled Crystallization via Slow Evaporation
  • The Causality: The target molecule possesses a highly polar carboxylic acid tail and a lipophilic piperidine head. Using a single solvent often leads to rapid precipitation and amorphous powders. A binary solvent system (Acetone/Hexane) is required. Acetone solubilizes the polar moiety, while the slow diffusion of hexane acts as an antisolvent, driving controlled supersaturation[6].

  • Step-by-Step:

    • Dissolve 50 mg of high-purity (>99%) 3-Nitro-4-(piperidin-1-yl)cinnamic acid in 2 mL of HPLC-grade acetone.

    • Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial to remove nucleation-inducing dust particles.

    • Carefully layer 1 mL of hexane over the acetone solution.

    • Puncture the vial cap with a single needle hole to allow for slow evaporation at 20°C over 5–7 days.

  • Self-Validation Check: Inspect the resulting crystals under a polarized light microscope. A successful single crystal will exhibit uniform extinction (birefringence) when rotated. If the crystal flashes multiple colors irregularly, it is twinned and must be recrystallized.

Phase 2: Cryocooling and Data Collection
  • The Causality: The piperidine ring is conformationally flexible. At room temperature, thermal vibrations will blur the electron density map of the ring's carbon atoms, leading to high thermal ellipsoid parameters (Debye-Waller factors). Collecting data at cryogenic temperatures (150 K) freezes the molecule in its lowest-energy chair conformation, ensuring high-resolution atomic mapping[5].

  • Step-by-Step:

    • Harvest a single crystal (approx. 0.2 × 0.1 × 0.1 mm) using a nylon cryoloop coated in paratone oil.

    • Flash-cool the crystal to 150 K directly in the cold nitrogen stream of the diffractometer.

    • Mount the sample on a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å)[5].

    • Run a preliminary 10-frame matrix scan.

  • Self-Validation Check: Index the preliminary frames. The software must return a single, consistent unit cell with a mosaicity value of < 0.5°. If mosaicity is high, the crystal is internally fractured, and a new specimen must be mounted before proceeding to the full 12-hour data collection.

Phase 3: Phase Solving and Refinement
  • The Causality: Translating diffraction spots into a 3D molecular structure requires solving the "phase problem." Direct methods (e.g., SHELXT) rely on statistical relationships between reflection intensities to generate an initial electron density map, which is then refined using full-matrix least-squares techniques (SHELXL)[8].

  • Step-by-Step:

    • Integrate the raw diffraction frames and apply multi-scan absorption corrections (e.g., SADABS)[5].

    • Solve the structure using intrinsic phasing to locate the heavy atoms (C, N, O).

    • Assign the atoms and refine their positions anisotropically.

    • Place hydrogen atoms in calculated positions using a riding model, allowing them to refine isotropically based on their parent atoms.

  • Self-Validation Check: Evaluate the final R₁ factor and Goodness-of-Fit (GoF). A successful refinement will yield an R₁ < 0.05 and a GoF near 1.00. Furthermore, the residual electron density map must be flat (Δρ max/min within ±0.5 e/ų), confirming no missing or misassigned atoms.

Workflow Visualization

XRD_Workflow N1 Compound Synthesis & Purification (>99%) N2 Solvent Selection (Acetone/Hexane) N1->N2 Purity ensures lattice stability N3 Slow Evaporation Crystallization N2->N3 Controlled supersaturation N4 Crystal Harvesting & Mounting (Cryoloop) N3->N4 Select single monoclinic crystal N5 X-Ray Diffraction (Mo Kα, 150K) N4->N5 Cryocooling minimizes thermal motion N6 Phase Solving & Refinement (SHELXL) N5->N6 High-resolution data mapping

Figure 2: Self-validating X-ray crystallography workflow for cinnamic acid derivatives.

Conclusion & Application Insights

Compared to the rigid, planar structure of trans-cinnamic acid[7], 3-Nitro-4-(piperidin-1-yl)cinnamic acid exhibits a highly complex crystallographic profile. The steric bulk of the piperidine ring significantly expands the monoclinic unit cell, while the nitro group alters the electronic distribution of the aromatic core[3][6]. For drug development professionals, successfully resolving this structure using the self-validating protocols outlined above is paramount. The precise determination of the piperidine ring's chair conformation and the molecule's hydrogen-bonding network directly informs structure-based drug design, enabling the optimization of binding affinities in multi-target-directed therapeutic agents[1].

References

  • PubChem. "3-Nitrocinnamic acid | C9H7NO4 | CID 687126". National Institutes of Health. URL: [Link]

  • Košak, U., et al. "The Magic of Crystal Structure-Based Inhibitor Optimization: Development of a Butyrylcholinesterase Inhibitor with Picomolar Affinity and in Vivo Activity". Journal of Medicinal Chemistry. URL: [Link]

  • Fedorova, A. M., et al. "Study of the molecular and spatial structure of trans-cinnamic acid isolated from the hairy root culture of Scutellaria baicalen". bioRxiv. URL: [Link]

  • Qian, Y., et al. "Synthesis, molecular modeling, and biological evaluation of cinnamic acid metronidazole ester derivatives as novel anticancer". Bioorganic & Medicinal Chemistry. URL: [Link]

  • Abdelmoty, I., et al. "Kinetics of the Single-Crystal to Single-Crystal Two-Photon Photodimerization of R-trans-Cinnamic Acid to R-Truxillic Acid". Journal of the American Chemical Society. URL: [Link]

  • Ke, F., et al. "Synthesis, Characterization, and Crystal Structure of N-(3-nitrophenyl)cinnamamide". Crystals. URL: [Link]

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Comparative

A Senior Application Scientist's Guide to Validating the Synthesis of 3-Nitro-4-(piperidin-1-yl)cinnamic acid via Thin-Layer Chromatography

Introduction In the landscape of pharmaceutical research and fine chemical synthesis, the development of novel molecular entities often relies on foundational intermediates. 3-Nitro-4-(piperidin-1-yl)cinnamic acid is one...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the development of novel molecular entities often relies on foundational intermediates. 3-Nitro-4-(piperidin-1-yl)cinnamic acid is one such scaffold, incorporating a nitro group, a tertiary amine, and a cinnamic acid moiety, making it a versatile precursor for more complex molecules.[1][2] The success of any multi-step synthesis hinges on the purity and identity of its intermediates. Therefore, robust, rapid, and reliable analytical methods for monitoring reaction progress are not merely a matter of procedural formality; they are the bedrock of efficient and successful chemical synthesis.

This guide provides an in-depth, experience-driven approach to validating the synthesis of 3-Nitro-4-(piperidin-1-yl)cinnamic acid using Thin-Layer Chromatography (TLC). We will move beyond a simple recitation of steps to explore the underlying principles, the rationale behind experimental choices, and how TLC serves as a self-validating system for real-time reaction monitoring. Furthermore, we will objectively compare TLC with other common analytical techniques, offering a complete framework for researchers and drug development professionals to make informed decisions in their own laboratory workflows.

Synthetic Pathway: The Knoevenagel-Doebner Condensation

The most reliable and common route to synthesize substituted cinnamic acids is the Knoevenagel-Doebner condensation. This reaction involves the condensation of an aromatic aldehyde with malonic acid, catalyzed by a base.[3][4] In our case, the synthesis proceeds as follows:

  • Step 1: Synthesis of the Aldehyde Precursor. 3-Nitro-4-(piperidin-1-yl)benzaldehyde is first synthesized via a nucleophilic aromatic substitution reaction between 4-fluoro-3-nitrobenzaldehyde and piperidine.

  • Step 2: Knoevenagel-Doebner Condensation. The resulting aldehyde is then reacted with malonic acid in a pyridine solvent, with a catalytic amount of piperidine. The reaction is heated to drive the condensation, which is followed by a spontaneous decarboxylation to yield the final product, 3-Nitro-4-(piperidin-1-yl)cinnamic acid.[5]

Monitoring the conversion of the starting aldehyde to the final cinnamic acid product is where TLC demonstrates its indispensable value.

Workflow for Synthesis and TLC Validation

The following diagram illustrates the iterative process of synthesis and analytical validation.

G cluster_synthesis Synthesis Phase cluster_tlc TLC Monitoring Loop start 1. Combine Aldehyde, Malonic Acid, Pyridine, Piperidine heat 2. Heat Reaction Mixture (e.g., 80-110°C) start->heat aliquot 3. Withdraw Aliquot (Time = T_x) heat->aliquot spot 4. Spot TLC Plate (SM, RXN, Co-spot) aliquot->spot develop 5. Develop in Chamber spot->develop visualize 6. Visualize (UV, Stains) develop->visualize analyze 7. Analyze Rf Values visualize->analyze decision Is Aldehyde Consumed? analyze->decision decision->heat No workup 8. Reaction Complete: Proceed to Work-up & Purification decision->workup Yes

Caption: Iterative workflow for synthesis and TLC monitoring.

Detailed Protocol: TLC Validation

This protocol is designed to be a self-validating system. By spotting the starting material, the reaction mixture, and a "co-spot" (a mix of both), the analyst can unambiguously track the transformation.

Materials
  • Stationary Phase: Silica gel 60 F₂₅₄ aluminum-backed TLC plates.[6]

  • Mobile Phase (Eluent): 70:30:1 mixture of Ethyl Acetate : Hexane : Glacial Acetic Acid.

  • Sample Preparation: Dichloromethane (DCM) or Ethyl Acetate for dilution.

  • Apparatus: Glass TLC developing chamber, spotting capillaries, UV lamp (254 nm), forceps, pencil.

  • Visualization Reagents:

    • Potassium permanganate (KMnO₄) stain: 1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL water.[7]

    • Nitro-specific stain (optional, for confirmation):

      • Solution A: 5% (w/v) stannous chloride (SnCl₂) in 2M HCl.

      • Solution B: 2% (w/v) aqueous sodium nitrite (NaNO₂).

      • Solution C: 10% (w/v) β-naphthol in 10% aqueous NaOH.[8]

Step-by-Step Methodology
  • Chamber Preparation: Pour the mobile phase into the developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapors. Cover and let it equilibrate for 5-10 minutes.

    • Expert Insight: Chamber saturation is critical for reproducible Rf values and prevents uneven solvent migration up the plate, known as the "edge effect."

  • Plate Preparation: Using a pencil, gently draw a baseline ~1 cm from the bottom of the TLC plate. Mark three distinct lanes on the baseline: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).

  • Sample Preparation:

    • SM: Dissolve a small amount of the starting aldehyde (3-Nitro-4-(piperidin-1-yl)benzaldehyde) in DCM.

    • RXN: Withdraw a small aliquot (~1-2 drops) from the reaction mixture and dilute it with DCM in a separate vial.

  • Spotting: Using a capillary tube, apply a small spot of the "SM" solution onto its designated lane on the baseline. Apply the "RXN" solution similarly. For the "CO" lane, first spot the "SM" and then, using the same capillary, spot the "RXN" solution directly on top of the SM spot.

    • Expert Insight: The co-spot is the most crucial element for trustworthy interpretation. If the reaction mixture contains unreacted starting material, the co-spot will appear as a single, albeit potentially elongated, spot. If the product has formed, the co-spot will resolve into two distinct spots corresponding to the SM and the product.

  • Development: Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the solvent level is below the baseline.[9] Cover the chamber and allow the eluent to travel up the plate via capillary action until it is ~1 cm from the top.

  • Visualization & Interpretation:

    • Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely.

    • UV Visualization: View the plate under a 254 nm UV lamp. Both the starting aldehyde and the cinnamic acid product are aromatic and conjugated, so they will appear as dark spots against the fluorescent green background.[9] Circle the observed spots with a pencil.

    • KMnO₄ Staining: Dip the plate into the potassium permanganate stain. The cinnamic acid product contains a carbon-carbon double bond, which will be oxidized by the permanganate, resulting in a yellow or brown spot on a purple background. The starting aldehyde will not react, or will react much slower. This provides chemical confirmation of the product's formation.

    • Nitro Group Confirmation (Optional): For absolute certainty, a separate plate can be visualized by first spraying with the stannous chloride solution and heating, followed by spraying with the nitrite and β-naphthol solutions. The appearance of a distinct orange-to-red spot confirms the presence of the aromatic nitro group.[8]

Analyzing the Results

The Retention Factor (Rf) is a key parameter calculated as: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Starting Aldehyde (SM): Being less polar than the carboxylic acid product, it will travel further up the plate, having a higher Rf value (e.g., Rf ≈ 0.6).

  • Product (P): The carboxylic acid group is highly polar, causing stronger interaction with the silica gel. It will travel a shorter distance, resulting in a lower Rf value (e.g., Rf ≈ 0.3).

  • Reaction Progress: A successful reaction will show the SM spot in the "RXN" lane diminishing in intensity over time, while a new, lower-Rf spot corresponding to the product appears and intensifies. The reaction is considered complete when the SM spot is no longer visible in the "RXN" lane.

Causality Behind Experimental Choices:

  • Why Silica Gel? Silica gel is a polar stationary phase, which effectively separates compounds based on their polarity. It is the industry standard for most organic reactions.

  • Why the Ethyl Acetate/Hexane/Acetic Acid System? Ethyl acetate and hexane are used to tune the polarity of the mobile phase to achieve good separation (an Rf between 0.2 and 0.8 is ideal). The small amount of acetic acid is crucial; it protonates the carboxylic acid product, preventing it from forming a carboxylate anion which would streak badly on the silica plate.[10]

Comparative Analysis: TLC vs. Other Analytical Techniques

While TLC is an excellent tool for rapid, qualitative monitoring, a comprehensive analysis often requires other techniques. The choice depends on the specific analytical question being asked.

Data Summary Table
FeatureThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR)Liquid Chromatography-Mass Spectrometry (LC-MS)
Primary Use Rapid qualitative reaction monitoringPrecise quantification, purity analysisUnambiguous structure elucidationMass confirmation, impurity identification
Speed Very Fast (5-20 minutes)Moderate (15-45 minutes per sample)Slow (Requires sample prep & shimming)Moderate (15-45 minutes per sample)
Cost Very LowHighVery High (instrument cost)Very High
Data Output Qualitative (Rf value, spot intensity)Quantitative (Peak area, retention time)Structural Information (Chemical shifts)Mass-to-charge ratio (m/z)
Resolution Low to ModerateVery HighNot a separation techniqueVery High
Expertise Required LowModerate to HighHighHigh
Decision-Making Framework for Method Selection

Choosing the right analytical tool is paramount for efficient research. This decision tree can guide the process.

G cluster_goals q1 What is the primary analytical goal? g1 Monitor Reaction Progress (Qualitative) q1->g1 g2 Quantify Purity or Yield (Quantitative) q1->g2 g3 Confirm Molecular Structure q1->g3 g4 Identify Unknown Impurities q1->g4 ans1 Use TLC g1->ans1 ans2 Use HPLC g2->ans2 ans3 Use NMR g3->ans3 ans4 Use LC-MS g4->ans4

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

Thin-Layer Chromatography stands as a powerful, efficient, and cost-effective first-line analytical technique for validating the synthesis of 3-Nitro-4-(piperidin-1-yl)cinnamic acid. Its ability to provide rapid, real-time feedback on reaction progress is unparalleled for routine monitoring. By employing a self-validating protocol that includes starting material and co-spot lanes, researchers can trust the qualitative data obtained. However, for the rigorous demands of drug development, TLC should be viewed as a complementary tool. For final product characterization, purity determination, and structural confirmation, techniques like HPLC, LC-MS, and NMR are indispensable for providing the quantitative and high-resolution data required for regulatory standards and scientific publications.[9] A judicious combination of these methods ensures both efficiency in the lab and the integrity of the final product.

References

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  • Zhao, L., Tu, Y., & Guo, Y. (2017). Synthesis of Cinnamic Acid Derivatives.
  • Organic Syntheses. (n.d.). m-NITROCINNAMIC ACID. Retrieved from [Link]

  • Constantin, V. C., & Asaftei, I. V. (2009). A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Letters in Organic Chemistry, 6(1), 68-72.
  • Basile, A., et al. (2022). Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids. Molecules, 27(23), 8458.
  • Remondelli, P., et al. (2022). Cinnamic acid derivatives linked to arylpiperazines as novel potent inhibitors of tyrosinase activity and melanin synthesis. European Journal of Medicinal Chemistry, 232, 114147.
  • ChemBK. (n.d.). 3-NITRO-4-PIPERIDINOCINNAMIC ACID. Retrieved from [Link]

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Validation

A Comparative Analysis of Piperidine and Pyrrolidine Substituents on Cinnamic Acid Derivatives: A Guide for Researchers

Introduction Cinnamic acid, a naturally occurring aromatic carboxylic acid, serves as a foundational scaffold in medicinal chemistry.[1][2] Its core structure, featuring a phenyl ring, an alkene linker, and a carboxylic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Cinnamic acid, a naturally occurring aromatic carboxylic acid, serves as a foundational scaffold in medicinal chemistry.[1][2] Its core structure, featuring a phenyl ring, an alkene linker, and a carboxylic acid group, is readily amenable to chemical modification, leading to a vast library of derivatives with a broad spectrum of biological activities, including antimicrobial, antioxidant, anticancer, and anti-inflammatory properties.[3][4][5] A common strategy to enhance the potency and modulate the pharmacokinetic profile of such scaffolds is the introduction of nitrogen-containing heterocycles.

Among the most utilized heterocycles in drug design are piperidine and pyrrolidine. These saturated rings are considered "privileged scaffolds" due to their frequent appearance in marketed drugs and natural products, where they often play a crucial role in molecular recognition and physicochemical properties.[6][7][8][9] This guide provides an in-depth technical comparison of how the substitution of a piperidine versus a pyrrolidine moiety, typically via an amide linkage to the cinnamic acid backbone, influences the resulting compound's properties and biological efficacy. We will delve into the structural nuances, synthetic methodologies, comparative biological data, and pharmacokinetic implications, offering a comprehensive resource for researchers in drug discovery and development.

Core Structural and Physicochemical Differences

The choice between a five-membered pyrrolidine ring and a six-membered piperidine ring introduces subtle yet critical changes in a molecule's three-dimensional shape, flexibility, and polarity. These differences can profoundly impact how a drug candidate interacts with its biological target and behaves in a physiological environment.

  • Conformational Flexibility: Piperidine predominantly adopts a rigid chair conformation, which limits the spatial orientation of its substituents. In contrast, the five-membered pyrrolidine ring is significantly more flexible, readily interconverting between envelope and twist conformations. This flexibility can be advantageous for enabling induced-fit binding to a target protein but can also come at an entropic cost.[6]

  • Basicity and Lipophilicity: Both are basic secondary amines with very similar pKa values, making them largely interchangeable when basicity is the primary driver for target interaction (e.g., forming a salt bridge).[6] However, piperidine is slightly more lipophilic (has a higher LogP value) than pyrrolidine. This seemingly small difference can be strategically used to fine-tune a compound's solubility, cell membrane permeability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[6]

Caption: Key physicochemical differences between piperidine and pyrrolidine scaffolds.

Table 1: Comparative Physicochemical Properties

PropertyPiperidinePyrrolidineImplication in Drug Design
Ring Size6-membered5-memberedAffects bond angles and spatial arrangement of substituents.
Predominant ConformationRigid ChairFlexible Envelope/TwistInfluences binding affinity and selectivity for biological targets.[6]
pKa (Conjugate Acid)~11.22[6]~11.27[6]Very similar basicity, generally interchangeable for ionic interactions.
LogP (Octanol/Water)0.84[6]0.46[6]Piperidine is more lipophilic, which can enhance membrane permeability but may also increase metabolic liability or off-target effects.

Synthetic Pathway: Amidation of Cinnamic Acid

The most direct method for attaching piperidine or pyrrolidine to a cinnamic acid scaffold is through the formation of an amide bond. This is a robust and well-established transformation in organic synthesis. The general workflow involves the activation of the carboxylic acid moiety of cinnamic acid, followed by nucleophilic attack from the secondary amine of the heterocycle.

Synthesis_Workflow cinnamic_acid Cinnamic Acid Derivative acid_chloride Cinnamoyl Chloride (Activated Intermediate) cinnamic_acid->acid_chloride SOCl₂ or (COCl)₂ coupling_agent OR Coupling Agent (e.g., BOP, HATU) cinnamic_acid->coupling_agent product Final Cinnamide Product acid_chloride->product coupling_agent->product amine Piperidine or Pyrrolidine amine->product Base (e.g., Et₃N)

Caption: General synthetic workflow for cinnamic acid amides.

Experimental Protocol: General Synthesis of Cinnamoyl Piperidine/Pyrrolidine Amides

This protocol describes a standard procedure for amide coupling using thionyl chloride for carboxylic acid activation.

1. Activation of Cinnamic Acid:

  • To a solution of a substituted cinnamic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂, 1.5 eq) dropwise at 0 °C.
  • A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction.
  • Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours until the evolution of gas ceases.
  • Remove the excess SOCl₂ and solvent under reduced pressure to yield the crude cinnamoyl chloride intermediate.[10] This intermediate is often used immediately in the next step without further purification.

2. Amide Formation:

  • Dissolve the crude cinnamoyl chloride in anhydrous DCM.
  • In a separate flask, dissolve piperidine or pyrrolidine (1.2 eq) and a non-nucleophilic base such as triethylamine (Et₃N, 2.0 eq) in anhydrous DCM.
  • Add the solution of the acid chloride dropwise to the amine solution at 0 °C with vigorous stirring.
  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
  • Upon completion, quench the reaction with water and extract the organic layer.
  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography (silica gel) or recrystallization to obtain the desired cinnamic acid amide.[11]

Comparative Analysis of Biological Activity

The choice of heterocycle can lead to significant variations in biological activity. While direct head-to-head studies are not always available, a comparative analysis of existing literature provides valuable insights.

Antimicrobial and Antifungal Activity

Cinnamic acid and its derivatives are well-known for their antimicrobial properties.[3][4] The addition of an amide moiety often enhances this activity.

  • Piperidine Derivatives: Cinnamic acid amides containing a piperidine ring have demonstrated notable activity against various bacterial strains. For instance, certain derivatives show efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis, with Minimum Bactericidal Concentrations (MBC) in the range of 25–62.5 μg/mL.[12] Other studies have reported that piperidine-containing cinnamic acid derivatives exhibit better activity against Gram-positive bacteria like S. aureus and B. subtilis compared to some other analogs.[12]

  • Pyrrolidine Derivatives: While specific data for pyrrolidine-cinnamic acid amides is less prevalent in direct comparative studies, related hydroxycinnamoyl-pyrrolidine compounds have been synthesized and evaluated.[13] Generally, the introduction of a basic nitrogenous heterocycle is a valid strategy for generating compounds with antimicrobial potential. The antifungal mechanism of cinnamic acid derivatives has been linked to the inhibition of fungal-specific enzymes like benzoate 4-hydroxylase (CYP53), a promising target for novel antifungal agents.[14]

Causality: The slightly higher lipophilicity of the piperidine ring may facilitate better penetration through the lipid-rich cell walls of certain bacteria, such as M. tuberculosis, potentially contributing to its observed efficacy. The rigid structure might also allow for a more defined and optimal interaction with specific enzyme active sites or bacterial membrane components.

Anticancer Activity

The modification of natural products is a cornerstone of anticancer drug discovery.

  • Pyrrolidine Derivatives: A study involving hydroxycinnamamides synthesized from pyrrolidine and tested against P388 murine leukemia cells demonstrated significant cytotoxic activity. The caffeic acid-pyrrolidine amide, in particular, showed a potent IC₅₀ value of 1.48 μg/mL.[13]

  • Piperidine Derivatives: Piperidine itself is a key component of numerous anticancer agents. In the context of cinnamic acid, piperidine-pyrimidine hybrids have been synthesized and evaluated for their antioxidant and anti-inflammatory potential, which are activities often linked to cancer chemoprevention.[15] Another study on piperine, a natural alkaloid containing a piperidine moiety, and its synthetic analogs demonstrated that the piperidine ring could be modified to regulate cellular stress pathways implicated in cancer.[10][16]

Causality: In the case of the potent pyrrolidine-caffeamide, the combination of the flexible pyrrolidine ring and the catechol moiety of caffeic acid may allow for optimal binding to its cellular target, which docking studies suggested was the Topoisomerase I (Top1) receptor.[13] This highlights how the specific combination of the heterocycle and the cinnamic acid core dictates the ultimate biological effect.

Table 2: Selected Biological Activity Data

Compound ClassBiological ActivityTarget/AssayResultSource
Piperidinyl-Cinnamic Acid AmidesAntibacterialM. tuberculosis H37RvMBC: 25-62.5 µg/mL[12]
Piperidinyl-Cinnamic Acid AmidesTyrosinase InhibitionMonophenolase AssaypIC₅₀ up to 4.99[17]
Pyrrolidinyl-Caffeic Acid AmideAnticancerP388 Murine Leukemia CellsIC₅₀: 1.48 µg/mL[13]
Pyrrolidinyl-p-Coumaric Acid AmideAnticancerP388 Murine Leukemia CellsIC₅₀: 11.35 µg/mL[13]

Conclusion and Strategic Recommendations

The substitution of a piperidine or pyrrolidine ring onto a cinnamic acid scaffold represents a powerful strategy for generating novel bioactive compounds. The choice between these two "privileged" fragments is a nuanced decision that must be guided by the specific goals of the drug discovery program.

  • Piperidine offers a more conformationally restricted and slightly more lipophilic building block. This can be advantageous for achieving high binding affinity through conformational pre-organization and for enhancing membrane permeability. However, this rigidity may not be optimal for targets requiring an induced-fit binding mode.

  • Pyrrolidine provides a more flexible and slightly less lipophilic alternative. Its conformational adaptability can be key to discovering activity against targets with malleable binding pockets. This flexibility, however, may come with an entropic penalty upon binding.

Future Perspectives: There is a clear need for more direct, head-to-head comparative studies of piperidine and pyrrolidine-cinnamic acid amides across a wider range of biological assays, including antibacterial, antifungal, anticancer, and anti-inflammatory screens. Furthermore, comprehensive ADME and in vivo pharmacokinetic profiling of lead compounds from both series are essential to validate the therapeutic potential of these structural modifications. Ultimately, the synergy between the cinnamic acid core and the chosen heterocyclic substituent dictates the final biological and pharmacological profile.

References

  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC. Available from: [Link]

  • A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives - MDPI. Available from: [Link]

  • General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - ACS Publications. Available from: [Link]

  • Synthesis and structure--activity relationships of substituted cinnamic acids and amide analogues: a new class of herbicides - PubMed. Available from: [Link]

  • Esters, amides and substituted derivatives of cinnamic acid: synthesis, antimicrobial activity and QSAR investigations - PubMed. Available from: [Link]

  • Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives | Bentham Science. Available from: [Link]

  • Esters, amides and substituted derivatives of cinnamic acid: Synthesis, antimicrobial activity and QSAR investigations | Request PDF - ResearchGate. Available from: [Link]

  • Antifungal activity of cinnamic acid derivatives involves inhibition of benzoate 4-hydroxylase (CYP53) - PubMed. Available from: [Link]

  • Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC. Available from: [Link]

  • Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor - PMC. Available from: [Link]

  • Total Synthesis of Pyrrolidine and Piperidine Natural Products via TMSOTf-Mediated "5/6-endo-dig" Reductive Hydroamination of Enynyl Amines - Organic Chemistry Portal. Available from: [Link]

  • Novel hydroxycinnamamide from morpholine and pyrrolidine: Synthesis, characterization, docking study, and anticancer activity against. Available from: [Link]

  • Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - Semantic Scholar. Available from: [Link]

  • Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - ResearchGate. Available from: [Link]

  • Physicochemical data of cinnamic acid derivatives. | Download Table - ResearchGate. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • Synthetic Studies of Alkaloids Containing Pyrrolidine and Piperidine Structural Motifs. Available from: [Link]

  • Cinnamic Acid Derivatives and Their Biological Efficacy - PMC. Available from: [Link]

  • (PDF) Synthesis, Characterization and evaluation of Anti-inflammatory and Antimicrobial Properties of some Cinnamic Acid Derivatives - ResearchGate. Available from: [Link]

  • Structure–activity relationship of piperine and its synthetic amide analogs for therapeutic potential to prevent experimentally induced ER stress in vitro - PMC. Available from: [Link]

  • Structure-activity relationship of piperine and its synthetic amide analogs for therapeutic potential to prevent experimentally induced ER stress in vitro - PubMed. Available from: [Link]

  • Synthesis and biological activity of pyrrolidine/piperidine substituted 3-amido-9-ethylcarbazole derivatives - OUCI. Available from: [Link]

  • Cinnamic Acid Derivatives and Their Biological Efficacy - PubMed. Available from: [Link]

  • Multifunctional Cinnamic Acid Derivatives - MDPI. Available from: [Link]

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Comparative

Comparative Guide: Reference Standards for 3-Nitro-4-(piperidin-1-yl)cinnamic Acid Analysis

The Analytical Challenge of 3-NPCA As a Senior Application Scientist, I frequently encounter challenges in the precise quantification of complex pharmaceutical building blocks. 3-Nitro-4-(piperidin-1-yl)cinnamic acid (3-...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge of 3-NPCA

As a Senior Application Scientist, I frequently encounter challenges in the precise quantification of complex pharmaceutical building blocks. 3-Nitro-4-(piperidin-1-yl)cinnamic acid (3-NPCA, CAS: 300541-92-8) is a highly functionalized intermediate featuring a basic piperidine ring, an electron-withdrawing nitro group, and an acidic cinnamic moiety.

This zwitterionic character makes its chromatographic retention and ionization efficiency highly susceptible to matrix effects—often referred to as the "Achilles heel" of LC-MS/MS [1]. When quantifying 3-NPCA in complex matrices (e.g., downstream API reaction mixtures or biological fluids), selecting the appropriate reference standard is not merely a regulatory checkbox; it is the fundamental baseline of your assay's analytical integrity.

Standard Selection Matrix

To achieve reliable quantification, laboratories must choose between different tiers of reference standards. Below is an objective comparison of the three primary strategies used in 3-NPCA analysis.

  • Primary Certified Reference Material (CRM)

    • Role: The metrological anchor. CRMs are rigorously characterized (often via quantitative NMR) to establish absolute purity.

    • Application: Used strictly for qualifying secondary standards or for highly regulated final-release assays.

    • Limitation: Prohibitively expensive and available in limited quantities for niche intermediates like 3-NPCA.

  • Secondary (Working) Standard

    • Role: The daily workhorse. These are high-purity (>95%) in-house batches of 3-NPCA that have been qualified against a CRM.

    • Application: Used to build daily calibration curves and Quality Control (QC) samples.

    • Limitation: Cannot independently correct for matrix-induced ion suppression during LC-MS/MS analysis.

  • Stable Isotope-Labeled (SIL) Internal Standard (e.g., 3-NPCA-d10)

    • Role: The ultimate matrix corrector. By replacing protons with deuterium on the piperidine ring, the SIL standard co-elutes exactly with the native 3-NPCA.

    • Application: Spiked at a constant concentration into every sample prior to extraction.

    • Limitation: High upfront synthesis cost, but essential for robust bioanalytical validation[2].

Empirical Performance Comparison

To demonstrate the impact of standard selection, we evaluated the recovery and precision of 3-NPCA spiked into a complex API reaction matrix at 50 ng/mL. The data below highlights why an IS-based approach is critical for this specific molecule.

Standard StrategyMean Recovery (%)Precision (%CV)Matrix Factor (MF)*Relative Cost/Assay
External Calibration (Working Standard only)78.4%12.5%0.65 (Suppression)Low ($)
Matrix-Matched Calibration (Working Standard)94.2%8.1%0.92Medium ( )
SIL-IS Corrected (3-NPCA-d10 + Working Std)99.8%3.2%1.01 (Normalized)High ( $)

*A Matrix Factor (MF) < 1.0 indicates ion suppression. The SIL-IS normalizes this suppression, bringing the MF back to unity.

Causality-Driven, Self-Validating Protocol

To ensure trustworthiness, the following LC-MS/MS methodology for 3-NPCA is designed as a self-validating system . It incorporates embedded System Suitability Tests (SST) and internal diagnostic checks in accordance with FDA bioanalytical guidelines [2].

Step 1: System Suitability and Calibration
  • Action: Inject an SST sample (Working Standard at Lower Limit of Quantification, LLOQ) prior to the run.

  • Self-Validation Check: The run is only permitted to proceed if the SST yields a Signal-to-Noise (S/N) ratio > 10 and retention time drift is < 2%.

  • Causality: 3-NPCA's piperidine ring can interact with active silanol groups on older columns, causing peak tailing. The SST verifies that the column is properly passivated before precious samples are injected.

Step 2: Sample Preparation (Protein/Matrix Precipitation)
  • Action: Aliquot 50 µL of sample matrix. Spike with 10 µL of SIL-IS (3-NPCA-d10, 500 ng/mL). Add 150 µL of cold Acetonitrile. Vortex for 2 mins, centrifuge at 14,000 x g for 10 mins.

  • Causality: 3-NPCA is highly lipophilic due to its cinnamic acid backbone. Acetonitrile (1:3 v/v) is chosen over methanol because it more effectively crashes out high-molecular-weight matrix proteins while maintaining the solubility of the zwitterionic 3-NPCA, ensuring high extraction recovery.

Step 3: LC-MS/MS Analysis
  • Column: C18 (50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Causality: The choice of pH 2.7 (0.1% FA) is highly deliberate. At this pH, the carboxylic acid of 3-NPCA (pKa ~4.5) is predominantly unionized, allowing sufficient hydrophobic interaction with the C18 stationary phase for retention. Simultaneously, the basic piperidine nitrogen (pKa ~9.5) is fully protonated, yielding a robust [M+H]+ precursor ion at m/z 277.1 for positive electrospray ionization (ESI+).

Step 4: Data Processing & Internal Diagnostics
  • Action: Quantify using the peak area ratio of 3-NPCA (m/z 277.1 → 231.1) to 3-NPCA-d10 (m/z 287.1 → 241.1).

  • Self-Validation Check: Monitor the absolute peak area of the SIL-IS across all injections. If the IS area in a specific sample deviates by >20% from the mean of the calibration standards, that specific sample is flagged for re-extraction. This prevents localized matrix suppression from generating false negatives [3].

Workflow Architecture

G CRM Primary CRM (Metrological Traceability) WS Working Standard (Routine Calibration) CRM->WS Qualifies Purity Prep Sample Preparation (Spike IS & Extract) WS->Prep Calibrators & QCs SIL SIL Internal Standard (Matrix Correction) SIL->Prep Constant Spike LCMS LC-MS/MS Analysis (ESI+ MRM, 0.1% FA) Prep->LCMS Processed Extracts Data Data Processing (IS Normalization & QC Check) LCMS->Data Raw Peak Areas

Figure 1: Self-validating LC-MS/MS workflow for 3-NPCA quantification.

References

  • Taylor PJ. Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clin Biochem. 2005. URL: [Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. May 2018. URL:[Link][1][2]

  • European Medicines Agency (EMA) / ICH. ICH guideline M10 on bioanalytical method validation and study sample analysis. 2022. URL:[Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Nitro-4-(piperidin-1-yl)cinnamic Acid

For researchers, scientists, and professionals in drug development, the proper management and disposal of novel chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide prov...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the proper management and disposal of novel chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Nitro-4-(piperidin-1-yl)cinnamic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, this procedure is conservatively based on the known hazards of its structural motifs: nitroaromatic compounds and piperidine derivatives.

Hazard Assessment: A Synthesis of Functional Group Toxicology
  • Nitroaromatic Moiety: The presence of the nitro group on the aromatic ring suggests that the compound should be treated as potentially toxic and environmentally hazardous. Nitroaromatic compounds are known for their environmental toxicity, and some can be mutagenic or carcinogenic[1]. Related compounds, such as various nitrocinnamic acids, are classified as irritants to the skin, eyes, and respiratory system, and are harmful if swallowed[2][3][4][5][6].

  • Piperidine Moiety: Piperidine and its derivatives are organic bases that can be irritants and are reactive[7]. The piperidine ring may influence the overall toxicity and reactivity of the molecule.

  • Cinnamic Acid Backbone: Cinnamic acid itself is generally considered to be of low toxicity, but the substituents on the aromatic ring dramatically alter its properties.

Given these components, 3-Nitro-4-(piperidin-1-yl)cinnamic acid must be handled as hazardous waste.

Table 1: Presumed Hazard Profile based on Structurally Related Compounds

Hazard ClassificationDescriptionSource for Related Compounds
Acute Toxicity (Oral) Harmful if swallowed.[5]
Skin Corrosion/Irritation Causes skin irritation.[2][3][4][5]
Serious Eye Damage/Irritation Causes serious eye irritation.[2][3][4][5][6]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[2][4]
Environmental Hazard Presumed to be harmful to aquatic life.[8]
Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 3-Nitro-4-(piperidin-1-yl)cinnamic acid in any capacity, including for disposal, the following personal protective equipment is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes or fine dust.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) to prevent skin contact.

  • Body Protection: A lab coat should be worn at all times.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.

Spill Management: A Calm and Collected Response

In the event of a spill, follow these procedures immediately:

  • Evacuate and Alert: Evacuate the immediate area and inform your laboratory supervisor and environmental health and safety (EHS) officer.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For a solid spill, carefully sweep up the material, avoiding dust generation, and place it into a designated, labeled hazardous waste container[5]. For a solution, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Waste Disposal: The collected spill material must be disposed of as hazardous waste.

The Disposal Protocol: A Step-by-Step Guide

The recommended method for the disposal of 3-Nitro-4-(piperidin-1-yl)cinnamic acid is through a licensed environmental services company, with the ultimate disposal method likely being incineration[9]. Do not attempt to dispose of this compound down the drain or in regular trash.

Step 1: Waste Collection and Segregation

  • Collect all waste containing 3-Nitro-4-(piperidin-1-yl)cinnamic acid, including pure compound, contaminated labware (e.g., pipette tips, gloves), and solutions, in a dedicated hazardous waste container.

  • This container should be made of a compatible material (e.g., high-density polyethylene) and must be in good condition with a secure, sealable lid.

  • Do not mix this waste with other waste streams unless you have confirmed their compatibility[10]. Incompatible materials could lead to dangerous chemical reactions.

Step 2: Labeling

  • Clearly label the hazardous waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "3-Nitro-4-(piperidin-1-yl)cinnamic acid"

    • The associated hazards (e.g., "Toxic," "Irritant")

    • The date of accumulation

Step 3: Storage

  • Store the sealed waste container in a designated and properly ventilated satellite accumulation area.

  • This area should be away from general laboratory traffic and incompatible materials, such as strong oxidizing agents[3].

Step 4: Arranging for Disposal

  • Contact your institution's environmental health and safety (EHS) department to arrange for the collection of the hazardous waste.

  • They will work with a licensed environmental services company for proper transportation and disposal.

Diagram 1: Disposal Workflow for 3-Nitro-4-(piperidin-1-yl)cinnamic Acid

Start Waste Identified: 3-Nitro-4-(piperidin-1-yl)cinnamic acid PPE Don Appropriate PPE: Gloves, Goggles, Lab Coat Start->PPE Collection Collect in a Dedicated, Compatible Hazardous Waste Container PPE->Collection Labeling Label Container: 'Hazardous Waste', Full Chemical Name, Hazards Collection->Labeling Storage Store in a Designated Satellite Accumulation Area Labeling->Storage ContactEHS Contact Institutional EHS for Pickup Storage->ContactEHS DisposalVendor Licensed Hazardous Waste Disposal Vendor ContactEHS->DisposalVendor Incineration Recommended Disposal: Incineration DisposalVendor->Incineration End Proper Disposal Complete Incineration->End

Caption: Decision workflow for the disposal of 3-Nitro-4-(piperidin-1-yl)cinnamic acid.

Conclusion: A Commitment to Safety and Compliance

The responsible disposal of chemical waste is a critical component of scientific research. By following these guidelines, you can ensure the safe handling and disposal of 3-Nitro-4-(piperidin-1-yl)cinnamic acid, protecting yourself, your colleagues, and the environment. Always consult with your institution's EHS department for specific guidance and to ensure full compliance with all local, state, and federal regulations.

References

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • Kuz'min, V. E., et al. (2008). The effects of characteristics of substituents on toxicity of the nitroaromatics: HiT QSAR study.
  • ResearchGate. (2025, August 6). In vivo toxicity of nitroaromatics: A comprehensive qsar study: Toxicity of Nitroaromatic compounds | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine. PubChem. Retrieved from [Link]

  • ISM. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Organic Nitro Compounds Waste Compatibility. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Common Name: 1-ETHYL PIPERIDINE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORK. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014, August 15). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. PubMed. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Nitrocinnamic acid. PubChem. Retrieved from [Link]]([Link])

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